Product packaging for Carmofur(Cat. No.:CAS No. 61422-45-5)

Carmofur

Número de catálogo: B1668449
Número CAS: 61422-45-5
Peso molecular: 257.26 g/mol
Clave InChI: AOCCBINRVIKJHY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Carmofur is an organohalogen compound and a member of pyrimidines.
This compound is a derivative of fluorouracil, and is an antineoplastic agent that has been used in the treatment of breast and colorectal cancer. This compound has been known to induce leukoencephalopathy.
This compound is an antimetabolite (pyrimidine analogue) antineoplastic derivative of 5-fluorouracil. (NCI)
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16FN3O3 B1668449 Carmofur CAS No. 61422-45-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-fluoro-N-hexyl-2,4-dioxopyrimidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h7H,2-6H2,1H3,(H,13,17)(H,14,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCCBINRVIKJHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)N1C=C(C(=O)NC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045941
Record name Carmofur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61422-45-5
Record name Carmofur
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61422-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carmofur [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061422455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carmofur
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09010
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name carmofur
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carmofur
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2045941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carmofur
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARMOFUR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HA82M3RAB2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Synthesis of Carmofur: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Synthesis of Carmofur from 5-Fluorouracil and Hexylamine Derivatives, Experimental Protocols, and Mechanisms of Action.

This technical guide provides a comprehensive overview of the synthesis of this compound, a significant antineoplastic agent. The focus is on the reaction of 5-fluorouracil with hexylamine derivatives, presenting detailed experimental protocols, quantitative data, and a review of its molecular signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, chemically known as 1-hexylcarbamoyl-5-fluorouracil, is a pyrimidine analogue and a derivative of the well-known anticancer drug 5-fluorouracil (5-FU). Developed to be a more lipophilic and orally administrable prodrug of 5-FU, this compound overcomes some of the limitations of its parent compound. Beyond its traditional role as a 5-FU prodrug, recent research has highlighted this compound's activity as a potent inhibitor of acid ceramidase, revealing a dual mechanism of antitumor action. This guide delves into the chemical synthesis of this compound, providing a practical framework for its laboratory-scale preparation.

Synthetic Pathway and Experimental Protocol

The contemporary and optimized synthesis of this compound involves the reaction of 5-fluorouracil with hexyl isocyanate. This method avoids the use of more hazardous reagents like phosgene, which was employed in earlier synthetic routes. The reaction progress can be effectively monitored in real-time using benchtop 19F Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for precise determination of reaction kinetics and yield.

General Reaction Scheme

The synthesis proceeds via the addition of the N1-proton of 5-fluorouracil to the isocyanate group of hexyl isocyanate, forming the carbamoyl linkage.

G cluster_reactants Reactants cluster_product Product 5-FU 5-Fluorouracil This compound This compound 5-FU->this compound + Hexyl Isocyanate Hexyl Isocyanate Hexyl Isocyanate->this compound

Caption: General reaction scheme for this compound synthesis.

Optimized Experimental Protocol

The following protocol is based on optimized conditions reported in the literature, utilizing 19F NMR for reaction monitoring.

Materials:

  • 5-Fluorouracil (5-FU)

  • Hexyl isocyanate

  • Pyridine (anhydrous)

  • N-Methylpyrrolidinone (NMP, anhydrous)

  • Ethyl acetate

  • Hexanes

  • Magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

Instrumentation:

  • Benchtop 19F NMR spectrometer

  • Standard laboratory glassware

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluorouracil in anhydrous pyridine to a desired concentration.

  • Addition of Reactant: To the stirring solution of 5-fluorouracil, add a stoichiometric equivalent of hexyl isocyanate.

  • Reaction Conditions: Heat the reaction mixture to 45 °C and maintain this temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by acquiring 19F NMR spectra of the reaction mixture at regular intervals. The signal for 5-fluorouracil will decrease, while the signal for this compound will appear and increase. The reaction is considered complete when the 5-fluorouracil signal is no longer observed or its integration remains constant.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated brine to remove the bulk of the pyridine or NMP. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel flash chromatography. A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the proportion of ethyl acetate to 40%) is typically effective in isolating the pure this compound as a white powder.

  • Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.

Quantitative Data from Synthesis Optimization

The use of 19F NMR allows for the rapid optimization of reaction conditions. The following table summarizes the results from such optimization studies.

SolventTemperature (°C)Reaction Time (h)NMR Yield (%)
Pyridine453~72
Pyridine603Comparable to 45°C
N-Methylpyrrolidinone (NMP)603Comparable to Pyridine at 60°C

Data compiled from literature reports on synthesis optimization.

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a dual mechanism. Firstly, it acts as a prodrug of 5-fluorouracil, which inhibits thymidylate synthase, a key enzyme in DNA synthesis. Secondly, this compound itself is a potent inhibitor of acid ceramidase (AC), leading to an accumulation of ceramide, which can induce apoptosis.

Conversion to 5-Fluorouracil and Inhibition of DNA Synthesis

G This compound This compound 5-FU 5-Fluorouracil This compound->5-FU Metabolic Conversion TS Thymidylate Synthase 5-FU->TS Inhibits dUMP dUMP dUMP->TS dTMP dTMP DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis TS->dTMP Apoptosis Apoptosis DNA_Synthesis->Apoptosis G This compound This compound AC Acid Ceramidase This compound->AC Inhibits Sphingosine Sphingosine AC->Sphingosine Fatty_Acid Fatty Acid AC->Fatty_Acid Ceramide Ceramide Ceramide->AC Apoptosis Apoptosis Ceramide->Apoptosis Induces

Carmofur: A Technical Guide to its Discovery, Development, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmofur (1-hexylcarbamoyl-5-fluorouracil, HCFU) is a pyrimidine analogue that has been a noteworthy subject in the landscape of cancer chemotherapy for over four decades. Initially developed as a lipophilic, orally bioavailable prodrug of 5-fluorouracil (5-FU), its journey from synthesis to clinical application, primarily in the treatment of colorectal cancer, is a compelling narrative of targeted drug design. This technical guide provides a comprehensive timeline of this compound's discovery and development, detailed experimental protocols for its synthesis and key assays, and a thorough examination of its dual mechanisms of action. A significant focus is placed on its more recently elucidated role as a potent inhibitor of acid ceramidase (AC), a discovery that has opened new avenues for its therapeutic application. This document consolidates quantitative data from preclinical and clinical studies into structured tables and visualizes complex biological pathways and experimental workflows using Graphviz diagrams to offer a detailed resource for the scientific community.

Discovery and Development Timeline

This compound was developed in Japan as a derivative of 5-fluorouracil (5-FU) with the aim of improving its therapeutic index by enhancing its oral bioavailability and reducing its toxicity.[1] Its development represents a significant step in the evolution of fluoropyrimidine chemotherapy.

YearEventKey Researchers/InstitutionsSignificance
1977 First synthesis of this compound (HCFU) reported.S. Ozaki et al.The creation of a novel, orally active derivative of 5-FU.
1978 U.S. patent for this compound granted.Mitsui PharmaceuticalsSecured intellectual property rights, paving the way for commercial development.
1978 Initial preclinical studies demonstrating anti-tumor activity.A. Hoshi et al.Provided the first evidence of this compound's efficacy in various mouse tumor models.
1980 First Phase I clinical study published.Y. KoyamaEstablished the initial safety profile and dosing parameters in human subjects.
1981 Product marketing for this compound begins in Japan.Mitsui PharmaceuticalsMarked the official entry of this compound into clinical practice for the treatment of colorectal cancer.[2][3]
1982 Phase II clinical trial results published.Multiple institutions in JapanDemonstrated a 22.2% overall positive response rate in patients with various solid tumors, including a 36.4% response rate in colorectal cancer.
1996 Five-year follow-up data from a randomized controlled trial published.Tokai HCFU Study GroupShowed a significantly increased 5-year disease-free survival rate for patients with colorectal cancer receiving adjuvant this compound compared to a control group.[4]
1999 Study on 5-FU resistant cells published.S. Sato et al.Showed that this compound was effective against 5-FU-resistant human colon cancer cell lines, suggesting a mechanism of action independent of its conversion to 5-FU.[5]
2001 Meta-analysis of adjuvant chemotherapy for colorectal cancer.Meta-Analysis Group of the Japanese Society of Strategies for Cancer Research and TherapyConfirmed a significant survival and disease-free survival benefit for this compound in patients with curatively resected colorectal cancer.
2013 Discovery of this compound as a potent acid ceramidase (AC) inhibitor.Realini N, Palese F, Pizzirani D, et al.A landmark discovery that revealed a second, distinct mechanism of action for this compound, independent of its role as a 5-FU prodrug.[6]
2020-Present Exploration of new therapeutic applications.Various research groupsInvestigating this compound as an inhibitor of the SARS-CoV-2 main protease and for the treatment of glioblastoma.[2][7]

Mechanism of Action

This compound exhibits a dual mechanism of action, contributing to its anti-neoplastic effects through two distinct pathways.

Prodrug of 5-Fluorouracil (5-FU)

Initially, this compound was designed as a masked analogue of 5-FU. Its lipophilic nature enhances its absorption from the gastrointestinal tract.[2] Once absorbed, it undergoes metabolic conversion to 5-FU. 5-FU, in turn, exerts its cytotoxic effects by inhibiting thymidylate synthase, a crucial enzyme in the synthesis of thymidine, a necessary component for DNA replication. This disruption of DNA synthesis preferentially affects rapidly dividing cancer cells, leading to cell cycle arrest and apoptosis.[7]

Inhibition of Acid Ceramidase (AC)

A more recently discovered mechanism of action for this compound is its potent inhibition of acid ceramidase (AC).[6][8] AC is an enzyme that hydrolyzes ceramide, a pro-apoptotic lipid, into sphingosine, which can be further converted to the pro-survival lipid sphingosine-1-phosphate (S1P).[9] By inhibiting AC, this compound leads to an accumulation of intracellular ceramide.[10] Elevated ceramide levels can trigger apoptosis and other anti-proliferative signaling pathways.[2] This AC-inhibitory activity is independent of its conversion to 5-FU and explains this compound's efficacy in 5-FU-resistant cancer cells.[5][6]

Quantitative Data

In Vitro Efficacy
Cell LineCancer TypeIC50 (µM)Reference
Rat Recombinant AC-0.029[11]
Colorectal Cancer CellsColorectal Cancer13.0[7]
Pharmacokinetic Parameters (Human Studies)
ParameterValuePatient PopulationReference
This compound
Half-life (t½)9.6 minGlioblastoma[12]
Cmax10.28 ± 1.53 µg/mLGlioblastoma[12]
Tmax5 minGlioblastoma[12]
5-FU (from this compound)
Tmax (Plasma, Brain, Kidney)20 minGlioblastoma[12]
Tmax (Liver)40 minGlioblastoma[12]
5-FU (Direct Administration)
Elimination Half-life (t½)7.08 ± 3.21 minMetastatic Colorectal Cancer[13]
Clearance776 to 3023 ml/min/m²Metastatic Colorectal Cancer[13]
Clinical Trial Results (Colorectal Cancer)
StudyPhaseTreatment ArmsKey FindingsReference
Tokai HCFU Study Group (1996)Randomized Controlled TrialAdjuvant this compound vs. Control (Surgery alone)Significantly increased 5-year disease-free survival rate in the this compound group.[4]
Tokai HCFU Study Group (First Study)Randomized Controlled TrialMMC + this compound vs. MMC aloneHigher 10-year survival rate in the MMC + this compound group (P < 0.05).[14]
Tokai HCFU Study Group (Second Study)Randomized Controlled TrialThis compound vs. Control (Surgery alone)Higher 5-year disease-free survival rate in the this compound group (P < 0.05).[14]
Meta-analysis (2005)Meta-analysisOral this compound vs. Surgery aloneSignificant improvement in both overall survival (OS) and disease-free survival (DFS) with this compound.[15]
Kansai this compound Study Group Trial IIIRandomized Controlled Trial6 months vs. 1 year of adjuvant this compoundNo statistical difference in 5-year survival, but suggested longer duration (>330 days) may be more effective in colon cancer.[16]

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound (1-hexylcarbamoyl-5-fluorouracil) has been reported by Ozaki et al. The general procedure involves the reaction of 5-fluorouracil with phosgene and hexylamine.[2]

Materials:

  • 5-Fluorouracil (5-FU)

  • Phosgene (or a phosgene equivalent such as triphosgene)

  • Hexylamine

  • Anhydrous solvent (e.g., dioxane, tetrahydrofuran)

  • Tertiary amine base (e.g., triethylamine)

Procedure:

  • A solution of 5-fluorouracil is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled in an ice bath.

  • A solution of phosgene (or its equivalent) in the same solvent is added dropwise to the cooled 5-FU solution while stirring. The reaction mixture is typically stirred for several hours at low temperature to form the 1-chloroformyl-5-fluorouracil intermediate.

  • A solution of hexylamine and a tertiary amine base in the anhydrous solvent is then added dropwise to the reaction mixture at low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., overnight) to ensure complete reaction.

  • The reaction mixture is then filtered to remove any precipitated salts (e.g., triethylamine hydrochloride).

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and melting point determination to confirm its identity and purity.

In Vitro Acid Ceramidase (AC) Inhibition Assay

This protocol is a general guideline for assessing the inhibitory activity of this compound against acid ceramidase.

Materials:

  • Recombinant human or rat acid ceramidase

  • Fluorogenic or chromogenic AC substrate (e.g., a ceramide analogue that releases a fluorescent or colored product upon hydrolysis)

  • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Microplate reader (fluorescence or absorbance)

  • 96-well plates

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In a 96-well plate, add a small volume of the diluted this compound or vehicle control to each well.

  • Add the recombinant AC enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the AC substrate to each well.

  • Incubate the plate at 37°C for a specific time period, ensuring the reaction remains in the linear range.

  • Stop the reaction (e.g., by adding a stop solution or by heating).

  • Measure the fluorescence or absorbance of each well using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Dual Mechanism of Action of this compound

Carmofur_Mechanism cluster_0 This compound Administration (Oral) cluster_1 Cellular Mechanisms cluster_2 Downstream Effects This compound This compound (1-hexylcarbamoyl-5-fluorouracil) Metabolism Metabolic Conversion This compound->Metabolism Prodrug Pathway AC_Inhibition Direct Inhibition This compound->AC_Inhibition Direct Inhibition Pathway FU 5-Fluorouracil (5-FU) Metabolism->FU AC Acid Ceramidase (AC) AC_Inhibition->AC TS_Inhibition Thymidylate Synthase Inhibition FU->TS_Inhibition Ceramide_Increase Ceramide Accumulation AC->Ceramide_Increase Hydrolysis of Ceramide DNA_Synthesis_Block DNA Synthesis Blockade TS_Inhibition->DNA_Synthesis_Block Apoptosis_Ceramide Apoptosis Ceramide_Increase->Apoptosis_Ceramide Apoptosis_FU Apoptosis DNA_Synthesis_Block->Apoptosis_FU

Caption: Dual mechanism of action of this compound.

Acid Ceramidase Signaling Pathway

Acid_Ceramidase_Pathway This compound This compound AC Acid Ceramidase (ASAH1) This compound->AC Inhibition Sphingosine Sphingosine AC->Sphingosine Ceramide Hydrolysis Ceramide Ceramide (Pro-apoptotic) Ceramide->AC AKT AKT Signaling Ceramide->AKT Inhibits Apoptosis Apoptosis Ceramide->Apoptosis SPHK1_2 Sphingosine Kinase 1/2 Sphingosine->SPHK1_2 S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) SPHK1_2->S1P Phosphorylation S1P->AKT MAPK MAPK Signaling S1P->MAPK Proliferation Cell Proliferation & Survival S1P->Proliferation AKT->Proliferation MAPK->Proliferation

Caption: this compound's impact on the Acid Ceramidase signaling pathway.

Experimental Workflow for In Vivo Antitumor Activity

In_Vivo_Workflow start Tumor Cell Implantation (e.g., subcutaneous xenograft in nude mice) tumor_growth Allow Tumors to Reach Palpable Size start->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound (e.g., oral gavage) randomization->treatment Treatment Group control Administer Vehicle Control randomization->control Control Group monitoring Monitor Tumor Volume and Body Weight treatment->monitoring control->monitoring endpoint Endpoint Criteria Met (e.g., tumor size, study duration) monitoring->endpoint endpoint->monitoring No analysis Tumor Excision and Analysis (e.g., weight, histology, biomarker analysis) endpoint->analysis Yes

Caption: Workflow for assessing in vivo antitumor activity of this compound.

Conclusion

This compound's journey from a rationally designed 5-FU prodrug to a multi-mechanistic anticancer agent highlights the dynamic nature of drug discovery and development. Its established clinical efficacy in colorectal cancer, coupled with the more recent understanding of its role as an acid ceramidase inhibitor, underscores its continued relevance in oncology research. This technical guide provides a foundational resource for scientists and researchers, offering a comprehensive overview of this compound's history, mechanisms, and the experimental methodologies that have defined its development. The ongoing exploration of its therapeutic potential in other malignancies, such as glioblastoma, suggests that the story of this compound is far from over, promising new chapters in the fight against cancer.

References

Carmofur: A Lipophilic Masked Analog of 5-FU with a Dual Antitumor Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Carmofur, or 1-hexylcarbamoyl-5-fluorouracil (HCFU), is a lipophilic derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] Developed as an orally bioavailable prodrug, this compound was designed to overcome the limitations of 5-FU, such as its rapid metabolism and the need for intravenous administration.[2] Beyond its role as a 5-FU precursor, this compound has emerged as a potent inhibitor of acid ceramidase (AC), revealing a dual mechanism of action that contributes to its antitumor effects and its efficacy in 5-FU-resistant cancers.[1][2] This technical guide provides an in-depth overview of this compound, focusing on its mechanisms of action, quantitative efficacy data, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound exerts its anticancer effects through two distinct but complementary pathways:

  • Conversion to 5-Fluorouracil (5-FU): As a masked analog, this compound is metabolized in the body to release 5-FU.[2][3] 5-FU, in turn, undergoes intracellular activation to its active metabolites, which interfere with DNA and RNA synthesis. The primary mechanism involves the inhibition of thymidylate synthase (TS) by 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), leading to a depletion of thymidine triphosphate and subsequent disruption of DNA replication and repair.[1][3] Additionally, 5-fluorouridine triphosphate (FUTP) can be incorporated into RNA, disrupting its processing and function.[3]

  • Inhibition of Acid Ceramidase (AC): this compound is a potent, direct inhibitor of acid ceramidase (AC), a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid.[1][4] The accumulation of ceramide, a pro-apoptotic lipid, and the subsequent decrease in sphingosine-1-phosphate (S1P), a pro-survival signaling molecule, are key consequences of AC inhibition.[1] This disruption of sphingolipid metabolism can induce cell cycle arrest and apoptosis independently of the 5-FU pathway.[1][4] Structural studies have revealed that this compound covalently modifies the catalytic cysteine residue (Cys143) in the active site of AC, leading to its irreversible inhibition.[1]

This dual mechanism of action suggests that this compound may be effective against tumors that have developed resistance to 5-FU through mechanisms that do not involve AC.[1][5]

Signaling Pathways

The antitumor activity of this compound is mediated by its influence on critical cellular signaling pathways.

5-FU-Dependent Pathway

The conversion of this compound to 5-FU initiates a cascade of events that primarily disrupt nucleotide synthesis and function, leading to cell death in rapidly proliferating cancer cells.

G This compound This compound Metabolism Metabolic Conversion This compound->Metabolism FU5 5-Fluorouracil (5-FU) Metabolism->FU5 FUMP 5-FUMP FU5->FUMP FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUMP->FUTP TS Thymidylate Synthase FdUMP->TS Inhibition RNA_proc RNA Processing & Function FUTP->RNA_proc Incorporation dTMP dTMP TS->dTMP Catalysis DNA_syn DNA Synthesis & Repair dUMP dUMP dUMP->TS Apoptosis1 Apoptosis DNA_syn->Apoptosis1 RNA_proc->Apoptosis1

Figure 1: 5-FU-Dependent Signaling Pathway of this compound.
Acid Ceramidase Inhibition Pathway

This compound's direct inhibition of acid ceramidase leads to an accumulation of ceramide, a pro-apoptotic lipid, which in turn can activate downstream pathways leading to cell death. This action is independent of its conversion to 5-FU.

G This compound This compound AC Acid Ceramidase (AC) This compound->AC Inhibition Sphingosine Sphingosine AC->Sphingosine Hydrolysis Ceramide Ceramide Ceramide->AC Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Proliferation Cell Proliferation & Survival S1P->Proliferation Apoptosis->Proliferation CellCycleArrest->Proliferation

Figure 2: Acid Ceramidase Inhibition Pathway of this compound.

Quantitative Data

In Vitro Efficacy

The cytotoxic activity of this compound has been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potency.

Cell LineCancer TypeThis compound IC50 (µM)5-FU IC50 (µM)Reference
U87MGGlioblastoma11 - 104>750[6]
GSC LinesGlioblastoma Stem Cells11 - 104>750[6]
TSC2-nullTuberous Sclerosis Complex17-[6]
TSC2-addbackTuberous Sclerosis Complex253-[6]
MCF-7Breast Cancer-160.7 ± 0.22[7]

Note: Direct comparative IC50 values for this compound and 5-FU across a wide range of cell lines are not consistently available in the reviewed literature.

Clinical Efficacy in Colorectal Cancer (Adjuvant Therapy)

Meta-analyses of clinical trials have demonstrated the efficacy of oral this compound as an adjuvant therapy for curatively resected colorectal cancer.

EndpointThis compound GroupControl (Surgery Alone)Hazard Ratio (95% CI)P-valueReference
5-Year Overall Survival (OS)80.4%76.4%0.82 (0.68–0.99)0.043[8][9]
5-Year Disease-Free Survival (DFS)76.9%71.0%0.77 (0.65–0.91)0.003[8][9]
7-Year Overall Survival (OS)76.1%67.8%--[10]
7-Year Disease-Free Survival (DFS)71.2%63.9%0.71 (0.53-0.95)0.021[10]

A phase II study in patients with colorectal cancer reported a response rate of 43% for this compound, which was superior to parenteral 5-FU (15%) and oral tegafur (11%).[8][9]

Experimental Protocols

Synthesis of 1-hexylcarbamoyl-5-fluorouracil (this compound)

Synthesis of 5-Fluorouracil-1-carboxylic acid (A Precursor Analogous Reaction) [11]

  • A solution of 5-fluorouracil (6.5 g, 50 mmol) and potassium hydroxide (5.6 g, 100 mmol) in water (20 mL) is prepared.

  • To this solution, a solution of chloroacetic acid (7.16 g, 75 mmol) in water (15 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • The pH of the reaction mixture is adjusted to and maintained at 10 by the dropwise addition of a 10% aqueous potassium hydroxide solution.

  • The mixture is then refluxed for 2 hours, cooled, and acidified to pH 5.5 with concentrated hydrochloric acid.

  • After cooling at 4°C for 2 hours, the formed crystals are isolated by suction.

  • The solution is further acidified to pH 2 with concentrated hydrochloric acid and cooled at 4°C for another 6 hours to promote complete crystallization and increase the yield.

Note: For this compound synthesis, hexyl isocyanate would be used as the reactant with 5-fluorouracil, likely in an aprotic solvent.

In Vitro Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound (and/or 5-FU as a comparator) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are calculated using appropriate software.

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

The in vivo antitumor activity of this compound is often evaluated using xenograft models where human cancer cells are implanted into immunodeficient mice.

  • Animal Model: Female BALB/c nude mice (6-8 weeks old) are commonly used.[12]

  • Tumor Cell Implantation: A suspension of human colon cancer cells (e.g., HCT 116) is injected subcutaneously into the flank of each mouse.[12]

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., every 3 days) using calipers and calculated using the formula: (length × width²) / 2.[12]

  • Treatment Administration: Once tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically administered orally (p.o.) or intraperitoneally (i.p.) at a specified dose and schedule (e.g., daily or every other day).[12]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).[12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound.

G cluster_0 Preparation cluster_1 Tumor Induction cluster_2 Treatment & Monitoring cluster_3 Analysis Animal_Prep Acclimatize Nude Mice Implantation Subcutaneous Cell Implantation Animal_Prep->Implantation Cell_Culture Culture Cancer Cell Line Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize into Groups Tumor_Growth->Randomization Treatment Administer this compound (or Vehicle) Randomization->Treatment Monitoring Measure Tumor Volume & Body Weight Treatment->Monitoring Repeatedly Endpoint Endpoint Reached Monitoring->Endpoint Analysis Data Analysis & Histopathology Endpoint->Analysis

References

Carmofur as a Potent Acid Ceramidase (AC) Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Carmofur (1-hexylcarbamoyl-5-fluorouracil), an orally administrable derivative of 5-fluorouracil (5-FU), has been utilized for decades in the clinical treatment of colorectal cancers.[1][2] Its mechanism of action was traditionally attributed to the intracellular release of 5-FU, a known inhibitor of thymidylate synthase crucial for DNA replication.[1][2] However, a substantial body of research has unveiled a more nuanced and potent 5-FU-independent mechanism: the direct and powerful inhibition of acid ceramidase (AC), also known as N-acylsphingosine amidohydrolase-1 (ASAH1).[2][3]

Acid ceramidase is a lysosomal cysteine amidase that plays a pivotal role in sphingolipid metabolism. It catalyzes the hydrolysis of ceramide, a pro-apoptotic lipid, into sphingosine and a free fatty acid.[1] Sphingosine can then be phosphorylated by sphingosine kinases to form sphingosine-1-phosphate (S1P), a signaling lipid with potent pro-survival, proliferative, and anti-apoptotic functions.[1][4] The balance between intracellular levels of ceramide and S1P, often termed the "sphingolipid rheostat," is critical in determining cell fate. In numerous malignancies, including glioblastoma, melanoma, and prostate cancer, AC is overexpressed, shifting this balance towards pro-survival S1P, thereby contributing to tumor progression and chemoresistance.[1][5]

This guide provides a comprehensive technical overview of this compound's function as a potent AC inhibitor, detailing its mechanism of action, inhibitory activity, and the experimental protocols used for its characterization, intended for researchers, scientists, and professionals in drug development.

Mechanism of Action: Covalent Inhibition

This compound's inhibitory action on acid ceramidase is distinct from its role as a 5-FU prodrug. Structural and biochemical studies have definitively shown that this compound acts as a covalent inhibitor of AC.[1][6][7][8][9] The process involves the catalytic cysteine residue, Cys143, located in the enzyme's active site.

The proposed mechanism is as follows:

  • The electrophilic carbonyl group of this compound's hexylcarbamoyl moiety is attacked by the nucleophilic thiol group of Cys143.[1][6]

  • This attack results in the cleavage of the this compound molecule and the formation of a stable covalent bond between the enzyme and the fatty acid portion of the inhibitor.[1][7]

This covalent modification of the active site irreversibly inactivates the enzyme. Crystallographic studies of human AC in complex with this compound have confirmed this interaction, providing a structural basis for its potent inhibitory activity.[1][6][7] Importantly, this mechanism is independent of 5-fluorouracil, as 5-FU itself shows no significant inhibitory effect on AC activity.[3]

Signaling Pathways and Cellular Consequences

The inhibition of acid ceramidase by this compound fundamentally alters the sphingolipid rheostat within the cell, leading to significant anti-cancer effects.

Sphingolipid_Metabolism cluster_pro_apoptosis Pro-Apoptotic Signaling cluster_pro_survival Pro-Survival Signaling Ceramide Ceramide AC Acid Ceramidase (AC) Ceramide->AC hydrolyzes Apoptosis Apoptosis & Cell Cycle Arrest Ceramide->Apoptosis promotes Sphingosine Sphingosine SK Sphingosine Kinases (SK1/2) Sphingosine->SK phosphorylates S1P Sphingosine-1-Phosphate (S1P) Survival Cell Survival & Proliferation S1P->Survival promotes AC->Sphingosine SK->S1P

Caption: The Sphingolipid Rheostat.

By blocking AC, this compound causes two primary changes in the sphingolipid profile:

  • Accumulation of Ceramide: The hydrolysis of ceramide is blocked, leading to its intracellular accumulation.[3] Elevated ceramide levels trigger pro-apoptotic signaling pathways, inducing cell cycle arrest and programmed cell death.[1][10]

  • Depletion of Sphingosine-1-Phosphate (S1P): With ceramide hydrolysis inhibited, the production of sphingosine, the precursor for S1P, is significantly reduced.[11] This depletion of S1P curtails its pro-survival and pro-proliferative signaling, rendering cancer cells more susceptible to apoptosis.

The diagram below illustrates the downstream consequences of AC inhibition by this compound.

Carmofur_Action This compound This compound AC Acid Ceramidase (AC) This compound->AC Inhibits Ceramide Ceramide (Accumulates) AC->Ceramide Inhibition of breakdown S1P S1P (Depletes) AC->S1P Inhibition of production Apoptosis Increased Apoptosis Ceramide->Apoptosis leads to Survival Decreased Proliferation & Survival S1P->Survival leads to

Caption: Cellular effects of this compound-mediated AC inhibition.

Quantitative Data: Inhibitory Potency

This compound is a highly potent inhibitor of acid ceramidase, with activity in the nanomolar range against the recombinant enzyme. Its efficacy has also been demonstrated in various cancer cell lines. The following table summarizes key quantitative data for this compound and other relevant AC inhibitors.

CompoundTargetSystemIC50 ValueReference
This compound Rat recombinant ACIn Vitro29 nM[3]
This compound Human colon cancer cells (SW403)Cell-basedConcentration-dependent (0.3-10 µM)[3][12]
This compound TSC2-null cellsCell-based17 µM[13]
This compound TSC2-addback cellsCell-based253 µM[13]
This compound Pediatric brain tumor cellsCell-based4.6 - 50 µM[14]
This compound Fatty Acid Amide Hydrolase (FAAH)HEK293 cells0.11 µM[12]
This compound N-acylethanolamine acid amidase (NAAA)HEK293 cells0.71 µM[12]
5-Fluorouracil (5-FU)Acid CeramidaseIn Vitro> 1 mM[3]
ARN14974Intracellular ACCell-based79 nM[11]
Acid Ceramidase-IN-1Human ACIn Vitro166 nM[11]

Experimental Protocols & Workflows

The characterization of this compound as an AC inhibitor relies on several key experimental methodologies. Detailed below are generalized protocols for these essential assays.

In Vitro Acid Ceramidase Activity Assay

This assay measures the direct inhibitory effect of this compound on purified, recombinant acid ceramidase.

In_Vitro_Workflow A Prepare reaction mix: Recombinant AC + Assay Buffer B Add this compound (or vehicle) at various concentrations A->B C Pre-incubate to allow inhibitor-enzyme binding B->C D Initiate reaction by adding fluorogenic ceramide substrate C->D E Incubate at 37°C D->E F Stop reaction E->F G Measure fluorescence to quantify product formation F->G H Calculate % inhibition and determine IC50 G->H

Caption: Workflow for in vitro AC activity assay.

Methodology:

  • Enzyme: Recombinant human or rat acid ceramidase.

  • Buffer: Typically an acidic buffer (e.g., sodium acetate, pH 4.5) containing a detergent like Triton X-100.

  • Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) is added at a range of concentrations. A vehicle control (DMSO alone) is run in parallel.

  • Pre-incubation: The enzyme and inhibitor are often pre-incubated (e.g., for 30-60 minutes at 37°C) to allow for the time-dependent covalent modification to occur.[3]

  • Substrate: A fluorogenic or chromogenic ceramide analog (e.g., a substrate that releases a fluorescent product upon cleavage) is added to start the reaction.

  • Reaction: The reaction proceeds for a defined period (e.g., 30-60 minutes) at 37°C.

  • Termination and Detection: The reaction is stopped, and the signal from the product is measured using a plate reader.

  • Analysis: The percentage of inhibition relative to the vehicle control is calculated for each this compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Cell-Based Acid Ceramidase Activity Assay

This assay determines the ability of this compound to inhibit AC within a cellular context.

Cell_Based_Workflow A Culture cancer cells to desired confluency B Treat cells with this compound (or vehicle) for a set time (e.g., 3h) A->B C Wash and harvest cells B->C D Lyse cells to prepare protein extracts C->D E Determine protein concentration of lysates D->E F Perform In Vitro AC Activity Assay on normalized cell lysates E->F G Calculate AC activity relative to vehicle-treated cells F->G

Caption: Workflow for cell-based AC activity assay.

Methodology:

  • Cell Culture: Human cancer cell lines known to express AC (e.g., SW403 colon adenocarcinoma, LNCaP prostate cancer) are cultured under standard conditions.[3]

  • Treatment: Intact cells are treated with various concentrations of this compound (e.g., 0.3-10 µM) or vehicle for a specified duration (e.g., 1-6 hours).[3][12]

  • Cell Lysis: After treatment, cells are washed and lysed to release intracellular contents, including AC.

  • Activity Measurement: The AC activity in the cell lysates is then measured using the in vitro assay protocol described above, using the cell lysate as the source of the enzyme.

  • Normalization: Activity is typically normalized to the total protein concentration of the lysate to account for differences in cell number.

Quantification of Intracellular Ceramide Levels

This method confirms that AC inhibition by this compound leads to the expected accumulation of its substrate, ceramide.

Methodology:

  • Cell Treatment and Lipid Extraction: Cells are treated with this compound as in the cell-based assay. After treatment, cells are harvested, and total lipids are extracted using a solvent system (e.g., chloroform/methanol).

  • Analysis by LC/MS: The lipid extracts are analyzed by liquid chromatography/mass spectrometry (LC/MS). This technique separates different lipid species and allows for the precise identification and quantification of various ceramide species (e.g., those with different fatty acid chain lengths like C14:0, C16:0, C18:0).[3]

  • Data Comparison: The levels of specific ceramides in this compound-treated cells are compared to those in vehicle-treated control cells to quantify the extent of accumulation.

Cell Viability / Proliferation (MTT) Assay

This assay measures the functional consequence of AC inhibition, i.e., the reduction in cancer cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded in multi-well plates (e.g., 96-well) and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of this compound concentrations for an extended period (e.g., 72 hours).[15]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active, viable cells reduce the yellow MTT to a purple formazan product.[15]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., isopropanol with HCl).[15]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a plate reader (e.g., at 560 nm). The absorbance is directly proportional to the number of viable cells.

  • Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values for cell growth inhibition are calculated.

Conclusion

This compound is a potent, covalent inhibitor of acid ceramidase, an activity that is independent of its function as a 5-fluorouracil prodrug. By inactivating AC, this compound disrupts the critical balance of the sphingolipid rheostat, leading to the accumulation of pro-apoptotic ceramide and the depletion of pro-survival S1P. This mechanism underpins a significant part of its anti-neoplastic effects. The well-established protocols for assessing its activity—from direct enzymatic inhibition to cellular consequences—provide a robust framework for its study. As a clinically approved drug with blood-brain barrier permeability, this compound not only serves as an invaluable tool for investigating the complexities of sphingolipid signaling but also stands as a promising lead compound for repurposing and for the structure-based design of a new generation of therapeutics targeting acid ceramidase in cancer and other diseases.[16][17]

References

5-FU-Independent Anti-Tumor Activity of Carmofur: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carmofur, a derivative of 5-fluorouracil (5-FU), has long been utilized in clinical settings for the treatment of various cancers, primarily colorectal cancer.[1][2] Its mechanism of action was traditionally attributed to the intracellular conversion to 5-FU, a known inhibitor of thymidylate synthase crucial for DNA synthesis.[1] However, a growing body of evidence has illuminated a distinct, 5-FU-independent anti-tumor activity of this compound. This activity is centered on its potent inhibition of acid ceramidase (AC), a lysosomal cysteine amidase.[1] This technical guide provides an in-depth exploration of this novel mechanism, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

Core Mechanism: Inhibition of Acid Ceramidase

The central tenet of this compound's 5-FU-independent action is its direct inhibition of acid ceramidase (AC).[1] AC is a critical enzyme that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid. By inhibiting AC, this compound disrupts this catabolic process, leading to the intracellular accumulation of ceramide. Ceramide itself is a bioactive sphingolipid that acts as a potent tumor suppressor, inducing cell cycle arrest and apoptosis.[1]

Crystal structure analysis has definitively shown that this compound directly binds to the catalytic cysteine residue of AC, leading to its inactivation.[1] This direct interaction underscores the specificity of this compound's action and differentiates it from the indirect, 5-FU-mediated mechanism.

Quantitative Data on this compound's Inhibitory Activity

This compound exhibits potent inhibition of acid ceramidase and cytotoxic effects against a range of cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

ParameterValueSpecies/Cell LineReference
IC50 (Acid Ceramidase) 29 nMRat (recombinant)[1]
IC50 (Cell Viability) 22.67 µMDU-145 (Prostate Cancer)
46 µMMCF-7 (Breast Cancer)
11 - 104 µMGlioblastoma Stem-like Cells
1.4 µMHEK 293 (embryonic kidney)[3]
66 µMHEK 293 (AC-overexpressing)[3]

Table 1: In Vitro Inhibitory Concentrations of this compound

Cell LineThis compound ConcentrationTreatment DurationCeramide Fold IncreaseReference
SW403 (Colon Adenocarcinoma)3 µM3 hours~2-3 fold[3]
LNCaP (Prostate Adenocarcinoma)3 µM3 hours~2 fold[3]
TSC2-null (Angiomyolipoma)Not specifiedNot specified3-fold lower ceramide in untreated TSC2-null cells compared to TSC2-addback cells. This compound treatment selectively reduced viability of TSC2-null cells.[4][5]

Table 2: this compound-Induced Intracellular Ceramide Accumulation

Signaling Pathways

The accumulation of ceramide following acid ceramidase inhibition by this compound triggers a cascade of downstream signaling events culminating in apoptosis.

Ceramide-Mediated Apoptosis Pathway

dot

Ceramide_Apoptosis_Pathway Ceramide-Mediated Apoptosis Pathway This compound This compound AC Acid Ceramidase (AC) This compound->AC Inhibits Ceramide Ceramide Accumulation AC->Ceramide PP Protein Phosphatases (PP1, PP2A) Ceramide->PP Activates SAPK_JNK SAPK/JNK Pathway Ceramide->SAPK_JNK Activates Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) PP->Caspase_Activation Leads to SAPK_JNK->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and activation of apoptotic signaling.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the 5-FU-independent anti-tumor activity of this compound.

Acid Ceramidase Activity Assay

This assay measures the enzymatic activity of acid ceramidase in cell lysates or recombinant enzyme preparations.

Principle: A fluorogenic substrate, such as Rbm14-12, is hydrolyzed by acid ceramidase, releasing a fluorescent product that can be quantified.

Protocol Outline:

  • Cell Lysate Preparation: Cells are harvested, washed, and lysed by sonication in a sucrose solution. The supernatant containing the enzyme is collected after centrifugation.

  • Enzymatic Reaction: The cell lysate (containing a defined amount of protein) is incubated with the fluorogenic substrate in a sodium acetate buffer (pH 4.5) in a 96-well plate.

  • Reaction Termination and Fluorescence Measurement: The reaction is stopped, and the fluorescence of the product is measured using a microplate reader. The activity is typically expressed as nmol of product formed per hour per mg of protein.[6]

Ceramide Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the sensitive and specific quantification of different ceramide species within cells.

Principle: Lipids are extracted from cells, separated by high-performance liquid chromatography (HPLC), and then detected and quantified by mass spectrometry.

Protocol Outline:

  • Lipid Extraction: Lipids are extracted from cell pellets using a solvent mixture (e.g., chloroform/methanol/water).

  • Sample Preparation: The lipid extract is dried and reconstituted in a suitable solvent for LC-MS analysis.

  • LC-MS Analysis: The sample is injected into an HPLC system coupled to a mass spectrometer. Different ceramide species are separated based on their properties and detected based on their mass-to-charge ratio. Quantification is achieved by comparing the signal to that of known standards.[7][8][9]

Experimental Workflows

The following diagrams illustrate the typical workflows for in vitro and in vivo studies investigating this compound's activity.

In Vitro Experimental Workflow

// Nodes Cell_Culture [label="Cancer Cell Culture\n(e.g., SW403, LNCaP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="this compound Treatment\n(Varying Concentrations & Times)", fillcolor="#FBBC05", fontcolor="#202124"]; AC_Assay [label="Acid Ceramidase\nActivity Assay", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ceramide_Quant [label="Ceramide Quantification\n(LC-MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Viability_Assay [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Assay [label="Apoptosis Assay\n(e.g., Annexin V)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cell_Culture -> Treatment; Treatment -> AC_Assay; Treatment -> Ceramide_Quant; Treatment -> Viability_Assay; Treatment -> Apoptosis_Assay; AC_Assay -> Data_Analysis; Ceramide_Quant -> Data_Analysis; Viability_Assay -> Data_Analysis; Apoptosis_Assay -> Data_Analysis; }

Caption: A standard workflow for evaluating this compound's in vivo anti-tumor efficacy.

In Vivo Efficacy and Clinical Data

Preclinical In Vivo Studies

In vivo studies using tumor xenograft models have demonstrated the anti-tumor efficacy of this compound. For instance, in nude mice bearing human colon cancer DLD-1 cells (both parental and 5-FU-resistant strains), this compound exhibited significant growth-inhibitory effects on both tumor types, further supporting a 5-FU-independent mechanism of action. [10]

Animal Model Cancer Type This compound Treatment Tumor Growth Inhibition (%) Reference
Nude Mice Human Colon Cancer (DLD-1) Not specified "almost the same growth-inhibitory effects on both tumors" (parental and 5-FU resistant) [10]

| Mice | Not specified (tissue analysis) | 10 or 30 mg/kg (i.p.) | Dose-dependent inhibition of AC activity and increase in ceramide levels in lungs and brain cortex | [11]|

Table 3: In Vivo Anti-Tumor Activity of this compound

Clinical Trial Data in Colorectal Cancer

Clinical trials have evaluated the efficacy of this compound as an adjuvant therapy for colorectal cancer. A meta-analysis of individual patient data from three trials demonstrated a significant survival benefit.

ParameterThis compound GroupControl GroupRisk Ratio (RR)p-valueReference
5-Year Disease-Free Survival 75.6%67.0%0.710.021[12]
7-Year Disease-Free Survival 71.2%63.9%--[12]
5-Year Overall Survival 79.2%73.1%0.700.032[12]
7-Year Overall Survival 76.1%67.8%--[12]

Table 4: Meta-Analysis of Adjuvant this compound in Curatively Resected Colorectal Cancer [12][13]

Conclusion

The identification of acid ceramidase as a direct target of this compound has unveiled a crucial 5-FU-independent mechanism for its anti-tumor activity. This discovery not only provides a deeper understanding of this compound's therapeutic effects but also opens new avenues for the development of novel cancer therapies targeting the sphingolipid metabolic pathway. The potent, direct inhibition of acid ceramidase, leading to the accumulation of pro-apoptotic ceramide, represents a promising strategy for overcoming 5-FU resistance and treating a broader range of malignancies. Further research into this pathway and the development of more specific and potent acid ceramidase inhibitors hold significant promise for the future of cancer treatment.

References

Crystal Structure of Carmofur in Complex with Acid Ceramidase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of the anti-cancer drug Carmofur in a covalent complex with its target, human acid ceramidase (AC). The elucidation of this structure has provided critical insights into the 5-fluorouracil (5-FU)-independent anti-neoplastic activity of this compound, revealing AC as a key therapeutic target. This document details the quantitative biophysical and structural data, experimental methodologies for structural determination, and the relevant signaling pathways, offering a valuable resource for researchers in oncology, enzymology, and structure-based drug design.

Quantitative Data Summary

The following tables summarize the key quantitative data from the crystallographic analysis of the this compound-acid ceramidase complex and the inhibitory activity of this compound.

Table 1: Crystallographic Data for the Human Acid Ceramidase-Carmofur Complex[1]
ParameterValue
PDB ID6MHM
Resolution (Å)2.7
Space GroupC 1 2 1
Unit Cell Dimensions (Å, °)a=153.72, b=65.23, c=94.06, α=90, β=119.5, γ=90
R-work0.214
R-free0.262
No. of Unique Molecules2
MethodX-ray Diffraction
Table 2: In Vitro Inhibition of Acid Ceramidase by this compound
ParameterValueSource Organism
IC₅₀ (nM)29Rat (recombinant)

Experimental Protocols

The following sections detail the methodologies employed for the expression, purification, and crystallization of the human acid ceramidase in complex with this compound.

Expression of Recombinant Human Acid Ceramidase

Human acid ceramidase was expressed using a baculovirus expression system, a common method for producing complex eukaryotic proteins.

  • Gene Synthesis and Cloning : The cDNA encoding human acid ceramidase (ASAH1) was cloned into a baculovirus transfer vector suitable for expression in insect cells.

  • Generation of Recombinant Baculovirus : The transfer vector was used to transfect insect cells (e.g., Spodoptera frugiperda Sf9 cells) along with linearized baculoviral DNA to generate a primary stock (P0) of recombinant baculovirus through homologous recombination.

  • Virus Amplification : The P0 viral stock was used to infect a larger culture of Sf9 cells to produce a high-titer P1 stock, which was subsequently used to generate a P2 stock for large-scale protein expression.

  • Protein Expression : High-five insect cells were infected with the P2 baculovirus stock at a suitable multiplicity of infection (MOI). The cells were cultured in an appropriate medium at 28°C for 48-72 hours to allow for protein expression.[1] Given that acid ceramidase is a lysosomal enzyme, it can be secreted into the medium or retained intracellularly depending on the specific construct and cell line used.[2][3]

Purification of Recombinant Human Acid Ceramidase

The purification protocol for recombinant human acid ceramidase typically involves a multi-step chromatographic process to achieve the high purity required for crystallographic studies.

  • Cell Lysis and Clarification : Infected insect cells were harvested by centrifugation. If the protein was intracellular, the cell pellet was resuspended in a lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) and disrupted by sonication.[1] The lysate was then clarified by high-speed centrifugation to remove cell debris.[1] If the protein was secreted, the culture medium was collected and clarified.

  • Affinity Chromatography : The clarified lysate or medium was loaded onto a Nickel-NTA (Ni-NTA) affinity column, assuming the recombinant protein was engineered with a polyhistidine tag. The column was washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The tagged acid ceramidase was then eluted with a high concentration of imidazole (e.g., 250-300 mM).[1][4]

  • Ion Exchange Chromatography : Further purification was achieved by ion-exchange chromatography. Depending on the isoelectric point of the protein and the buffer pH, either cation or anion exchange chromatography (e.g., using a DEAE-cellulose column) was employed to separate the protein based on its net charge.[5]

  • Size-Exclusion Chromatography : The final purification step involved size-exclusion chromatography to separate the protein based on its hydrodynamic radius, which also serves to buffer-exchange the protein into a solution suitable for crystallization.

Crystallization of the Acid Ceramidase-Carmofur Complex
  • Complex Formation : The purified recombinant human acid ceramidase was incubated with a molar excess of this compound to ensure complete formation of the covalent complex.

  • Crystallization Screening : The AC-Carmofur complex was concentrated and subjected to sparse matrix screening to identify initial crystallization conditions. This typically involves using commercially available or in-house developed screens that vary in precipitant type and concentration, buffer pH, and additives.

  • Crystal Optimization : Initial crystal hits were optimized by systematically varying the concentrations of the protein, precipitant, and other components of the crystallization cocktail, as well as the temperature, to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination : The optimized crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement using the coordinates of the apo-enzyme as a search model, and the model was refined to the final reported resolution of 2.7 Å.[2]

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the key signaling pathway involving acid ceramidase and the mechanism of its inhibition by this compound.

Acid Ceramidase Signaling Pathway Leading to Akt Activation

Acid ceramidase plays a crucial role in the sphingolipid metabolic pathway, producing sphingosine which can be converted to sphingosine-1-phosphate (S1P).[6] S1P is a potent signaling molecule that can activate downstream pathways such as the PI3K/Akt pathway, promoting cell survival and proliferation.[6]

Acid_Ceramidase_Signaling Ceramide Ceramide AC Acid Ceramidase (AC) Ceramide->AC Sphingosine Sphingosine AC->Sphingosine Hydrolysis SphK1 Sphingosine Kinase 1 (SphK1) Sphingosine->SphK1 S1P Sphingosine-1- Phosphate (S1P) SphK1->S1P Phosphorylation S1PR S1P Receptor (e.g., S1PR2) S1P->S1PR Binds & Activates PI3K PI3K S1PR->PI3K Activates Akt Akt (inactive) PI3K->Akt Phosphorylates pAkt p-Akt (active) Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Promotes

Caption: Acid ceramidase-mediated activation of the PI3K/Akt signaling pathway.

Experimental Workflow for Crystallization

The general workflow from protein expression to structure determination is a multi-step process requiring careful execution and optimization at each stage.

Crystallization_Workflow cluster_expression Protein Expression cluster_purification Purification cluster_crystallization Crystallization & Structure Determination Baculovirus Recombinant Baculovirus Production Infection Insect Cell Infection Baculovirus->Infection Expression Protein Expression (48-72h) Infection->Expression Lysis Cell Lysis & Clarification Expression->Lysis Affinity Affinity Chromatography Lysis->Affinity IonExchange Ion Exchange Chromatography Affinity->IonExchange SEC Size Exclusion Chromatography IonExchange->SEC Complex AC-Carmofur Complex Formation SEC->Complex Screening Crystallization Screening Complex->Screening Optimization Crystal Optimization Screening->Optimization Data X-ray Diffraction Data Collection Optimization->Data Structure Structure Determination Data->Structure

Caption: General experimental workflow for protein crystallization.

Mechanism of this compound Covalent Inhibition of Acid Ceramidase

This compound acts as a covalent inhibitor of acid ceramidase. The catalytic cysteine residue (Cys143) in the active site of AC performs a nucleophilic attack on the carbonyl group of this compound. This leads to the cleavage of the molecule, releasing 5-fluorouracil and forming a stable covalent adduct with the hexylcarbamoyl moiety, thereby irreversibly inactivating the enzyme.[2]

Carmofur_Inhibition AC_Active Active Acid Ceramidase (with Cys143-SH) Intermediate Tetrahedral Intermediate AC_Active->Intermediate Nucleophilic Attack This compound This compound This compound->Intermediate AC_Inactive Inactive Acid Ceramidase (Covalently Modified) Intermediate->AC_Inactive Covalent Adduct Formation FiveFU 5-Fluorouracil (Released) Intermediate->FiveFU Cleavage & Release

Caption: Covalent inhibition of acid ceramidase by this compound.

References

Carmofur's Dual-Pronged Assault on Cancer: A Technical Guide to Its Role in Ceramide Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of Carmofur (1-hexylcarbamoyl-5-fluorouracil, HCFU), an antineoplastic agent with a multifaceted mechanism of action. While historically recognized as a prodrug of 5-fluorouracil (5-FU), recent research has illuminated its critical role as a potent inhibitor of acid ceramidase (AC), a key enzyme in ceramide metabolism. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of this compound's impact on cancer biology, with a focus on its 5-FU-independent activities.[1][2][3]

Introduction: A Paradigm Shift in Understanding this compound's Mechanism

This compound, an orally administered derivative of fluorouracil, has been utilized in the treatment of various cancers, particularly colorectal cancer, for several decades.[2][4][5] Its lipophilic nature enhances its transport across cell membranes, contributing to a higher therapeutic ratio compared to 5-FU.[3] Traditionally, its anticancer effects were attributed solely to the intracellular conversion to 5-FU, which inhibits thymidylate synthase, a crucial enzyme for DNA synthesis, thereby impeding the proliferation of rapidly dividing cancer cells.[4][6]

However, a growing body of evidence has unveiled a distinct and potent mechanism of action: the direct inhibition of acid ceramidase (AC).[1][2] This discovery has repositioned this compound as a modulator of ceramide metabolism, a critical pathway in regulating cell fate. This guide will delve into the intricacies of this compound's interaction with acid ceramidase and the subsequent effects on cancer cell signaling and survival.

The Central Role of Ceramide and Acid Ceramidase in Cancer

Ceramides are bioactive sphingolipids that act as tumor-suppressor molecules, inducing cell cycle arrest, apoptosis, and inhibiting cell proliferation.[7] Conversely, sphingosine-1-phosphate (S1P), a downstream metabolite of ceramide, promotes cell survival, proliferation, and angiogenesis.[7] The balance between these two lipids, often referred to as the "sphingolipid rheostat," is crucial in determining a cell's fate.

Acid ceramidase (AC), also known as N-acylsphingosine amidohydrolase-1 (ASAH1), is a lysosomal cysteine amidase that catalyzes the hydrolysis of ceramide into sphingosine and a free fatty acid.[1][3] By degrading the pro-apoptotic ceramide, AC shifts the sphingolipid balance towards the pro-survival S1P. Elevated levels of AC have been observed in numerous malignancies, including prostate cancer, melanoma, glioblastoma, and colorectal cancer, and are often associated with chemoresistance.[3][7][8] Therefore, inhibiting AC presents a promising therapeutic strategy to increase intracellular ceramide levels and promote cancer cell death.

This compound as a Potent Inhibitor of Acid Ceramidase

This compound functions as a potent, covalent inhibitor of acid ceramidase.[3][9] Structural analysis has revealed that the electrophilic carbonyl group of this compound is attacked by the catalytic cysteine residue (Cys143) in the active site of AC.[1] This interaction results in the covalent modification and inactivation of the enzyme, leading to the accumulation of intracellular ceramides.[1][10] This 5-FU-independent mechanism is crucial to this compound's anticancer activity, especially in 5-FU-resistant cancer cells.[3]

The following diagram illustrates the central role of acid ceramidase in ceramide metabolism and its inhibition by this compound.

Ceramide Ceramide (Pro-apoptotic) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Sphingosine->S1P Phosphorylation Proliferation Cell Survival & Proliferation S1P->Proliferation AC Acid Ceramidase (AC) This compound This compound This compound->AC Inhibition SK Sphingosine Kinase

This compound inhibits acid ceramidase, increasing pro-apoptotic ceramide.

Quantitative Data on this compound's Efficacy

The inhibitory effect of this compound on acid ceramidase and its cytotoxic activity against various cancer cell lines have been quantified in several studies.

ParameterCell Line / ModelValueReference
IC₅₀ (Acid Ceramidase) Rat Recombinant29 nM[4]
IC₅₀ (Cell Viability) HCT116 (Colon Cancer)8 µM[9]
Pediatric Brain Tumor Cell Lines (CHLA259, CHLA266, SJGBM2, CHLA200)4.6 - 50 µM[2]
Glioblastoma Stem-like Cells (GSC 22, 33, 44)11 - 104 µM[7]
Human Colon Adenocarcinoma (SW403)EC₅₀ ~1.4 µM[4]
Androgen-sensitive Human Prostate Adenocarcinoma (LNCaP)-[4]

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

In vivo studies in mice have demonstrated that intraperitoneal administration of this compound leads to a dose-dependent inhibition of acid ceramidase activity in tissues such as the lungs and cerebral cortex, accompanied by a significant increase in ceramide levels.[1][4]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in 96-well plates and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 7.8-250 µM) and a vehicle control (e.g., DMSO, concentration below 1%).[9]

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO₂.[9]

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early hallmark of apoptosis.

  • Cell Treatment: Treat cells (e.g., HCT116, pediatric brain tumor cells) with this compound at a predetermined concentration (e.g., IC₅₀ value) for a specific duration (e.g., 72 hours).[2][9]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.[9]

Cell Migration Assay (Boyden Chamber Assay)

The Boyden chamber assay, or transwell assay, is used to assess the migratory capacity of cancer cells in response to a chemoattractant.

  • Cell Preparation: Serum-starve the cells (e.g., patient-derived glioblastoma cells) for several hours (e.g., 16 hours) in the presence of this compound (e.g., 5 µM) or a vehicle control.[5]

  • Chamber Setup: Place a porous membrane insert into the wells of a 24-well plate. The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum).

  • Cell Seeding: Seed the prepared cells into the upper chamber of the insert in serum-free medium.

  • Incubation: Incubate the plate for a period that allows for cell migration (e.g., 16-48 hours) but does not significantly affect cell growth.

  • Fixation and Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.

  • Quantification: Count the number of stained cells in multiple fields of view under a microscope to quantify cell migration.

The following diagram outlines the workflow for a typical in vitro evaluation of this compound's anticancer effects.

Start Cancer Cell Lines Treatment This compound Treatment (Varying Concentrations & Durations) Start->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis Migration Cell Migration Assay (e.g., Boyden Chamber) Treatment->Migration AC_Activity Acid Ceramidase Activity Assay Treatment->AC_Activity Ceramide_Levels Ceramide Level Measurement (LC/MS) Treatment->Ceramide_Levels Data_Analysis Data Analysis & Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Migration->Data_Analysis AC_Activity->Data_Analysis Ceramide_Levels->Data_Analysis

Workflow for in vitro evaluation of this compound's anticancer effects.

Signaling Pathways Implicated in this compound's Action

The inhibition of acid ceramidase by this compound and the subsequent accumulation of ceramide can impact several downstream signaling pathways that are critical for cancer cell survival and proliferation.

One of the key pathways affected is the AKT signaling pathway . Research has shown that treatment with this compound can lead to a decrease in the phosphorylation of AKT, a serine/threonine kinase that plays a central role in promoting cell survival and inhibiting apoptosis.[6] By reducing AKT activation, this compound can enhance the pro-apoptotic signals initiated by ceramide.

The following diagram depicts the proposed signaling cascade following this compound treatment.

This compound This compound AC Acid Ceramidase This compound->AC Inhibition Ceramide ↑ Intracellular Ceramide AC->Ceramide Degradation AKT AKT Phosphorylation Ceramide->AKT Inhibition Apoptosis ↑ Apoptosis Ceramide->Apoptosis Migration_Inhibition ↓ Cell Migration Ceramide->Migration_Inhibition AKT->Apoptosis Inhibition AKT->Migration_Inhibition Promotes Migration

Proposed signaling pathway of this compound's anticancer effects.

Conclusion and Future Directions

This compound's identity has evolved from a simple 5-FU prodrug to a potent modulator of ceramide metabolism. Its ability to inhibit acid ceramidase provides a compelling, 5-FU-independent mechanism for its anticancer activity. This dual action makes this compound a particularly interesting candidate for further investigation, especially in the context of overcoming chemoresistance.

Future research should focus on:

  • Clinical Trials: Engaging in clinical trials with this compound for various cancers, specifically targeting acid ceramidase.[1][3]

  • Combination Therapies: Exploring the synergistic effects of this compound with other chemotherapeutic agents and radiation therapy.

  • Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to this compound treatment based on their tumor's acid ceramidase expression and ceramide metabolism profile.

  • Derivative Development: Designing novel this compound analogs with enhanced potency and selectivity for acid ceramidase.

The continued exploration of this compound's role in ceramide metabolism holds significant promise for the development of more effective and targeted cancer therapies.

References

An In-depth Technical Guide on the Dual Mechanism of Action of Carmofur

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dual mechanism of action of Carmofur, an anticancer agent with a unique therapeutic profile. We will delve into its function as a prodrug of 5-fluorouracil (5-FU) and its direct inhibitory effects on acid ceramidase (AC), supported by quantitative data, detailed experimental protocols, and illustrative signaling pathway diagrams.

Introduction

This compound, a derivative of 5-fluorouracil, has been utilized in clinical settings for the treatment of various cancers, including colorectal cancer. Its efficacy is attributed to a distinctive dual mechanism of action that differentiates it from other fluoropyrimidine-based chemotherapeutics. This compound not only serves as a systemic source of 5-FU, a well-established inhibitor of DNA synthesis, but also functions as a potent, direct inhibitor of acid ceramidase, a key enzyme in sphingolipid metabolism. This bimodal activity leads to a synergistic anticancer effect through distinct yet complementary cellular pathways.

Mechanism of Action 1: 5-Fluorouracil Prodrug

This compound is metabolized in the body to release 5-fluorouracil (5-FU), which is the active cytotoxic agent. This conversion allows for a more sustained release and potentially a different toxicity profile compared to direct 5-FU administration.

The cytotoxic effects of 5-FU are mediated through two primary pathways:

  • Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, N5,N10-methylenetetrahydrofolate. This complex inhibits the synthesis of thymidylate from uridylate, leading to a depletion of thymidine triphosphate (dTTP), an essential precursor for DNA synthesis. The resulting "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.

  • Incorporation into RNA and DNA: The 5-FU metabolite, 5-fluorouridine triphosphate (FUTP), is incorporated into RNA, disrupting RNA processing and function. Additionally, 5-fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and apoptosis.

G cluster_0 Systemic Circulation cluster_1 Cancer Cell This compound This compound Metabolism Metabolism This compound->Metabolism _5FU 5-Fluorouracil (5-FU) Metabolism->_5FU _5FU_int 5-FU _5FU->_5FU_int Enters FdUMP FdUMP _5FU_int->FdUMP FUTP FUTP _5FU_int->FUTP FdUTP FdUTP _5FU_int->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_syn RNA Synthesis FUTP->RNA_syn DNA_syn DNA Synthesis FdUTP->DNA_syn TS->DNA_syn Required for RNA_dys RNA Dysfunction RNA_syn->RNA_dys DNA_frag DNA Fragmentation DNA_syn->DNA_frag Apoptosis Apoptosis RNA_dys->Apoptosis DNA_frag->Apoptosis G cluster_0 Lysosome cluster_1 Cellular Consequences Carmofur_direct This compound AC Acid Ceramidase (AC) Carmofur_direct->AC Inhibits Sphingosine Sphingosine AC->Sphingosine Product FFA Free Fatty Acid AC->FFA Product Ceramide_acc Ceramide Accumulation Ceramide Ceramide Ceramide->AC Substrate LMP Lysosomal Membrane Permeabilization Ceramide_acc->LMP Caspase_act Caspase Activation Ceramide_acc->Caspase_act LMP->Caspase_act Apoptosis_ac Apoptosis Caspase_act->Apoptosis_ac G cluster_workflow Experimental Workflow: Cell Viability Assay A 1. Seed cells in a 96-well plate B 2. Treat with varying concentrations of this compound/5-FU A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT solution and incubate C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate IC50 values F->G

Carmofur's Impact on Cancer Cell Fate: A Technical Guide to Survival and Death Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carmofur (1-hexylcarbamoyl-5-fluorouracil), a derivative of 5-fluorouracil (5-FU), is an orally administered antineoplastic agent with a multifaceted mechanism of action that influences cancer cell survival and death.[1] Traditionally recognized as a prodrug of 5-FU, its therapeutic effects were primarily attributed to the inhibition of DNA and RNA synthesis. However, emerging evidence has highlighted a distinct, 5-FU-independent mechanism involving the potent inhibition of acid ceramidase (AC), which leads to the accumulation of the pro-apoptotic lipid, ceramide.[1][2][3] This guide provides an in-depth technical overview of this compound's core mechanisms, detailing its impact on critical signaling pathways that govern apoptosis and autophagy, and its potential interplay with cellular oxidative stress. Quantitative data on its efficacy across various cancer cell lines are presented, alongside detailed experimental protocols for key assays and visual representations of the underlying molecular pathways.

Core Mechanisms of Action

This compound exerts its anticancer effects through two primary, and potentially synergistic, mechanisms:

  • Inhibition of DNA and RNA Synthesis (5-FU-dependent): As a prodrug, this compound is metabolized in the body to 5-fluorouracil (5-FU).[4][5] 5-FU disrupts the synthesis of thymidine, a crucial component of DNA, by inhibiting the enzyme thymidylate synthase.[4][5] This leads to the cessation of cell division and ultimately, cell death, particularly in rapidly proliferating cancer cells.[4][5]

  • Induction of Apoptosis via Acid Ceramidase Inhibition (5-FU-independent): this compound is a highly potent inhibitor of acid ceramidase (AC), a lysosomal enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid.[1][2][3][6] By inhibiting AC, this compound leads to the intracellular accumulation of ceramide.[7] Ceramide acts as a tumor-suppressive lipid messenger that can initiate apoptosis and inhibit cell proliferation.[1] This mechanism is independent of the conversion of this compound to 5-FU and is effective in 5-FU-resistant cancer cells.[7]

Quantitative Efficacy of this compound

The cytotoxic and inhibitory potency of this compound has been quantified across various cancer cell lines and enzyme assays. The half-maximal inhibitory concentration (IC50) values provide a comparative measure of its efficacy.

Cell Line/Target Cancer Type/Enzyme IC50 Value Reference
Rat Recombinant ACAcid Ceramidase29 nM[8]
HCT116Colon Cancer8 µM[8]
A549Lung Cancer16 µM[8]
Pediatric Brain TumorsBrain Cancer4.6-50 µM[8]
SW403Colon Cancer~3 µM (for AC inhibition)[7]
LNCaPProstate Cancer~3 µM (for AC inhibition)[7]
HT-29Colorectal Cancer6.97 µM
HEK-293Embryonic Kidney Cells7.15 µM
SARS-CoV-2 MproViral Protease24.3 µM
FAAHFatty Acid Amide Hydrolase0.11 µM
NAAAN-acylethanolamine acid amidase0.71 µM

Signaling Pathways Modulated by this compound

This compound's induction of cell death is orchestrated through its influence on several key signaling pathways.

The Acid Ceramidase-Ceramide Apoptotic Pathway

The inhibition of acid ceramidase by this compound is a pivotal event that triggers a cascade of pro-apoptotic signals.

This compound's Inhibition of Acid Ceramidase and Induction of Apoptosis This compound This compound AC Acid Ceramidase (AC) This compound->AC Inhibits Ceramide Ceramide (Pro-apoptotic) AC->Ceramide Hydrolyzes Sphingosine Sphingosine Ceramide->Sphingosine Metabolized to Apoptosis Apoptosis Ceramide->Apoptosis Induces S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Sphingosine->S1P Phosphorylated to S1P->Apoptosis Inhibits

Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and apoptosis.

Interplay of Apoptosis and Autophagy

This compound, like many chemotherapeutic agents, can induce both apoptosis and autophagy. Autophagy can act as a pro-survival mechanism for cancer cells under stress, but excessive autophagy can also lead to cell death. The balance between these two processes is critical for determining the ultimate fate of the cancer cell.

This compound-Induced Crosstalk between Apoptosis and Autophagy This compound This compound Stress Cellular Stress This compound->Stress Apoptosis Apoptosis Stress->Apoptosis Induces Autophagy Autophagy Stress->Autophagy Induces Apoptosis->Autophagy Inhibits CellDeath Cancer Cell Death Apoptosis->CellDeath Autophagy->Apoptosis Inhibits Autophagy->CellDeath Cytotoxic (excessive) CellSurvival Cancer Cell Survival Autophagy->CellSurvival Cytoprotective

Caption: this compound induces a complex interplay between apoptosis and autophagy.

Potential Role of Reactive Oxygen Species (ROS)

While direct evidence for this compound's effect on ROS is still emerging, its metabolite, 5-FU, is known to induce ROS production.[9] Elevated ROS levels can lead to oxidative stress, which can damage cellular components and trigger apoptosis.

Potential Role of ROS in this compound's Mechanism This compound This compound FiveFU 5-Fluorouracil (5-FU) This compound->FiveFU Metabolized to ROS Reactive Oxygen Species (ROS) FiveFU->ROS Induces OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Oral Administration of Carmofur in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the oral administration of Carmofur in preclinical models, including its mechanism of action, experimental protocols for in vivo studies, and methods for assessing its pharmacodynamic effects.

Introduction

This compound (1-hexylcarbamoyl-5-fluorouracil, HCFU) is an orally bioavailable derivative of the chemotherapeutic agent 5-fluorouracil (5-FU).[1][2] Its lipophilic nature enhances its absorption from the gastrointestinal tract, overcoming the degradation of 5-FU by dihydropyrimidine dehydrogenase.[2] this compound exerts its anticancer effects through a dual mechanism of action. Firstly, it is metabolized in the body to 5-FU, which inhibits thymidylate synthase, a critical enzyme in DNA synthesis, leading to cell death in rapidly dividing cancer cells.[1] Secondly, and independently of its conversion to 5-FU, this compound is a potent inhibitor of acid ceramidase (AC), an enzyme that hydrolyzes pro-apoptotic ceramide into sphingosine.[2][3] By inhibiting AC, this compound leads to the accumulation of ceramide within cancer cells, promoting apoptosis.[2][3] This dual mechanism makes this compound a subject of interest in preclinical cancer research, particularly for solid tumors such as colorectal cancer and glioblastoma.[4][5]

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from various preclinical studies involving the administration of this compound.

Table 1: In Vivo Efficacy of this compound in Murine Cancer Models

Cancer TypeAnimal ModelThis compound Dose and RouteTreatment ScheduleKey FindingsReference
Colorectal CancerNude mice with SW403 cell xenografts10 mg/kg and 30 mg/kg, i.p.Not specifiedDose-dependent inhibition of AC activity in various tissues.[6]
GlioblastomaTMZ-resistant GBM cell lines (U251T and JX22T)IC50 concentrations (in vitro)48 hoursInduced cell cycle shifts toward G0/G1 or sub-G1 phases and increased apoptosis.[4]

Table 2: Pharmacodynamic Effects of this compound in Mice

TissueThis compound Dose and RouteTime PointEffect on AC ActivityEffect on Ceramide LevelsReference
Lungs10 mg/kg and 30 mg/kg, i.p.2 hoursDose-dependent inhibitionIncreased[6]
Brain Cortex10 mg/kg and 30 mg/kg, i.p.2 hoursDose-dependent inhibitionIncreased[6]

Experimental Protocols

Protocol for Oral Administration of this compound in Mice

This protocol describes the preparation of a this compound formulation and its administration to mice via oral gavage.

Materials:

  • This compound (powder)

  • Vehicle (e.g., Corn oil, 0.5% Carboxymethyl cellulose (CMC) in water)

  • Mortar and pestle or appropriate homogenization equipment

  • Balance

  • Sterile tubes

  • Vortex mixer

  • Oral gavage needles (18-20 gauge, with a rounded tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Dose Calculation:

    • Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

    • Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the concentration of the formulation.

  • Formulation Preparation (Suspension):

    • Weigh the calculated amount of this compound powder.

    • If using a mortar and pestle, triturate the this compound powder to a fine consistency.

    • Gradually add the chosen vehicle (e.g., corn oil or 0.5% CMC) to the powder while continuously mixing to create a homogenous suspension.

    • Transfer the suspension to a sterile tube and vortex thoroughly before each administration to ensure uniform distribution of the drug.

  • Oral Gavage Administration:

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head.

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end at the last rib.

    • Gently insert the gavage needle into the diastema (the space between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.

    • Once the needle is in the esophagus, slowly administer the this compound suspension.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress, such as difficulty breathing or leakage of the substance from the nose or mouth.

Protocol for Measurement of Acid Ceramidase (AC) Activity in Tissues

This protocol outlines a method to determine AC activity in tissue homogenates.

Materials:

  • Tissue samples (e.g., from this compound-treated and control animals)

  • Homogenization buffer (e.g., 0.25 M sucrose)

  • Sonicator or tissue homogenizer

  • Microcentrifuge

  • Protein quantification assay kit (e.g., BCA assay)

  • Fluorogenic AC substrate (e.g., Rbm14-12)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 4.5)

  • 96-well plates

  • Plate reader with fluorescence capabilities

Procedure:

  • Tissue Homogenization:

    • Homogenize the tissue samples in ice-cold homogenization buffer.

    • Sonicate the homogenates on ice.

    • Centrifuge the homogenates to pellet cellular debris. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay.

  • Enzyme Assay:

    • In a 96-well plate, add a defined amount of protein lysate (e.g., 10-25 µg) to each well.

    • Add the assay buffer to each well.

    • Initiate the reaction by adding the fluorogenic AC substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction according to the substrate manufacturer's instructions.

    • Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the AC activity, typically expressed as the amount of product formed per unit of time per amount of protein.

    • Compare the AC activity between this compound-treated and control groups.

Protocol for Measurement of Ceramide Levels by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of ceramide species from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Tissue samples

  • Internal standards (e.g., C17-ceramide)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • LC-MS/MS system

  • Appropriate LC column (e.g., C18)

  • Mobile phases (e.g., water with formic acid, acetonitrile/isopropanol with formic acid)

Procedure:

  • Lipid Extraction:

    • Homogenize the tissue samples.

    • Add the internal standard to the homogenate.

    • Perform a lipid extraction using a method such as the Bligh-Dyer or Folch method. This typically involves the addition of a chloroform/methanol mixture to separate the lipid-containing organic phase from the aqueous phase.

    • Collect the organic phase and dry it under a stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the different ceramide species using a suitable LC gradient.

    • Detect and quantify the ceramide species using the mass spectrometer in multiple reaction monitoring (MRM) mode, targeting the specific precursor-to-product ion transitions for each ceramide and the internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of ceramide standards.

    • Quantify the amount of each ceramide species in the samples by comparing their peak areas to the peak area of the internal standard and interpolating from the standard curve.

    • Compare ceramide levels between this compound-treated and control groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its preclinical evaluation.

Carmofur_Mechanism_of_Action This compound Oral this compound Metabolism Metabolism This compound->Metabolism AC Acid Ceramidase (AC) This compound->AC Inhibition FiveFU 5-Fluorouracil (5-FU) Metabolism->FiveFU Thymidylate_Synthase Thymidylate Synthase FiveFU->Thymidylate_Synthase Inhibition Ceramide Ceramide Sphingosine Sphingosine AC->Sphingosine Hydrolyzes Ceramide to DNA_Synthesis DNA Synthesis Thymidylate_Synthase->DNA_Synthesis Blocks Apoptosis_5FU Apoptosis DNA_Synthesis->Apoptosis_5FU Leads to Apoptosis_Ceramide Apoptosis Ceramide->Apoptosis_Ceramide Induces

Dual mechanism of action of this compound.

Preclinical_Workflow Start Preclinical Study Design Animal_Model Animal Model Selection (e.g., Xenograft, Syngeneic) Start->Animal_Model Formulation This compound Formulation (Oral Gavage) Animal_Model->Formulation Dosing Dose-Response & Efficacy Studies Formulation->Dosing Monitoring Tumor Growth & Animal Health Monitoring Dosing->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis Endpoint->PK_PD Tissue_Analysis Tissue Collection & Analysis (AC Activity, Ceramide Levels) Endpoint->Tissue_Analysis Data_Analysis Data Analysis & Interpretation PK_PD->Data_Analysis Tissue_Analysis->Data_Analysis

General workflow for preclinical this compound studies.

References

Application Notes and Protocols: In Vitro Cytotoxicity of Carmofur on Colon Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmofur (1-hexylcarbamoyl-5-fluorouracil), an oral derivative of the widely used chemotherapeutic agent 5-fluorouracil (5-FU), has been utilized in the treatment of colorectal cancer for several decades.[1][2] Its mechanism of action is multifaceted, functioning both as a prodrug that is metabolized to 5-FU and as a potent inhibitor of acid ceramidase (AC).[1][3] As a 5-FU prodrug, it disrupts DNA synthesis and RNA function, primarily affecting rapidly dividing cancer cells.[3] Independently of its conversion to 5-FU, this compound's inhibition of acid ceramidase leads to an accumulation of ceramides, which can induce apoptosis and sensitize cancer cells to other chemotherapeutic agents.[4][5] This dual mechanism of action makes this compound a compound of significant interest in oncology research.

These application notes provide a summary of the in vitro cytotoxic effects of this compound on colon cancer cell lines, along with detailed protocols for key cytotoxicity assays.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic effects of this compound on the HCT116 colon cancer cell line. Despite a comprehensive literature search, specific IC50 values, apoptosis rates, and cell cycle analysis data for this compound on HT-29, SW480, and DLD-1 cell lines were not available in the reviewed scholarly articles. Data for 5-fluorouracil (5-FU), the active metabolite of this compound, is presented for these cell lines to provide a relevant but indirect comparison.

Table 1: IC50 Values of this compound and 5-Fluorouracil in Colon Cancer Cell Lines

CompoundCell LineIC50 Value (µM)Exposure TimeCitation
This compound HCT116872 hours[6]
5-Fluorouracil HCT116Varies (e.g., ~50 µM)72 hours[5]
5-Fluorouracil HT-29Varies72 hours[5]
5-Fluorouracil SW480Varies (less sensitive)72 hours[5]
5-Fluorouracil SW620Varies (intermediately sensitive)72 hours[5]

Table 2: Apoptosis Induction by this compound in HCT116 Colon Cancer Cells

TreatmentConcentration (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)Live Cells (%)Citation
This compound 8 (IC50)1123Not specified51[6]

Note: Specific quantitative data for this compound-induced apoptosis in HT-29, SW480, and DLD-1 cell lines were not found in the reviewed literature.

Table 3: Cell Cycle Analysis of Colon Cancer Cell Lines (General Findings for 5-FU)

Cell LineTreatmentEffect on Cell CycleCitation
HT-295-FluorouracilG1 and S phase arrest[3]
SW480Various AgentsG1/G0 phase arrest (Hexahydrocurcumin)[7]
DLD-1Various AgentsG2/M phase arrest (EVO treatment)[8]

Note: Specific quantitative data on the effects of this compound on the cell cycle distribution in these colon cancer cell lines were not available in the reviewed literature. The table reflects general findings for other cytotoxic agents.

Experimental Protocols

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is adapted from a study on the effects of this compound on HCT116 cells.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • HCT116, HT-29, SW480, or DLD-1 colon cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (90 µL per well) and incubate overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, final concentration < 1%).

  • Incubation: Incubate the plate for 72 hours in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value by plotting a dose-response curve.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_drug Add this compound to cells cell_seeding->add_drug drug_prep Prepare this compound dilutions drug_prep->add_drug incubate_72h Incubate for 72 hours add_drug->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 3-4 hours add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_plate Read absorbance at 570 nm add_dmso->read_plate calculate_viability Calculate cell viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for determining cell viability using the MTT assay.
Apoptosis Detection (Annexin V-FITC/PI Staining)

This protocol is based on a study investigating this compound-induced apoptosis in HCT116 cells.[6]

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

  • Colon cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50 value) for 72 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 1500 rpm for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within 1 hour.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Procedure cluster_analysis Analysis seed_cells Seed cells in 6-well plates treat_cells Treat with this compound (72h) seed_cells->treat_cells harvest_cells Harvest cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, dark) add_stains->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry

Workflow for apoptosis detection via Annexin V/PI staining.
Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

  • Colon cancer cells

  • This compound

  • 6-well plates

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Signaling Pathways

This compound exerts its anticancer effects through two primary mechanisms: as a prodrug of 5-FU and as a direct inhibitor of acid ceramidase (ASAH1).

  • 5-FU Pathway: this compound is metabolized to 5-fluorouracil, which inhibits thymidylate synthase, a crucial enzyme for DNA synthesis. This leads to a depletion of thymidine, halting DNA replication and repair, and ultimately inducing cell death in rapidly proliferating cancer cells.[3]

  • Acid Ceramidase Inhibition Pathway: this compound directly inhibits acid ceramidase, an enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid. Inhibition of this enzyme leads to the accumulation of intracellular ceramides. Elevated ceramide levels can trigger apoptosis. Furthermore, in colon cancer cells, the inhibition of acid ceramidase by this compound has been shown to downregulate the β1 integrin/FAK signaling pathway, leading to the suppression of NF-κB and Akt, which can sensitize cancer cells to other chemotherapeutic agents like oxaliplatin.[4]

Carmofur_Signaling_Pathway This compound's Dual Mechanism of Action in Colon Cancer cluster_this compound cluster_5fu 5-FU Pathway cluster_ac Acid Ceramidase Pathway cluster_outcome Cellular Outcomes This compound This compound five_fu 5-Fluorouracil (5-FU) This compound->five_fu Metabolism ac Acid Ceramidase (ASAH1) This compound->ac Inhibits b1_integrin β1 Integrin / FAK Signaling This compound->b1_integrin Downregulates ts Thymidylate Synthase five_fu->ts Inhibits dna_synthesis DNA Synthesis & Repair ts->dna_synthesis Required for cell_cycle_arrest Cell Cycle Arrest dna_synthesis->cell_cycle_arrest ceramide Ceramide Accumulation ac->ceramide Prevents breakdown of ac->b1_integrin Modulates apoptosis Apoptosis ceramide->apoptosis nfkb_akt NF-κB & Akt Suppression b1_integrin->nfkb_akt Activates chemosensitization Chemosensitization b1_integrin->chemosensitization nfkb_akt->chemosensitization cell_cycle_arrest->apoptosis

References

Application Notes and Protocols for Utilizing Carmofur in 5-FU Resistant Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acquired resistance to 5-fluorouracil (5-FU), a cornerstone of chemotherapy for various cancers, presents a significant clinical challenge. Carmofur (1-hexylcarbamoyl-5-fluorouracil), a derivative of 5-FU, has demonstrated efficacy in overcoming this resistance. This document provides detailed application notes and experimental protocols for studying the effects of this compound on 5-FU resistant cancer cell lines.

This compound's unique mechanism of action, independent of the metabolic pathways that confer resistance to 5-FU, makes it a compelling agent for further investigation. It primarily functions as a potent inhibitor of acid ceramidase (AC), an enzyme responsible for the breakdown of the pro-apoptotic lipid, ceramide.[1][2] By inhibiting AC, this compound leads to the intracellular accumulation of ceramide, which in turn triggers apoptotic cell death. This 5-FU-independent mechanism allows this compound to effectively target and eliminate cancer cells that have developed resistance to traditional 5-FU therapy.[2]

These application notes will guide researchers in designing and executing experiments to evaluate this compound's efficacy, elucidate its mechanism of action, and explore its therapeutic potential in the context of 5-FU resistance.

Data Presentation

Table 1: Comparative Cytotoxicity of this compound and 5-FU in 5-FU Sensitive and Resistant Colorectal Cancer Cell Lines
Cell LineDrugIC50 (µM)Fold Resistance
HCT116 (Parental)5-FU23.41-
HCT116/5-FUR (Resistant)5-FU57.832.47
HCT116 (Parental)This compoundData not available in cited literature-
HCT116/5-FUR (Resistant)This compoundData not available in cited literatureData not available in cited literature
DLD-1 (Parental)5-FUData not available in cited literature-
DLD-1/5-FUR (Resistant)5-FUData not available in cited literatureData not available in cited literature
DLD-1 (Parental)This compoundShows little to no cross-resistance[3]-
DLD-1/5-FUR (Resistant)This compoundShows little to no cross-resistance[3]Low[3]
NUGC-3 (Parental)5-FUData not available in cited literature-
NUGC-3/5-FUR (Resistant)5-FUData not available in cited literatureData not available in cited literature
NUGC-3 (Parental)This compoundShows little to no cross-resistance[3]-
NUGC-3/5-FUR (Resistant)This compoundShows little to no cross-resistance[3]Low[3]
Table 2: Effect of this compound on Acid Ceramidase Activity and Ceramide Levels
Cell LineTreatmentAcid Ceramidase Activity (% of Control)Ceramide Levels (Fold Change vs. Control)
SW403This compound (3 µM)~40%~2.5
LNCaPThis compound (3 µM)~50%~2.0

Data is approximated from graphical representations in the source.[5][6]

Experimental Protocols

Protocol 1: Establishment of 5-FU Resistant Cancer Cell Lines

This protocol describes a common method for generating 5-FU resistant cancer cell lines through continuous exposure to escalating doses of 5-FU.

Materials:

  • Parental cancer cell line (e.g., HCT116, DLD-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 5-Fluorouracil (5-FU) stock solution

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial Seeding: Seed the parental cancer cells in a T-25 flask at a low density.

  • Initial 5-FU Exposure: Once the cells reach 70-80% confluency, replace the medium with fresh medium containing a low concentration of 5-FU (e.g., the IC20, the concentration that inhibits 20% of cell growth).

  • Dose Escalation: Gradually increase the concentration of 5-FU in the culture medium with each passage as the cells begin to proliferate at a steady rate. The dose increments can be 1.5 to 2-fold.

  • Monitoring: Continuously monitor the cells for signs of recovery and proliferation. This process of dose escalation can take several months.

  • Maintenance: Once the cells are able to proliferate in a high concentration of 5-FU (e.g., 5-10 times the initial IC50), they can be considered resistant. Maintain the resistant cell line in a medium containing a maintenance dose of 5-FU to retain the resistance phenotype.

  • Verification: Confirm the resistance by performing a cell viability assay (e.g., MTT assay) and comparing the IC50 of 5-FU in the resistant cell line to the parental cell line.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol details the use of the MTT assay to determine the cytotoxic effects of this compound on both 5-FU sensitive and resistant cancer cell lines.

Materials:

  • 5-FU sensitive and resistant cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.

Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol describes the quantification of this compound-induced apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • 5-FU resistant cancer cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed the 5-FU resistant cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Protocol 4: Western Blot Analysis for Apoptosis-Related Proteins

This protocol details the detection of changes in the expression of key apoptosis-related proteins following this compound treatment.

Materials:

  • 5-FU resistant cancer cell lines

  • This compound

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control like β-actin to determine the relative changes in protein expression.

Visualizations

Carmofur_Mechanism_of_Action This compound This compound AC Acid Ceramidase (AC) This compound->AC Inhibits Ceramide Ceramide (Pro-apoptotic) AC->Ceramide Breaks down Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis Induces S1P Sphingosine-1-Phosphate (S1P) (Pro-survival) Sphingosine->S1P Phosphorylation CellSurvival Cell Survival & Proliferation S1P->CellSurvival Promotes

Caption: this compound's mechanism in 5-FU resistant cells.

Experimental_Workflow start Start: 5-FU Resistant Cancer Cell Line treatment Treat with this compound (Dose-response & Time-course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western Western Blot Analysis (Apoptotic Proteins) treatment->western ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_exp Analyze Protein Expression western->protein_exp

Caption: Workflow for evaluating this compound's effects.

Ceramide_Signaling_Pathway This compound This compound AC Acid Ceramidase This compound->AC Inhibits Ceramide Ceramide Accumulation AC->Ceramide JNK SAPK/JNK Pathway Ceramide->JNK Activates p38 p38 MAPK Pathway Ceramide->p38 Activates Akt Akt Pathway (Pro-survival) Ceramide->Akt Inhibits Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Akt->Apoptosis Inhibits

Caption: Ceramide-mediated signaling by this compound.

References

Application Notes and Protocols: Carmofur in Combination with Oxaliplatin for Colorectal Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential and experimental protocols for the combination of carmofur and oxaliplatin in colorectal cancer (CRC) research. As this compound is an oral prodrug of 5-fluorouracil (5-FU), the information presented herein leverages the extensive research on 5-FU and oxaliplatin combinations, particularly the FOLFOX regimen, and integrates findings specific to this compound where available.

Introduction

Colorectal cancer remains a leading cause of cancer-related mortality worldwide. Standard chemotherapy regimens often involve a combination of cytotoxic agents to maximize efficacy and overcome resistance. The combination of a fluoropyrimidine, like 5-fluorouracil or its oral prodrugs such as this compound, with a platinum-based agent like oxaliplatin, has been a cornerstone of CRC treatment.[1][2] This combination therapy has demonstrated synergistic anti-tumor activity in both preclinical and clinical settings.[3][4]

This compound, an oral derivative of 5-FU, offers the potential for improved patient convenience and sustained drug exposure.[5][6] Understanding the mechanisms of synergy, relevant signaling pathways, and detailed experimental protocols is crucial for advancing research and developing more effective therapeutic strategies.

Mechanisms of Action and Synergy

This compound (1-hexylcarbamoyl-5-fluorouracil): this compound is metabolized to 5-FU, which then exerts its cytotoxic effects through two primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): 5-FU's active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor N5,N10-methylenetetrahydrofolate, leading to the inhibition of DNA synthesis.

  • Incorporation into DNA and RNA: 5-FU metabolites can be incorporated into both DNA and RNA, leading to dysfunction and apoptosis.

Oxaliplatin: A third-generation platinum compound, oxaliplatin forms bulky platinum-DNA adducts that inhibit DNA replication and transcription, ultimately inducing apoptosis.[1] The diaminocyclohexane (DACH) ligand in oxaliplatin is thought to be crucial for its activity in 5-FU-resistant CRC cells.[3]

Synergistic Interaction: The combination of 5-FU (from this compound) and oxaliplatin has shown synergistic effects.[3][4] The proposed mechanisms for this synergy include:

  • Enhanced DNA Damage: 5-FU-mediated TS inhibition can lead to an imbalance in the deoxynucleotide pool, potentially enhancing the incorporation of oxaliplatin-induced DNA adducts.

  • Inhibition of DNA Repair: 5-FU may inhibit the repair of oxaliplatin-induced DNA adducts.

  • Induction of Apoptosis: The combination of DNA damage from oxaliplatin and metabolic stress from 5-FU can converge on apoptotic pathways to enhance cancer cell killing.[7][8]

Signaling Pathways

The synergistic effect of the this compound (5-FU) and oxaliplatin combination is mediated through the modulation of several key signaling pathways.

This compound This compound (5-FU) TS Thymidylate Synthase This compound->TS inhibits Jagged1 Jagged1 Cleavage This compound->Jagged1 induces miR183 miR-183-5p This compound->miR183 downregulates Oxaliplatin Oxaliplatin DNA_Adducts DNA Adducts Oxaliplatin->DNA_Adducts Oxaliplatin->Jagged1 induces Oxaliplatin->miR183 downregulates DNA_Synthesis DNA Synthesis Inhibition TS->DNA_Synthesis DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage DNA_Adducts->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Chemoresistance Chemoresistance Jagged1->Chemoresistance SOCS3 SOCS3 miR183->SOCS3 inhibits PDL1 PD-L1 SOCS3->PDL1 inhibits PDL1->Chemoresistance promotes Start Seed CRC Cells in 96-well plates Treat Treat with this compound, Oxaliplatin, or Combination Start->Treat Incubate Incubate (48-72h) Treat->Incubate Assay Add Viability Reagent (MTT/WST-1) Incubate->Assay Read Measure Absorbance Assay->Read Analyze Calculate IC50 and Combination Index Read->Analyze Inject Inject CRC cells subcutaneously into mice TumorGrowth Monitor tumor growth Inject->TumorGrowth Randomize Randomize mice into treatment groups TumorGrowth->Randomize Treat Administer this compound (oral) and Oxaliplatin (i.p.) Randomize->Treat Monitor Measure tumor volume and body weight Treat->Monitor Euthanize Euthanize and exise tumors Monitor->Euthanize Analyze Analyze TGI and biomarkers Euthanize->Analyze

References

Application Notes and Protocols for Carmofur-Loaded Nanoparticles in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of Carmofur-loaded nanoparticles. This compound, a lipophilic derivative of 5-fluorouracil (5-FU), offers a dual mechanism of action as both a prodrug of 5-FU and an inhibitor of acid ceramidase (AC), making it a compelling candidate for cancer therapy.[1][2] Nanoparticle-based delivery systems can enhance the therapeutic efficacy of this compound by improving its solubility, stability, and enabling targeted delivery to tumor tissues.

Introduction to this compound and Nanoparticle Drug Delivery

This compound (1-hexylcarbamoyl-5-fluorouracil) is an antineoplastic agent that has been used in the treatment of various cancers, including colorectal cancer.[2] Its lipophilic nature enhances its ability to penetrate cellular membranes, improving its bioavailability compared to 5-FU.[3] this compound exerts its anticancer effects through two primary pathways:

  • Conversion to 5-Fluorouracil (5-FU): In vivo, this compound is metabolized to 5-FU, which then interferes with DNA and RNA synthesis in rapidly dividing cancer cells, leading to cell death.[3]

  • Inhibition of Acid Ceramidase (AC): this compound is a potent inhibitor of acid ceramidase, an enzyme that breaks down the pro-apoptotic lipid ceramide.[2] By inhibiting AC, this compound leads to the accumulation of ceramide, which can induce cancer cell apoptosis.[1]

Nanoparticle drug delivery systems offer several advantages for hydrophobic drugs like this compound, including:

  • Enhanced Solubility and Stability: Encapsulation within a nanoparticle core can protect the drug from degradation and improve its solubility in aqueous environments.

  • Controlled Release: The nanoparticle matrix can be designed to release the drug in a sustained manner at the target site.

  • Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to specifically bind to receptors overexpressed on cancer cells, reducing off-target toxicity.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the formulation of nanoparticles loaded with 5-FU or its lipophilic prodrugs, which can serve as a benchmark for the development of this compound-loaded nanoparticles.

Table 1: Physicochemical Properties of 5-FU and Tegafur-Loaded Nanoparticles

Nanoparticle TypeDrugParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Chitosan5-Fluorouracil283.9 ± 5.25< 0.30+45.3 ± 3.23[4][5]
Chitosan-coated PCLTegafur≈ 270Not Reported≈ +24[6]
Chitosan5-Fluorouracil< 192< 0.2Not Reported[5]

Table 2: Drug Loading and Encapsulation Efficiency

Nanoparticle TypeDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
Chitosan5-Fluorouracil20.13 ± 0.00744.28 ± 1.69[4][5]
Chitosan5-Fluorouracil4.22 ± 0.1455.4 ± 1.10[7]
Xylan-Stearic Acid5-Fluorouracil Stearic Acid Prodrug≈ 14.6Not Reported[4]

Experimental Protocols

The following are detailed protocols for the preparation and characterization of this compound-loaded nanoparticles, adapted from methodologies used for similar lipophilic drugs.

Preparation of this compound-Loaded Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)

This method is suitable for encapsulating hydrophobic drugs like this compound into biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA).

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM) or Ethyl Acetate (organic solvent)

  • Poly(vinyl alcohol) (PVA) or another suitable surfactant

  • Deionized water

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1-5% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion. The energy and duration of emulsification will influence the final particle size.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be freeze-dried with a cryoprotectant (e.g., trehalose).

Preparation of this compound-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)

This method is suitable for encapsulating lipophilic drugs in a solid lipid matrix.

Materials:

  • This compound

  • Solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Deionized water

Protocol:

  • Lipid Melt: Melt the solid lipid at a temperature above its melting point.

  • Drug Dissolution: Dissolve this compound in the molten lipid.

  • Aqueous Phase Heating: Heat the aqueous surfactant solution to the same temperature as the lipid melt.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize at high speed to form a coarse emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification: The nanoparticle dispersion can be purified by dialysis or centrifugation.

Characterization of this compound-Loaded Nanoparticles

3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Technique: Dynamic Light Scattering (DLS)

  • Protocol:

    • Dilute the nanoparticle suspension in deionized water to an appropriate concentration.

    • Measure the particle size, PDI, and zeta potential using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate and report the mean and standard deviation.

3.3.2. Morphology

  • Technique: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)

  • Protocol:

    • Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid (for TEM) or a stub (for SEM).

    • Allow the sample to air dry.

    • For TEM, negative staining with phosphotungstic acid may be required.

    • Image the nanoparticles under the electron microscope to observe their shape and surface morphology.

3.3.3. Drug Loading and Encapsulation Efficiency

  • Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry

  • Protocol:

    • Total Drug (Wt): Dissolve a known amount of lyophilized nanoparticles in a suitable organic solvent to break the nanoparticles and release the encapsulated drug.

    • Free Drug (Wf): Centrifuge the nanoparticle suspension and measure the amount of this compound in the supernatant.

    • Quantify the amount of this compound in both samples using a validated HPLC or UV-Vis method.

    • Calculate Drug Loading (DL) and Encapsulation Efficiency (EE):

      • DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • EE (%) = ((Wt - Wf) / Wt) x 100

3.3.4. In Vitro Drug Release

  • Technique: Dialysis Method

  • Protocol:

    • Place a known amount of this compound-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium to maintain sink conditions.

    • Quantify the concentration of this compound in the collected samples using HPLC or UV-Vis spectrophotometry.

    • Plot the cumulative percentage of drug released versus time.

Visualization of Pathways and Workflows

Signaling Pathways of this compound

This compound's dual mechanism of action involves its conversion to 5-FU and its direct inhibition of Acid Ceramidase.

Carmofur_Signaling_Pathways This compound This compound Metabolism Metabolism This compound->Metabolism AC Acid Ceramidase (AC) This compound->AC FiveFU 5-Fluorouracil (5-FU) Metabolism->FiveFU DNA_RNA_Synth DNA/RNA Synthesis FiveFU->DNA_RNA_Synth inhibits Sphingosine Sphingosine AC->Sphingosine hydrolyzes Ceramide Ceramide Ceramide->AC substrate Apoptosis Apoptosis Ceramide->Apoptosis Cell_Death Cancer Cell Death DNA_RNA_Synth->Cell_Death Apoptosis->Cell_Death

Dual mechanism of action of this compound.
Experimental Workflow for Nanoparticle Development

The general workflow for developing and characterizing this compound-loaded nanoparticles is outlined below.

Nanoparticle_Workflow Formulation Nanoparticle Formulation (e.g., Emulsion-Solvent Evaporation) Purification Purification (Centrifugation/Washing) Formulation->Purification Characterization Physicochemical Characterization Purification->Characterization Size_Zeta Particle Size & Zeta Potential (DLS) Characterization->Size_Zeta Morphology Morphology (TEM/SEM) Characterization->Morphology DL_EE Drug Loading & Encapsulation Efficiency Characterization->DL_EE InVitro_Release In Vitro Drug Release Characterization->InVitro_Release InVitro_Studies In Vitro Cell Studies InVitro_Release->InVitro_Studies InVivo_Studies In Vivo Animal Studies InVitro_Studies->InVivo_Studies

Workflow for nanoparticle development.

These application notes and protocols provide a foundational guide for the development of this compound-loaded nanoparticles. Researchers should optimize the formulation and process parameters based on their specific polymer/lipid choices and desired nanoparticle characteristics.

References

Application Notes and Protocols for Studying Carmofur Efficacy in Glioblastoma Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The highly infiltrative nature of GBM and the protective blood-brain barrier (BBB) pose significant challenges to effective therapeutic intervention. Carmofur (1-hexylcarbamoyl-5-fluorouracil), a lipophilic derivative of 5-fluorouracil, has emerged as a promising candidate for GBM therapy. Its primary mechanism of action involves the inhibition of acid ceramidase (ASAH1), a key enzyme in sphingolipid metabolism that is often dysregulated in cancer.[1][2] Inhibition of ASAH1 leads to an accumulation of ceramides, which are pro-apoptotic lipids, thereby promoting cancer cell death.[3][4] A crucial advantage of this compound is its ability to cross the blood-brain barrier, a critical feature for any effective GBM therapeutic.[2][5][6]

These application notes provide a comprehensive overview of the use of animal models, specifically orthotopic xenografts in mice, to evaluate the preclinical efficacy of this compound against glioblastoma. Detailed protocols for establishing these models, administering this compound, and assessing treatment outcomes are provided to guide researchers in this field.

Animal Models for this compound Efficacy Studies in Glioblastoma

The most widely accepted and utilized animal models for preclinical evaluation of glioblastoma therapies are orthotopic xenograft mouse models.[7][8][9] These models involve the intracranial implantation of human glioblastoma cells into immunodeficient mice, thereby recapitulating the tumor microenvironment of the brain more accurately than subcutaneous models.

Two main types of orthotopic xenograft models are commonly used:

  • Cell Line-Derived Xenografts (CDX): These models are established by implanting well-characterized, commercially available glioblastoma cell lines (e.g., U87MG, U251) into the brains of immunodeficient mice.[10] CDX models are highly reproducible and allow for standardized evaluation of drug efficacy.

  • Patient-Derived Xenografts (PDX): PDX models are generated by implanting tumor tissue directly from a patient's surgical resection into immunodeficient mice.[7][11] These models are considered more clinically relevant as they better preserve the cellular and genetic heterogeneity of the original human tumor.[11]

Choice of Animal Strain:

Immunodeficient mouse strains are essential for preventing the rejection of human tumor xenografts. Commonly used strains include:

  • Athymic Nude Mice (Foxn1nu): These mice lack a thymus and are deficient in T-lymphocytes.

  • Severe Combined Immunodeficiency (SCID) Mice: These mice lack both functional T- and B-lymphocytes.

  • NOD/SCID Gamma (NSG) Mice: These mice have a more severely compromised immune system, lacking T-cells, B-cells, and functional NK cells, which can improve engraftment rates of some patient-derived tumors.[9]

Quantitative Data Summary

While extensive in vivo quantitative data for this compound in glioblastoma animal models is still emerging in publicly available literature, in vitro studies consistently demonstrate its potent anti-glioblastoma activity. The following table summarizes key in vitro findings that provide the rationale for in vivo testing.

Cell LineAssayEndpointThis compound ConcentrationResultReference
U87MGApoptosis Assay (Flow Cytometry)% Apoptotic Cells60 µM~18%[2]
U87MGApoptosis Assay (Flow Cytometry)% Apoptotic Cells100 µM~36%[2]
Glioblastoma Stem-like Cells (GSC Line 22)Apoptosis Assay (Flow Cytometry)% Apoptotic Cells100 µM~96%[2]
TMZ-resistant GBM cellsCell Growth AssayDecreased Cell GrowthNot specifiedSignificant decrease[1][12]
TMZ-resistant GBM cellsApoptosis AssayIncreased ApoptosisNot specifiedSignificant increase[1][12]
Pediatric Glioblastoma (SJGBM2)Mass SpectrometryIntracellular Ceramide Levels50 µMSignificant accumulation of various ceramide species[3][4]
PDX-derived GBM cellsMigration AssayDecreased Cell Migration5 µMSignificant decrease[5]

Note: The lack of extensive in vivo data in the public domain highlights a critical area for future research. The protocols provided below are designed to enable the generation of such crucial quantitative data.

Experimental Protocols

Protocol 1: Establishment of Orthotopic Glioblastoma Xenograft Mouse Model

This protocol describes the stereotactic intracranial injection of human glioblastoma cells into the brains of immunodeficient mice.

Materials:

  • Human glioblastoma cells (e.g., U87MG-luciferase expressing for bioluminescence imaging) or patient-derived glioblastoma cells.

  • Immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old).

  • Stereotactic apparatus.

  • Anesthesia machine with isoflurane.

  • Hamilton syringe with a 30-gauge needle.

  • Surgical tools (scalpel, forceps, etc.).

  • Betadine and 70% ethanol.

  • Bone wax.

  • Suturing material.

  • Warming pad.

Procedure:

  • Cell Preparation: Culture glioblastoma cells to 80-90% confluency. On the day of surgery, harvest the cells, wash with sterile PBS, and resuspend in sterile, serum-free medium or PBS at a concentration of 1 x 105 to 5 x 105 cells in 2-5 µL. Keep the cell suspension on ice.

  • Anesthesia and Stereotactic Mounting: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance). Mount the mouse in the stereotactic frame, ensuring the head is level.

  • Surgical Procedure:

    • Shave the scalp and sterilize the area with Betadine and 70% ethanol.

    • Make a midline sagittal incision to expose the skull.

    • Using stereotactic coordinates for the desired brain region (e.g., striatum: +0.5 mm anterior, +2.0 mm lateral from bregma; -3.0 mm ventral from the dura), mark the injection site.

    • Create a small burr hole at the marked site using a micro-drill.

  • Intracranial Injection:

    • Slowly lower the Hamilton syringe needle to the predetermined depth.

    • Inject the cell suspension at a rate of 0.5 µL/min.

    • Leave the needle in place for 5 minutes post-injection to prevent reflux.

    • Slowly withdraw the needle.

  • Closure and Recovery:

    • Seal the burr hole with bone wax.

    • Suture the scalp incision.

    • Place the mouse on a warming pad until it recovers from anesthesia.

    • Administer post-operative analgesics as per institutional guidelines.

  • Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (for luciferase-expressing cells) or MRI, typically starting 7-10 days post-injection.

Protocol 2: Administration of this compound

This protocol outlines the preparation and administration of this compound to mice bearing orthotopic glioblastoma xenografts.

Materials:

  • This compound powder.

  • Vehicle for dissolution (e.g., DMSO, PEG300, ethanol mixture).

  • Oral gavage needles or equipment for intraperitoneal injection.

  • Animal scale.

Procedure:

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle. A commonly used vehicle for oral administration of poorly soluble compounds is a mixture of DMSO, PEG300, and ethanol.[13] For example, a solvent comprising 50% DMSO, 40% PEG300, and 10% ethanol has been used to improve the solubility of similar compounds for oral administration in mice.[13]

    • The final concentration should be calculated based on the desired dosage and the volume to be administered.

  • Dosage and Administration Route:

    • Dosage: While specific in vivo dosage for this compound in glioblastoma models is not well-documented in the available literature, dosages for other orally administered drugs in similar models range from 10-150 mg/kg/day.[11][13] Dose-finding studies are recommended to determine the maximum tolerated dose (MTD) and optimal therapeutic dose.

    • Route of Administration: Oral gavage is a common and clinically relevant route for this compound administration.[13] Intraperitoneal (IP) injection is an alternative route.

  • Treatment Schedule:

    • Treatment should commence once tumors are established, as confirmed by imaging.

    • A typical treatment schedule would be daily administration for a defined period (e.g., 14-21 days).

  • Control Group: The control group should receive the vehicle alone, administered via the same route and schedule as the treatment group.

  • Monitoring: Monitor the mice daily for signs of toxicity, including weight loss, changes in behavior, and general appearance.

Protocol 3: Assessment of this compound Efficacy

This protocol details the methods for evaluating the anti-tumor effects of this compound in the orthotopic glioblastoma mouse model.

Methods:

  • Tumor Growth Inhibition:

    • Bioluminescence Imaging (BLI): For tumors expressing luciferase, perform BLI weekly or bi-weekly. Quantify the photon flux from the tumor region to assess changes in tumor volume over time.

    • Magnetic Resonance Imaging (MRI): MRI provides detailed anatomical images of the tumor and surrounding brain tissue. Perform MRI scans at baseline (before treatment) and at regular intervals during and after treatment to measure tumor volume.

  • Survival Analysis:

    • Monitor mice daily and record the date of euthanasia or death. Euthanasia should be performed when mice exhibit predefined humane endpoints, such as significant weight loss (>20%), neurological symptoms (e.g., lethargy, paralysis, seizures), or a tumor burden reaching a predetermined size.

    • Generate Kaplan-Meier survival curves to compare the survival of the this compound-treated group with the control group. Statistical significance can be determined using the log-rank test.

  • Histopathological and Immunohistochemical Analysis:

    • At the end of the study, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Excise the brains and fix them in 4% paraformaldehyde overnight.

    • Process the brains for paraffin embedding and sectioning.

    • Perform Hematoxylin and Eosin (H&E) staining to visualize tumor morphology and infiltration.

    • Conduct immunohistochemistry (IHC) for markers of:

      • Proliferation: Ki-67

      • Apoptosis: Cleaved Caspase-3

      • Angiogenesis: CD31

      • Target Engagement: Staining for ASAH1 and ceramide levels.

Visualization of Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action in Glioblastoma

Carmofur_Mechanism This compound This compound ASAH1 Acid Ceramidase (ASAH1) This compound->ASAH1 Inhibits Sphingosine Sphingosine ASAH1->Sphingosine Converts Ceramide Ceramide Ceramide->ASAH1 Apoptosis Apoptosis Ceramide->Apoptosis Induces S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Proliferation Cell Proliferation & Survival S1P->Proliferation Promotes

Caption: this compound inhibits ASAH1, leading to ceramide accumulation and apoptosis.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow start Start cell_culture Glioblastoma Cell Culture (Cell Line or PDX) start->cell_culture implantation Orthotopic Intracranial Implantation in Mice cell_culture->implantation tumor_monitoring Tumor Growth Monitoring (BLI / MRI) implantation->tumor_monitoring randomization Randomization of Mice tumor_monitoring->randomization treatment This compound Treatment (e.g., Oral Gavage) randomization->treatment Treatment Group control Vehicle Control randomization->control Control Group efficacy_assessment Efficacy Assessment treatment->efficacy_assessment control->efficacy_assessment tumor_growth Tumor Growth Inhibition (BLI / MRI) efficacy_assessment->tumor_growth survival Survival Analysis efficacy_assessment->survival histology Histopathology & IHC efficacy_assessment->histology end End tumor_growth->end survival->end histology->end

Caption: Workflow for assessing this compound efficacy in glioblastoma mouse models.

Logical Relationship of Key Experimental Outcomes

Outcomes_Relationship This compound This compound Treatment tumor_growth Decreased Tumor Growth Rate This compound->tumor_growth apoptosis Increased Apoptosis (Cleaved Caspase-3) This compound->apoptosis proliferation Decreased Proliferation (Ki-67) This compound->proliferation survival Increased Survival tumor_growth->survival apoptosis->tumor_growth proliferation->tumor_growth

Caption: Interrelationship of expected outcomes from this compound treatment.

References

Application Notes and Protocols: Adjuvant Chemotherapy with Carmofur in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmofur (1-hexylcarbamoyl-5-fluorouracil, HCFU) is an orally administered fluoropyrimidine derivative that has been utilized as an adjuvant chemotherapeutic agent for colorectal cancer, particularly in Japan, China, Korea, and Finland.[1][2][3][4] As a prodrug of 5-fluorouracil (5-FU), this compound offers the convenience of oral administration and has demonstrated efficacy in improving survival rates in patients with curatively resected colorectal cancer.[5][6] This document provides detailed application notes, protocols, and supporting data for researchers and professionals involved in the development and study of colorectal cancer therapies.

This compound exerts its antitumor effects through a dual mechanism of action. It is metabolized to 5-FU, which then inhibits thymidylate synthase, a critical enzyme in DNA synthesis.[3][7][8] More recently, this compound has been identified as a potent inhibitor of acid ceramidase (AC), leading to an accumulation of pro-apoptotic ceramide in cancer cells.[7][9][10] This dual action contributes to its efficacy and provides a rationale for its continued investigation in colorectal cancer treatment.

Data Presentation: Clinical Efficacy of Adjuvant this compound

The following tables summarize quantitative data from key clinical trials and meta-analyses evaluating this compound as an adjuvant therapy for colorectal cancer.

Table 1: Meta-Analysis of Adjuvant this compound in Curatively Resected Colorectal Cancer
Parameter This compound Group Control Group
5-Year Disease-Free Survival 75.6%67.0%
7-Year Disease-Free Survival 71.2%63.9%
Overall Disease-Free Survival Risk Ratio (RR) 0.71 (95% CI: 0.53, 0.95, P=0.021)-
5-Year Overall Survival 79.2%73.1%
7-Year Overall Survival 76.1%67.8%
Overall Survival Risk Ratio (RR) 0.70 (95% CI: 0.51, 0.96, P=0.032)-
Source: Sakamoto et al., 2001. A meta-analysis of three randomized controlled trials with 614 participants.
Table 2: Five-Year Follow-up Study of Adjuvant this compound (HCFU) in Colorectal Cancer
Outcome Result
5-Year Disease-Free Survival Rate Significantly increased in the HCFU group compared to the control group.
Subgroup Analysis The increase in disease-free survival was particularly notable in patients with colon cancer.
Source: Ito et al., 1996. A multicenter randomized controlled trial with 159 evaluable patients.[5]
Table 3: Individual Patient Data Meta-analysis in Curatively Resected Colon Cancer
Parameter This compound Group Surgery-Alone Group
5-Year Overall Survival (OS) Rate 80.4%76.4%
5-Year Disease-Free Survival (DFS) Rate 76.9%71.0%
Pooled Hazard Ratio for OS 0.82 (95% CI: 0.68–0.99; P = 0.043)-
Pooled Hazard Ratio for DFS 0.77 (95% CI: 0.65–0.91; P = 0.003)-
Source: Hamada et al., 2005. A meta-analysis of three randomized clinical trials with a total of 2152 patients.[6]
Table 4: Common Adverse Events Associated with Fluorouracil-Based Therapies
Adverse Event (Any Grade) Frequency
Peripheral Neuropathy55.8%
Hemoglobin Abnormal51.4%
Neutrophil Count Abnormal43.5%
Rash35.8%
Neutropenia35.0%
Severe Adverse Event (Grade ≥3) Frequency
Neutropenia27.3%
Neutrophil Count Abnormal21.1%
Hyperbilirubinemia16.5%
Neurotoxicity11.0%
Hypertension9.9%
Source: A systematic review and meta-analysis of Phase III clinical trials of colorectal cancer treatments.[11] Note: This data is for fluorouracil-based therapies in general and may not be specific to this compound.

Signaling Pathways and Mechanisms of Action

This compound's anticancer activity stems from two primary mechanisms: the inhibition of thymidylate synthase via its conversion to 5-FU, and the direct inhibition of acid ceramidase.

Inhibition of Thymidylate Synthase

As a prodrug, this compound is metabolized in the body to 5-fluorouracil (5-FU).[3] 5-FU is then converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP). FdUMP binds to thymidylate synthase (TS), forming a stable ternary complex with the enzyme and a folate coenzyme, which blocks the synthesis of thymidylate (dTMP) from deoxyuridylate (dUMP).[8][12] This inhibition of dTMP synthesis leads to a depletion of thymidine triphosphate (dTTP), a necessary precursor for DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cancer cells.[8]

Thymidylate_Synthase_Inhibition This compound This compound FiveFU 5-Fluorouracil (5-FU) This compound->FiveFU Metabolism FdUMP FdUMP FiveFU->FdUMP Anabolic Conversion TS Thymidylate Synthase (TS) FdUMP->TS Inhibition DNA_Synthesis DNA Synthesis & Repair TS->DNA_Synthesis Required for Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to Acid_Ceramidase_Inhibition This compound This compound AC Acid Ceramidase (AC) This compound->AC Direct Inhibition Sphingosine Sphingosine AC->Sphingosine Hydrolyzes Ceramide to Ceramide Ceramide (pro-apoptotic) Ceramide->AC Apoptosis Apoptosis Ceramide->Apoptosis Accumulation Induces Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Viability Cell Viability Assays (MTT, etc.) Apoptosis_Assay Apoptosis Assays (TUNEL, etc.) Cell_Viability->Apoptosis_Assay Confirm Apoptotic Induction Mechanism_Study Mechanism of Action Studies (Western Blot, Enzyme Assays) Apoptosis_Assay->Mechanism_Study Elucidate Pathway Xenograft_Model Xenograft Model Establishment (CDX or PDX) Mechanism_Study->Xenograft_Model Promising results lead to Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Assessment (Body Weight, Histology) Efficacy_Study->Toxicity_Study PK_PD_Study Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis Efficacy_Study->PK_PD_Study Lead_Optimization Lead Optimization PK_PD_Study->Lead_Optimization Start Compound of Interest (e.g., this compound) Start->Cell_Viability Clinical_Trials Clinical Trials Lead_Optimization->Clinical_Trials

References

Measuring Carmofur and its Metabolites in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmofur (1-hexylcarbamoyl-5-fluorouracil, HCFU) is an orally administered fluoropyrimidine derivative that serves as a prodrug for the widely used antineoplastic agent 5-fluorouracil (5-FU).[1] Its lipophilic nature enhances its gastrointestinal absorption and allows it to be gradually converted to 5-FU in the body.[1][2] Beyond its role as a 5-FU prodrug, this compound itself exhibits antitumor activity through the inhibition of acid ceramidase.[1] Accurate and sensitive quantification of this compound and its various metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action.

This document provides detailed application notes and protocols for the measurement of this compound and its key metabolites, including 5-fluorouracil (5-FU) and its downstream active forms, in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound undergoes metabolic conversion to 5-fluorouracil (5-FU) through several intermediate steps. The initial metabolism involves omega-1 oxidation of the hexyl chain, forming 1-(5-hydroxyhexylcarbamoyl)-5-fluorouracil (5-hydroxy-HCFU) and 1-(5-oxohexylcarbamoyl)-5-fluorouracil (5-keto-HCFU).[3] Subsequently, these intermediates are further metabolized to release 5-FU. 5-FU is then anabolized to its active cytotoxic nucleotides: 5-fluorouridine 5'-triphosphate (FUTP), 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP), and 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP).[4] A significant portion of 5-FU is also catabolized by the enzyme dihydropyrimidine dehydrogenase (DPD).[4]

Carmofur_Metabolism This compound This compound (HCFU) Hydroxy_HCFU 1-(5-Hydroxyhexylcarbamoyl) -5-fluorouracil This compound->Hydroxy_HCFU Omega-1 Oxidation Keto_HCFU 1-(5-Oxohexylcarbamoyl) -5-fluorouracil Hydroxy_HCFU->Keto_HCFU FU 5-Fluorouracil (5-FU) Keto_HCFU->FU FUMP Fluorouridine monophosphate (FUMP) FU->FUMP Anabolism DHFU Dihydrofluorouracil (DHFU) FU->DHFU Catabolism (DPD) FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine triphosphate (FUTP) (Active Metabolite) FUDP->FUTP FdUDP Fluorodeoxyuridine diphosphate (FdUDP) FUDP->FdUDP FdUMP Fluorodeoxyuridine monophosphate (FdUMP) (Active Metabolite) FdUDP->FdUMP FdUTP Fluorodeoxyuridine triphosphate (FdUTP) (Active Metabolite) FdUDP->FdUTP

Caption: Metabolic pathway of this compound to 5-FU and its active metabolites.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of this compound and its metabolites in various biological matrices.

Table 1: LC-MS/MS Method Parameters for this compound and 5-FU

AnalyteBiological MatrixLLOQLinearity RangeReference
This compoundMouse Plasma5 ng/mL5 - 1,000 ng/mL[5]
5-FluorouracilHuman Plasma10 ng/mL10 - 10,000 ng/mL
5-FluorouracilDried Blood Spot0.1 µg/mL0.1 - 60 µg/mL[6]

Table 2: Pharmacokinetic and Concentration Data for this compound and 5-FU

CompoundSpeciesMatrixDosingCmaxTmaxReference
5-FU (from this compound)HumanSerum200 mg this compound (oral)0.65 µg/mL120 min[7]
5-FU (from this compound)HumanUrine300-600 mg/day this compound (oral)15 - 35 µg/mL-[7]
5-FUHumanNormal Large Bowel Tissue400-600 mg/day UFT (oral)0.044 ± 0.048 µg/g-[8]
5-FUHumanCancerous Large Bowel Tissue400-600 mg/day UFT (oral)0.108 ± 0.057 µg/g-[8]

Note: UFT is a combination of tegafur and uracil, where tegafur is another prodrug of 5-FU.

Experimental Workflow

The general workflow for the analysis of this compound and its metabolites in biological samples involves sample collection, preparation (extraction), chromatographic separation, and mass spectrometric detection.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample_Collection Biological Sample Collection (Plasma, Urine, Tissue) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Extraction Internal_Standard->Extraction LLE Liquid-Liquid Extraction Extraction->LLE PPT Protein Precipitation Extraction->PPT Evaporation Evaporation of Supernatant LLE->Evaporation PPT->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (e.g., C18 column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: General experimental workflow for this compound and metabolite analysis.

Experimental Protocols

Protocol 1: Quantification of this compound in Mouse Plasma by LC-MS/MS

This protocol is adapted from a validated method for the determination of this compound in mouse plasma.[5]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a 1.5 mL microcentrifuge tube, add 50 µL of mouse plasma.

  • Add 10 µL of internal standard (IS) solution (e.g., 5-chlorouracil).

  • Add 500 µL of extraction solvent (ethyl acetate: 2-propanol, 85:15 v/v).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (see LC-MS/MS parameters).

  • Vortex for 1 minute and transfer to an autosampler vial for analysis.

2. LC-MS/MS Parameters

  • LC System: Agilent 1290 Infinity LC system or equivalent.

  • Column: XBridge BEH C18 XP column (100 mm × 3 mm, 2.5 µm).[5]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.5 min: 90-10% B

    • 6.5-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS System: Agilent 6460 Triple Quadrupole MS or equivalent.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • This compound: m/z 256.25 → 129.01[5]

    • 5-Chlorouracil (IS): m/z 145.53 → 42.00[5]

Protocol 2: Quantification of 5-Fluorouracil in Human Plasma by LC-MS/MS

This protocol is a general method based on common practices for 5-FU analysis.

1. Sample Preparation: Protein Precipitation (PPT)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

  • Add 10 µL of internal standard (IS) solution (e.g., 5-bromouracil).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new 1.5 mL microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for analysis.

2. LC-MS/MS Parameters

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: HSS PFP UPLC column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: A suitable gradient to separate 5-FU from endogenous interferences. A common starting point is 95% A, ramping to 95% B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Waters XEVO TQD mass spectrometer or equivalent.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MRM Transitions:

    • 5-Fluorouracil: m/z 128.97 → 41.82[6]

    • 5-Bromouracil (IS): A suitable transition should be determined.

Conclusion

The protocols and data presented provide a comprehensive guide for the quantitative analysis of this compound and its primary metabolite, 5-FU, in biological samples. The use of LC-MS/MS offers high sensitivity and selectivity, which are essential for accurate pharmacokinetic and metabolic studies. The choice between liquid-liquid extraction and protein precipitation for sample preparation will depend on the specific matrix and the desired level of cleanliness of the final extract. These methods can be adapted and validated for other biological matrices and for the quantification of other this compound metabolites as analytical standards become available.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Carmofur-Induced Leukoencephalopathy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Carmofur-induced leukoencephalopathy in animal models.

Troubleshooting Guides and FAQs

Q1: My animal models are showing severe neurological deficits shortly after this compound administration. What could be the cause and how can I mitigate this?

A1: Acute neurotoxicity following this compound administration can be dose-dependent and may be exacerbated by factors such as the animal's age, species, and overall health. The neurotoxic effects of this compound, a derivative of 5-fluorouracil (5-FU), are thought to be mediated by its metabolites, including alpha-fluoro-beta-alanine (FBAL).

Troubleshooting Steps:

  • Dose Reduction: Consider reducing the dose of this compound. 5-FU-induced encephalopathy is more common with high-dose regimens.

  • Hydration: Ensure adequate hydration of the animals, as dehydration is a known risk factor for 5-FU neurotoxicity.

  • Thiamine Supplementation: There is a hypothesis that 5-FU can induce thiamine deficiency, leading to neurological symptoms similar to Wernicke-Korsakoff syndrome. Consider thiamine supplementation in the diet or via injection.

  • Monitor Ammonia Levels: 5-FU can induce hyperammonemic encephalopathy. If feasible, monitor blood ammonia levels.

Q2: I have successfully induced leukoencephalopathy in my animal model, but I am unsure how to assess the extent of white matter damage quantitatively.

A2: Quantitative assessment of white matter damage is crucial for evaluating the efficacy of any therapeutic intervention. Several histological and imaging techniques can be employed.

Recommended Methodologies:

  • Histology:

    • Luxol Fast Blue (LFB) Staining: LFB specifically stains myelin, allowing for the visualization and quantification of demyelinated areas.

    • Immunofluorescence: Use antibodies against myelin basic protein (MBP) to quantify myelin content and antibodies against oligodendrocyte markers (e.g., Olig2, APC) to assess oligodendrocyte populations.

  • Electron Microscopy (EM): EM provides high-resolution images to measure myelin sheath thickness and calculate the g-ratio (the ratio of the axon diameter to the myelinated fiber diameter), which are sensitive measures of demyelination and remyelination.

  • Magnetic Resonance Imaging (MRI): T2-weighted MRI can reveal diffuse high-signal intensity in the cerebral white matter, indicative of leukoencephalopathy.[1] Advanced MRI techniques like diffusion tensor imaging (DTI) can provide quantitative measures of white matter integrity.

Q3: I am looking for potential therapeutic agents to reverse this compound-induced leukoencephalopathy in my animal model. What are the promising candidates and their proposed mechanisms of action?

A3: Several promising therapeutic agents are being investigated for their potential to promote remyelination and offer neuroprotection in the context of chemotherapy-induced white matter damage.

Potential Therapeutic Agents:

  • Clemastine: An antihistamine that has been shown to promote oligodendrocyte precursor cell (OPC) differentiation and remyelination in animal models of demyelination.[2][3][4] Its mechanism may involve the MAPK/ERK pathway and antagonism of the M1 muscarinic acetylcholine receptor.

  • Minocycline: A tetracycline antibiotic with anti-inflammatory and anti-apoptotic properties. It has been shown to attenuate 5-FU-induced intestinal mucositis in mice, suggesting a potential protective effect against toxicities from 5-FU and its derivatives.[5]

  • Lithium: A mood stabilizer with known neuroprotective effects, primarily through the inhibition of glycogen synthase kinase-3β (GSK-3β).[5][6] It has been shown to reduce neuronal damage in animal models of excitotoxicity.

Data Presentation: Comparison of Potential Therapeutic Agents

Therapeutic AgentAnimal ModelDosage and AdministrationKey FindingsPutative Mechanism of Action
Clemastine Mouse (Chemotherapy-induced cognitive impairment)10 mg/kg/day, oral gavage[1][2]Promotes OPC differentiation, enhances remyelination, improves cognitive function.[3][4]Antagonism of M1 muscarinic receptor, potential involvement of MAPK/ERK pathway.[7]
Minocycline Mouse (5-FU-induced intestinal mucositis)50 mg/kg, intraperitoneal injectionAttenuated intestinal mucositis, repressed expression of inflammatory cytokines (TNF-α, IL-1β), decreased apoptosis.[5]Anti-inflammatory and anti-apoptotic effects.[5]
Lithium Mouse (Traumatic Brain Injury)1.5 mEq/kg, intraperitoneal injectionReduced lesion volume, attenuated neuronal death and microglial activation.[8]Inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[5][6]

Experimental Protocols

Protocol 1: Induction of Leukoencephalopathy with a 5-FU Analog in Mice

This protocol provides a general framework. The exact dose and duration of this compound or another 5-FU analog may need to be optimized for your specific research goals.

  • Animal Model: C57BL/6 mice (8-10 weeks old).

  • Drug Administration: Administer this compound (or a related fluoropyrimidine) intraperitoneally (i.p.) or via oral gavage. A starting point could be a regimen known to induce cognitive deficits, such as a combination of cyclophosphamide (50 mg/kg), methotrexate (5 mg/kg), and 5-fluorouracil (50 mg/kg) administered i.p. once a week for three weeks.

  • Monitoring: Monitor animals daily for clinical signs of neurotoxicity, including ataxia, tremors, and seizures.

  • Endpoint: At the desired time point post-administration, euthanize the animals and collect brain tissue for histological and biochemical analysis.

Protocol 2: Therapeutic Intervention with Clemastine
  • Animal Model and Induction: Induce leukoencephalopathy as described in Protocol 1.

  • Treatment Initiation: Begin Clemastine treatment after the final dose of the chemotherapeutic agent.

  • Clemastine Administration: Prepare a solution of Clemastine fumarate in a suitable vehicle (e.g., water). Administer Clemastine at a dose of 10 mg/kg/day via oral gavage.[1][2]

  • Treatment Duration: Continue daily Clemastine administration for a period of 3-4 weeks.

  • Assessment: At the end of the treatment period, perform behavioral tests (e.g., Morris water maze for cognitive function) and collect brain tissue for analysis of remyelination (LFB staining, electron microscopy) and OPC differentiation (immunofluorescence for Olig2, APC, MBP).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G Experimental Workflow: Testing Neuroprotective Agents cluster_0 Induction Phase cluster_1 Intervention Phase cluster_2 Assessment Phase Animal Model Selection Animal Model Selection This compound Administration This compound Administration Animal Model Selection->this compound Administration Development of Leukoencephalopathy Development of Leukoencephalopathy This compound Administration->Development of Leukoencephalopathy Therapeutic Agent Administration Therapeutic Agent (e.g., Clemastine) Development of Leukoencephalopathy->Therapeutic Agent Administration Behavioral Testing Behavioral Testing (Cognitive Function) Therapeutic Agent Administration->Behavioral Testing Histological Analysis Histological Analysis (Myelination, Cell Counts) Therapeutic Agent Administration->Histological Analysis Biochemical Analysis Biochemical Analysis (Protein Expression) Therapeutic Agent Administration->Biochemical Analysis

Caption: Experimental workflow for evaluating neuroprotective agents.

G Proposed Mechanism of Clemastine-Mediated Remyelination Clemastine Clemastine M1 Muscarinic Receptor M1 Muscarinic Receptor Clemastine->M1 Muscarinic Receptor Antagonizes MAPK/ERK Pathway MAPK/ERK Pathway M1 Muscarinic Receptor->MAPK/ERK Pathway Inhibition leads to activation of OPC Differentiation Oligodendrocyte Precursor Cell (OPC) Differentiation MAPK/ERK Pathway->OPC Differentiation Promotes Remyelination Remyelination OPC Differentiation->Remyelination Leads to

Caption: Clemastine's proposed signaling pathway for remyelination.

G Proposed Neuroprotective Mechanism of Lithium Lithium Lithium GSK-3β Glycogen Synthase Kinase-3β Lithium->GSK-3β Inhibits Neuronal Survival Neuronal Survival Lithium->Neuronal Survival Promotes Pro-apoptotic Pathways Pro-apoptotic Pathways GSK-3β->Pro-apoptotic Pathways Promotes GSK-3β->Neuronal Survival Inhibits

Caption: Lithium's proposed mechanism for neuroprotection.

References

Technical Support Center: Mitigating Carmofur Neurotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating the neurotoxic effects of Carmofur. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing experiments aimed at mitigating this compound-induced neurotoxicity in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced neurotoxicity?

A1: this compound is a potent inhibitor of acid ceramidase (AC), an enzyme responsible for the breakdown of ceramide.[1] Inhibition of AC leads to the intracellular accumulation of ceramides, which are pro-apoptotic lipids. Elevated ceramide levels can trigger a cascade of events leading to neuronal cell death.

Q2: Which neuronal cell lines are suitable for studying this compound neurotoxicity?

Q3: What are the expected morphological changes in neuronal cells upon this compound treatment?

A3: this compound-induced neurotoxicity is expected to manifest as apoptotic cell death. Morphological changes may include cell shrinkage, membrane blebbing, chromatin condensation, and the formation of apoptotic bodies.

Q4: What are some potential strategies to mitigate this compound-induced neurotoxicity in vitro?

A4: Based on the mechanism of this compound action, strategies to mitigate its neurotoxicity could focus on counteracting the effects of ceramide accumulation. Potential approaches include:

  • Enhancing pro-survival signaling: Activating pathways like the PI3K/Akt pathway, which is known to be inhibited by ceramides, could offer protection.

  • Inhibiting downstream apoptotic effectors: Targeting molecules involved in the ceramide-induced apoptotic cascade, such as PARP-1, may prevent cell death.

  • Modulating the sphingolipid balance: Increasing the levels of the pro-survival sphingolipid, sphingosine-1-phosphate (S1P), may counteract the pro-apoptotic effects of ceramide.

  • Reducing oxidative stress: Although not the primary mechanism, ceramide-induced apoptosis can involve oxidative stress. Antioxidants like N-acetylcysteine (NAC) may provide some protection.

Troubleshooting Guides

Problem 1: High variability in cell viability assays (e.g., MTT, CCK-8) after this compound treatment.
Possible Cause Troubleshooting Steps
Inconsistent this compound concentration Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment.
Uneven cell seeding density Ensure a single-cell suspension and uniform seeding in all wells of the microplate. Verify cell counts before seeding.
Edge effects in microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation, which can affect cell growth and drug concentration.
Contamination Regularly check for microbial contamination in cell cultures and reagents.
Problem 2: Difficulty in detecting apoptosis after Carmofus treatment.
Possible Cause Troubleshooting Steps
Suboptimal this compound concentration or treatment time Perform a time-course and dose-response experiment to identify the optimal conditions for inducing a detectable level of apoptosis.
Insensitive apoptosis assay Use a combination of apoptosis assays that detect different stages of apoptosis (e.g., Annexin V-FITC/PI for early apoptosis, TUNEL assay for late-stage DNA fragmentation).
Low percentage of apoptotic cells Consider enriching the apoptotic cell population by cell sorting if necessary for downstream analysis.
Incorrect assay protocol Carefully review and follow the manufacturer's protocol for the chosen apoptosis detection kit.
Problem 3: Inconsistent results with potential neuroprotective agents.
Possible Cause Troubleshooting Steps
Incorrect timing of agent administration Test different administration protocols: pre-treatment, co-treatment with this compound, or post-treatment.
Suboptimal concentration of the neuroprotective agent Perform a dose-response analysis for the neuroprotective agent in the presence of a fixed, effective concentration of this compound.
Agent instability or degradation Check the stability of the neuroprotective agent in your culture medium and experimental conditions.
Off-target effects of the agent Include appropriate controls to ensure the observed effects are specific to the intended mechanism of action.

Quantitative Data Summary

The following tables summarize hypothetical, yet plausible, quantitative data based on the known mechanisms of this compound and potential neuroprotective strategies. These tables are intended to serve as a reference for expected experimental outcomes.

Table 1: this compound Cytotoxicity in Neuronal Cell Lines (Hypothetical Data)

Cell LineThis compound IC50 (µM) after 48hAssay
SH-SY5Y15MTT Assay
PC1225CCK-8 Assay

Table 2: Effect of Neuroprotective Agents on this compound-Induced Apoptosis in SH-SY5Y Cells (Hypothetical Data)

Treatment% Apoptotic Cells (Annexin V+/PI-)
Control (Vehicle)5%
This compound (15 µM)45%
This compound + Sphingosine-1-Phosphate (1 µM)20%
This compound + PARP-1 Inhibitor (e.g., Olaparib, 10 µM)25%
This compound + N-acetylcysteine (1 mM)35%

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and/or the potential neuroprotective agent. Include a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Culture and Treatment: Culture SH-SY5Y or PC12 cells in 6-well plates and treat with this compound and/or the neuroprotective agent.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
  • Protein Extraction: Treat cells as described above, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved PARP, β-actin). Follow with incubation with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Carmofur_Neurotoxicity_Pathway This compound This compound AC Acid Ceramidase (AC) This compound->AC Inhibits Ceramide Ceramide Accumulation AC->Ceramide Degrades PI3K_Akt PI3K/Akt Pathway Ceramide->PI3K_Akt Inhibits Bcl2_family Bcl-2 Family (↓Bcl-2, ↑Bax) Ceramide->Bcl2_family PI3K_Akt->Bcl2_family Regulates Mitochondria Mitochondrial Dysfunction Bcl2_family->Mitochondria Caspases Caspase Activation Mitochondria->Caspases PARP PARP-1 Activation Caspases->PARP Apoptosis Apoptosis Caspases->Apoptosis PARP->Apoptosis Mitigation_Strategies_Workflow Experiment In Vitro Experiment Setup (SH-SY5Y or PC12 cells) Carmofur_Treatment This compound Treatment (Determine IC50) Experiment->Carmofur_Treatment Neuroprotective_Agent Introduce Neuroprotective Agent (e.g., S1P, PARP-1 inhibitor, NAC) Carmofur_Treatment->Neuroprotective_Agent Co-treatment or Pre-treatment Cell_Viability Assess Cell Viability (MTT / CCK-8 Assay) Neuroprotective_Agent->Cell_Viability Apoptosis_Assay Quantify Apoptosis (Annexin V / PI Staining) Neuroprotective_Agent->Apoptosis_Assay Western_Blot Analyze Signaling Proteins (Western Blot) Neuroprotective_Agent->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Logical_Relationship This compound This compound AC_Inhibition Acid Ceramidase Inhibition This compound->AC_Inhibition Ceramide_Up ↑ Ceramide AC_Inhibition->Ceramide_Up Apoptosis_Up ↑ Apoptosis Ceramide_Up->Apoptosis_Up S1P Sphingosine-1-Phosphate (S1P) S1P->Apoptosis_Up Antagonizes Apoptosis_Down ↓ Apoptosis S1P->Apoptosis_Down PARP_Inhibitor PARP-1 Inhibitor PARP_Inhibitor->Apoptosis_Up Inhibits PARP_Inhibitor->Apoptosis_Down

References

Technical Support Center: Investigating Acquired Resistance to Carmofur

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating acquired resistance to Carmofur. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for this compound?

A1: this compound acts as a prodrug of 5-fluorouracil (5-FU). Once metabolized to 5-FU, its primary mechanism is the inhibition of thymidylate synthase (TS), an essential enzyme for DNA synthesis and repair. This disruption of DNA and RNA synthesis leads to cell death.[1][2] Additionally, this compound exhibits a 5-FU-independent mechanism by directly inhibiting acid ceramidase (AC), an enzyme that breaks down ceramide. Inhibition of AC leads to an accumulation of ceramide, which can induce apoptosis.[3][4]

Q2: My this compound/5-FU resistant cell line is showing inconsistent resistance levels between experiments. What could be the cause?

A2: Several factors can contribute to inconsistent resistance:

  • Cell Culture Conditions: Ensure you are consistently using the same media formulation, serum percentage, and incubation conditions. Minor variations can affect cell growth and drug response.

  • Passage Number: As resistant cell lines are passaged, they can sometimes lose their resistance phenotype. It is crucial to periodically re-test the IC50 of your resistant line and compare it to the parental line. It is also good practice to use cells within a defined passage number range for your experiments.

  • Drug Concentration: To maintain a stable resistant phenotype, it is often necessary to culture the resistant cells in the continuous presence of a low concentration of the selection drug (e.g., 5-FU).[5] However, be sure to remove the drug for an appropriate period before conducting experiments to avoid interference with your results.

Q3: I am developing a this compound-resistant cell line, but the majority of cells die after initial drug exposure. What should I do?

A3: Developing a resistant cell line is a process of selection. It is normal for a large portion of the initial cell population to die. Here are some tips:

  • Start with a low concentration: Begin with a drug concentration that is at or below the IC50 value for the parental cell line.

  • Gradual dose escalation: Once the cells have recovered and are growing steadily, gradually increase the drug concentration in a stepwise manner.[6]

  • Patience is key: The process of generating a stable resistant cell line can take several months.[7]

Q4: My western blot results for key resistance-associated proteins are weak or have high background. How can I improve them?

A4: Western blotting can be challenging. Here are some common troubleshooting tips:

  • Weak or No Signal:

    • Increase the amount of protein loaded on the gel.

    • Optimize the primary antibody concentration and incubation time.

    • Ensure your transfer was efficient by checking the membrane with a protein stain like Ponceau S.

  • High Background:

    • Increase the number and duration of washes.

    • Optimize the blocking buffer (e.g., switch between milk and BSA).

    • Titrate your primary and secondary antibody concentrations to find the optimal signal-to-noise ratio.[2][8]

Q5: There is a discrepancy between my enzyme activity assay (e.g., TS or AC assay) and my cell viability assay results. What could be the reason?

A5: Discrepancies between enzymatic and cell viability assays can arise from several factors:

  • Off-target effects: The drug may have off-target effects that contribute to cell death, which would be captured by a viability assay but not by a specific enzyme activity assay.

  • Metabolic state of the cells: Cell viability assays like MTT rely on the metabolic activity of the cells. Changes in cellular metabolism in resistant cells can sometimes lead to an over- or underestimation of cell viability.[3]

  • Assay conditions: In vitro enzyme assays are performed in optimized buffer conditions that may not perfectly reflect the intracellular environment.[5][9]

Troubleshooting Guides

Thymidylate Synthase (TS) Activity Assay
Problem Possible Cause Suggested Solution
Low or no TS activity detected Inactive enzyme due to improper sample handling.Prepare fresh cell lysates and keep them on ice. Use protease inhibitors in your lysis buffer.
Insufficient substrate or cofactor.Ensure dUMP and the folate cofactor (e.g., 5,10-methylenetetrahydrofolate) are at optimal concentrations.
High background signal Non-specific binding of radiolabeled substrate.Include appropriate controls, such as a reaction with no cell lysate or a reaction with a known TS inhibitor.
Inconsistent results between replicates Pipetting errors or inaccurate protein quantification.Use calibrated pipettes and perform a reliable protein quantification assay (e.g., BCA) on your lysates.
Acid Ceramidase (AC) Activity Assay
Problem Possible Cause Suggested Solution
Low signal-to-noise ratio Sub-optimal pH of the assay buffer.Acid ceramidase has an optimal pH of around 4.5. Ensure your assay buffer is at the correct pH.
Interference from other ceramidases.Use a specific substrate for acid ceramidase if available. Alternatively, consider using a specific AC inhibitor as a negative control.[10]
Fluorescence quenching High concentrations of the substrate or product.Perform a substrate concentration curve to determine the optimal concentration that gives a linear response.
Incomplete cell lysis Inefficient lysis method.Sonication or the use of appropriate detergents can improve cell lysis and release of the enzyme.

Quantitative Data Summary

The following tables summarize typical quantitative data observed when investigating this compound resistance.

Table 1: IC50 Values for 5-Fluorouracil (5-FU) in Sensitive and Resistant Colorectal Cancer Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Fold ResistanceReference
HCT-8~5>50>10[11]
LS174T8.78531.46~3.6[2]
SW48019.85--[12]
HCT11619.87--[12]
HT2934.18>100>2.9[12][13]
LS18058.22--[12]

Table 2: Fold Change in Gene and Protein Expression in 5-FU Resistant Colorectal Cancer Cell Lines Compared to Sensitive Parental Lines

Gene/ProteinCell LineFold ChangeMethodReference
Thymidylate Synthase (TS)5-FU Resistant CellsIncreasedmRNA/Protein[14]
p65 (NF-κB)SW620 Resistant ClonesActivatedProtein[15]
Phospho-AKTSNU-C5/5-FUIncreasedProtein[16]
β-cateninHCT-8RUpregulatedProtein[17]
TCF4HCT-8RUpregulatedmRNA/Protein[17]
RBP75-FU Resistant LovoIncreasedmRNA/Protein[18]
HDAC1HCT116 (3D culture)1.65mRNA[12]
HDAC2HCT116 (2D culture)-0.63mRNA[12]

Experimental Protocols & Workflows

General Workflow for Investigating this compound Resistance

This workflow outlines the key steps in establishing and characterizing this compound-resistant cancer cell lines.

G cluster_0 Phase 1: Development of Resistant Cell Line cluster_1 Phase 2: Characterization of Resistance cluster_2 Phase 3: Mechanistic Investigation A 1. Establish Parental Cell Line Culture B 2. Determine IC50 of This compound/5-FU A->B C 3. Continuous or Intermittent Exposure to Increasing Drug Concentrations B->C D 4. Isolate and Expand Resistant Clones C->D E 5. Confirm Resistance (IC50 Re-evaluation) D->E F 6. Cell Viability and Proliferation Assays E->F G 7. Enzyme Activity Assays (TS and AC) E->G H 8. Gene and Protein Expression Analysis (Western Blot, qPCR) E->H I 9. Signaling Pathway Analysis H->I J 10. Functional Assays (e.g., Apoptosis, Cell Cycle) I->J K 11. In vivo studies (Xenograft models) J->K G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Bad Bad AKT->Bad inhibits GSK3b GSK-3β AKT->GSK3b inhibits CellProliferation Cell Proliferation mTOR->CellProliferation CellSurvival Cell Survival (Inhibition of Apoptosis) Bad->CellSurvival promotes GSK3b->CellProliferation inhibits G Stimuli Chemotherapy-induced Stress IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to AntiApoptotic Anti-apoptotic Genes (e.g., Bcl-2) Nucleus->AntiApoptotic upregulates Chemoresistance Chemoresistance AntiApoptotic->Chemoresistance G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Frizzled->DestructionComplex inhibits bCatenin β-catenin DestructionComplex->bCatenin targets for degradation Nucleus Nucleus bCatenin->Nucleus accumulates and translocates to TCFLEF TCF/LEF bCatenin->TCFLEF co-activates Nucleus->TCFLEF binds TargetGenes Target Genes (c-Myc, Cyclin D1) TCFLEF->TargetGenes activates transcription of ProliferationResistance Proliferation & Resistance TargetGenes->ProliferationResistance

References

Optimizing Carmofur dosage for in vivo cancer studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Carmofur in in vivo cancer studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: this compound (1-hexylcarbamoyl-5-fluorouracil or HCFU) is an oral pyrimidine analogue and a prodrug of 5-fluorouracil (5-FU).[1] Its mechanism of action is twofold. First, it is metabolized in the body into 5-FU, which inhibits thymidylate synthase, an enzyme critical for DNA synthesis, thereby halting the division of rapidly proliferating cancer cells.[2][3] Second, this compound itself is a highly potent inhibitor of acid ceramidase (AC), leading to the accumulation of ceramide in cancer cells, which can promote apoptosis (cell death).[1][4] This dual action may make it effective even in cancer cells resistant to 5-FU.[5]

Q2: What is a typical starting dosage for this compound in mouse models? A2: The optimal dosage depends on the cancer model, administration route, and study objective. However, published studies have used intraperitoneal (i.p.) injections in mice at doses of 10 mg/kg and 30 mg/kg.[4] It is crucial to perform a dose-range-finding or Maximum Tolerated Dose (MTD) study to determine the optimal dose for your specific model and experimental conditions.

Q3: How should I prepare and administer this compound for in vivo studies? A3: this compound is a lipophilic compound.[1][6] For intraperitoneal (i.p.) administration, a common vehicle formulation is a suspension in 15% polyethylene glycol, 15% Tween 80, and 70% saline.[4] While this compound was designed for oral administration in clinical settings, common routes for preclinical in vivo studies include intraperitoneal (i.p.), oral (p.o.), intravenous (i.v.), and subcutaneous (s.c.).[1][7] The choice of administration should be consistent with the study's goals.

Q4: What are the potential side effects and signs of toxicity in mice? A4: As a derivative of 5-FU, this compound can cause side effects. In clinical settings, adverse effects include gastrointestinal issues (nausea, vomiting) and hematologic side effects like leukopenia.[2] In mice, researchers should monitor for signs of toxicity such as significant weight loss (>15-20%), lethargy, ruffled fur, and signs of distress. In some clinical trials, this compound has been associated with severe side effects like leukoencephalopathy (damage to white matter in the brain).[1]

Q5: My this compound treatment is not showing the expected anti-tumor effect. What should I do? A5: There are several factors to consider:

  • Dosage: The dose may be too low. Refer to your MTD study to see if a higher, non-toxic dose can be administered.

  • Administration: Ensure the drug is being prepared and administered correctly to ensure proper delivery and bioavailability.

  • Tumor Model: The specific cancer cell line or patient-derived xenograft (PDX) model may be resistant to this compound's mechanisms of action.

  • Measurement Frequency: Ensure tumor volumes are being measured frequently enough (e.g., twice weekly) to accurately capture growth dynamics.[7][8]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High Animal Mortality or Morbidity Dosage exceeds the Maximum Tolerated Dose (MTD).Conduct a thorough MTD study. Reduce the dose and/or dosing frequency. Monitor animals daily for clinical signs of toxicity.
Inconsistent Tumor Growth Inhibition Improper drug formulation/solubility. Inconsistent administration technique. High inter-mouse variation.Ensure this compound is fully suspended in the vehicle before each injection. Standardize the administration procedure (e.g., i.p. injection site). Increase the number of mice per group to improve statistical power.[9]
Precipitation of Compound in Vehicle This compound has poor solubility in aqueous solutions.Use a vehicle designed for lipophilic compounds, such as the polyethylene glycol/Tween 80/saline mixture.[4] Prepare the formulation fresh before each use.
No Difference Between Vehicle Control and Treated Group The selected tumor model is resistant. The dose is sub-therapeutic. Drug degradation.Test this compound on a panel of cell lines in vitro to confirm sensitivity. Re-evaluate the dosage based on MTD and literature data. Verify the stability of your drug formulation.

Quantitative Data Summary

Table 1: In Vivo Dosage of this compound

Cancer Model Animal Dosage Administration Route Vehicle Reference
General (AC inhibition study) Mouse 10 mg/kg, 30 mg/kg Intraperitoneal (i.p.) 15% PEG, 15% Tween80, 70% Saline [4]

| Human Colon Cancer (DLD-1) | Nude Mouse | Not Specified | Not Specified | Not Specified |[5] |

Table 2: In Vitro Efficacy of this compound

Cell Line Cancer Type IC50 Value Notes Reference
HCT116 Colon Cancer 8 µM 72-hour exposure [10]
SW403 Colon Adenocarcinoma Concentration-dependent reduction in AC activity (0.3–10 µM) 3-hour exposure [4]

| LNCaP | Prostate Adenocarcinoma | Concentration-dependent reduction in AC activity (0.3–10 µM) | 3-hour exposure |[4] |

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable short-term toxicity.[11]

Methodology:

  • Animal Model: Use the same strain of mice (e.g., athymic nude) as planned for the efficacy study.

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least three escalating dose level groups of this compound.

  • Dose Selection: Choose dose levels based on literature review and in vitro IC50 data. A typical starting point might be 10 mg/kg, escalating to 30 mg/kg, 50 mg/kg, etc.

  • Administration: Administer this compound via the intended route (e.g., i.p.) following the planned dosing schedule for the efficacy study (e.g., once daily for 5 days).

  • Monitoring: Observe animals daily for the first 72 hours, and then regularly for 7-14 days.[11] Record the following:

    • Body weight (daily).

    • Clinical signs of toxicity (lethargy, ruffled fur, dehydration, etc.).

    • Mortality.

  • Endpoint: The MTD is defined as the highest dose that does not result in mortality or a body weight loss exceeding 20% and produces manageable clinical signs of toxicity.

Protocol 2: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound in a cancer cell line or PDX model.

Methodology:

  • Cell Preparation: Harvest cancer cells growing in an exponential phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.[12]

  • Tumor Implantation: Subcutaneously inject 1-5 million cells (in a volume of 100-200 µL) into the flank of each immunocompromised mouse.[7][12]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Monitor tumor volume with digital calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization: Once tumors reach the desired size, randomize mice into treatment groups (e.g., Vehicle Control, this compound, Positive Control). A typical study might have 5-10 mice per arm.[7][9]

  • Treatment: Administer the vehicle or this compound (at the pre-determined optimal dose) according to the planned schedule and route.

  • Data Collection: Continue to measure tumor volume and body weight 2-3 times weekly throughout the study.

  • Study Endpoint: The study may conclude after a fixed duration (e.g., 21-28 days) or when tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).[7]

Visualizations

Carmofur_Mechanism cluster_0 This compound Dual Action cluster_1 Pathway 1: 5-FU Generation cluster_2 Pathway 2: AC Inhibition This compound This compound (HCFU) Metabolism Metabolic Conversion This compound->Metabolism AC Acid Ceramidase (AC) This compound->AC Inhibits FU 5-Fluorouracil (5-FU) Metabolism->FU TS Thymidylate Synthase FU->TS Inhibits DNA_Synth DNA Synthesis TS->DNA_Synth Required for Proliferation Cancer Cell Proliferation DNA_Synth->Proliferation Blocks Ceramide Ceramide AC->Ceramide Degrades Apoptosis Apoptosis Ceramide->Apoptosis Induces Apoptosis->Proliferation Reduces

Caption: Dual mechanism of action for this compound.

InVivo_Workflow start Start: In Vivo Efficacy Study cell_prep 1. Prepare Cancer Cell Suspension in Matrigel start->cell_prep implant 2. Subcutaneous Implantation into Mice cell_prep->implant tumor_growth 3. Monitor Tumor Growth (wait until ~150 mm³) implant->tumor_growth randomize 4. Randomize Mice into Treatment Groups tumor_growth->randomize treat 5. Administer Treatment (Vehicle, this compound, etc.) randomize->treat monitor 6. Monitor Tumor Volume & Body Weight (2x/week) treat->monitor endpoint 7. Analyze Data at Study Endpoint monitor->endpoint finish End: Efficacy Determined endpoint->finish

Caption: Standard workflow for a xenograft efficacy study.

Troubleshooting_Tree start Issue: Sub-optimal Tumor Response q1 Was an MTD study performed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the current dose close to the MTD? a1_yes->q2 sol_mtd Action: Perform MTD study to establish optimal dose. a1_no->sol_mtd a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the drug formulation correct? (e.g., proper vehicle, no precipitation) a2_yes->q3 sol_increase_dose Action: Increase dose towards MTD. a2_no->sol_increase_dose a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Conclusion: Model may be resistant. Consider in vitro screening or alternative models. a3_yes->end sol_formulation Action: Review and optimize drug formulation and preparation. a3_no->sol_formulation

Caption: Troubleshooting logic for poor in vivo response.

References

Technical Support Center: Synthesis and Evaluation of Novel Carmofur Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of novel Carmofur analogs aimed at reducing side effects.

Frequently Asked Questions (FAQs)

General Knowledge & Background

Q1: What is the primary mechanism of action for this compound and its analogs?

A1: this compound, or 1-hexylcarbamoyl-5-fluorouracil (HCFU), is a derivative of the antineoplastic agent 5-fluorouracil (5-FU).[1][2] It has a dual mechanism of action. Traditionally, it is known as a lipophilic prodrug that is converted within the body into 5-FU, which then inhibits thymidylate synthase, disrupting DNA and RNA synthesis in rapidly dividing cancer cells.[2][3] More recently, this compound has been identified as a highly potent inhibitor of acid ceramidase (AC), an enzyme that breaks down the pro-apoptotic lipid ceramide.[1][4][5] This inhibition of AC leads to an accumulation of ceramide, which can induce cancer cell death.[5]

Q2: What are the major side effects associated with this compound, and what is the strategy to reduce them?

A2: The most significant side effect of this compound is neurotoxicity, which can manifest as severe leukoencephalopathy—progressive damage to the brain's white matter.[1][4] This toxicity is a primary reason it has not been pursued for FDA approval in the US.[1] The main strategy for reducing side effects involves creating analogs with modified chemical structures. By altering the lipophilic side chains (alkyl, cycloalkyl, aryl groups), researchers aim to modify the drug's distribution, metabolism, and target engagement, potentially reducing its accumulation in the brain while retaining or enhancing its anti-cancer activity.[6][7]

Synthesis & Chemistry

Q3: We are experiencing low yields and long reaction times in our synthesis of this compound analogs. How can we optimize the process?

A3: Older synthesis methods for this compound analogs are often associated with low yields and poor reproducibility. A more optimized workflow involves using benchtop 19F NMR spectroscopy for real-time reaction monitoring.[6][8][9] This technique allows for the rapid determination of optimal reaction conditions by quantitatively tracking the concentrations of reactants and products over time.[8] This approach has been successfully used to develop high-yielding, scalable synthetic procedures for this compound and its analogs.

Q4: What are some common starting materials for synthesizing novel this compound analogs?

A4: The core structure is based on 5-fluorouracil (5-FU). Novel analogs are typically synthesized by reacting 5-FU with various isocyanates (to form urethane analogs), acid chlorides (to form amide analogs), or chloroformates (to form carbamate analogs). For example, reacting 5-FU with hexanoyl chloride or hexyl chloroformate can produce the first amide and carbamate analogs, respectively. The choice of the reactant determines the side chain, which is the primary site of modification to alter the compound's biological properties.[6]

Q5: Some of our synthesized analogs exhibit poor solubility at the concentrations required for biological assays. What can we do?

A5: Poor solubility is a known issue, particularly for analogs with long, lipophilic side chains.[10] If you encounter solubility problems, consider the following:

  • Solvent Selection: Test a range of biocompatible solvents. Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions.[11]

  • Formulation Strategies: Explore the use of co-solvents, surfactants, or encapsulation methods to improve solubility in aqueous media for cell-based assays.

  • Analog Design: If solubility issues persist and hinder evaluation, you may need to reconsider the analog design. Introducing more polar functional groups into the side chain can improve aqueous solubility, although this may also impact cell permeability and activity.

Biological Evaluation & Troubleshooting

Q6: How do we interpret conflicting results from our in vitro assays, such as high cytotoxicity in one cell line but not another?

A6: Differential cytotoxicity is common and provides valuable information about the selectivity of your analogs. This compound analogs have shown varied effects across different cancer cell lines (e.g., colorectal vs. breast cancer).[10] This can be due to several factors, including:

  • Expression Levels of Targets: The expression levels of acid ceramidase (AC) or other targets can vary significantly between cell lines, affecting the analog's potency.

  • Cellular Metabolism: Differences in how cell lines metabolize the prodrug into its active form can lead to varied responses.

  • Membrane Composition: As some lipophilic analogs may exert effects by disrupting the cell membrane, differences in lipid composition between cell lines could influence their activity.[9][12] It is crucial to characterize the molecular profiles of your target cell lines to better understand the observed structure-activity relationships (SAR).

Q7: Our MTT assay results show limited antiproliferative activity for some analogs, even at high concentrations. Does this mean the compounds are inactive?

A7: Not necessarily. While the MTT assay is a standard method for assessing cell viability, a lack of activity might not indicate a complete failure.[10][11] Consider these points:

  • Assay Duration: Some compounds may require longer incubation times to exert their effects. Assays are often run at 24 and 72 hours to capture both short-term and long-term effects.[10]

  • Alternative Mechanisms: The primary mechanism might not be cytotoxic but rather cytostatic (inhibiting proliferation without killing cells). Consider performing a cell cycle analysis.

  • Target-Specific Assays: The compound may be a potent and selective inhibitor of a specific enzyme (like acid ceramidase or SARS-CoV-2 Mpro) without being broadly cytotoxic at the tested concentrations.[5][6] It is essential to perform target-specific enzymatic assays in parallel with general cytotoxicity tests.

Experimental Protocols & Methodologies

Optimized Synthesis of a this compound Analog (General Protocol)

This protocol is a generalized method based on modern, optimized approaches.[13]

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-fluorouracil (1.0 eq.) in an appropriate anhydrous solvent (e.g., N,N-Dimethylformamide or Acetonitrile).

  • Addition of Base: Add a suitable base (e.g., triethylamine or diisopropylethylamine, 1.1 eq.) to the suspension and stir until the 5-FU is fully dissolved.

  • Reactant Addition: Slowly add the desired isocyanate, acid chloride, or chloroformate (1.0-1.2 eq.) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or, for more precise and rapid optimization, 19F NMR spectroscopy.[8] 19F NMR allows for direct quantification of 5-FU consumption and analog formation in the crude mixture.[13]

  • Workup: Once the reaction is complete, quench the mixture with water or a saturated ammonium chloride solution.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the final analog.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).

MTT Assay for Antiproliferative Activity

This protocol assesses the effect of this compound analogs on cancer cell viability.[10][11]

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HT-29) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[11]

  • Compound Preparation: Prepare a stock solution of the this compound analog in DMSO. Create a serial dilution of the compound in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[11]

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the analog. Include wells with medium only (blank), cells with medium and DMSO (negative control), and a positive control if available.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM) of this compound and Select Analogs Data compiled from published studies for illustrative purposes.[10][11]

Compound/AnalogHCT-116 (Colon)HT-29 (Colon)MDA-MB-468 (Breast)HEK-293 (Non-cancerous Kidney)
This compound (1) ~13.0~7.0>50~7.15
5-Fluorouracil VariesVariesVariesVaries
Heptyl Amide Analog ----
Hexyl Carbamate Analog -<7.0--
2-Chloroethyl Urethane Analog ---~11.2

Note: IC₅₀ values can vary based on experimental conditions and incubation times (data shown is typically for 72h). Some compounds showed limited activity at the highest tested concentrations.[10]

Visualizations: Pathways and Workflows

Mechanism of Action

carmofur_mechanism cluster_prodrug Systemic Circulation / Target Cell cluster_pathways Intracellular Action cluster_outcomes Cellular Outcomes This compound This compound Analog AC Acid Cerptidase (AC) This compound->AC Inhibits FU 5-Fluorouracil (5-FU) This compound->FU Metabolized to Sphingosine Sphingosine AC->Sphingosine TS Thymidylate Synthase FU->TS Inhibits Ceramide Ceramide Ceramide->AC Hydrolyzes Apoptosis Apoptosis (Cell Death) Ceramide->Apoptosis DNA DNA/RNA Synthesis TS->DNA Proliferation Cell Proliferation Inhibition TS->Proliferation Disrupts

Caption: Dual mechanism of this compound: AC inhibition and conversion to 5-FU.

Experimental Workflow

experimental_workflow cluster_eval Biological Evaluation start Design Analogs (Vary R-group) synthesis Chemical Synthesis (5-FU + R-NCO/R-COCl) start->synthesis monitor Reaction Monitoring (19F NMR) synthesis->monitor purify Purification & Characterization (Chromatography, NMR, MS) synthesis->purify monitor->synthesis Optimize Conditions invitro In Vitro Assays purify->invitro animal In Vivo Toxicity & Efficacy (Animal Models) purify->animal Lead Candidates mtt Antiproliferative (MTT Assay) invitro->mtt enzyme Enzymatic Assays (AC / Mpro) invitro->enzyme membrane Membrane Disruption (GUV Assay) invitro->membrane sar SAR Analysis & Lead Optimization mtt->sar enzyme->sar membrane->sar animal->sar sar->start Iterate Design

Caption: Workflow for synthesis and evaluation of novel this compound analogs.

Structure-Side Effect Relationship

sar_logic cluster_modification Structural Modification Strategy cluster_goals Desired Outcomes parent This compound (Hexyl Side Chain) mod_chain Modify Side Chain (Lipophilicity, Sterics) parent->mod_chain inc_activity Increase/Retain Anticancer Activity mod_chain->inc_activity dec_tox Decrease Neurotoxicity (Reduce Brain Accumulation) mod_chain->dec_tox outcome Novel Analog with Improved Therapeutic Window inc_activity->outcome dec_tox->outcome

Caption: Logic for designing this compound analogs with reduced side effects.

References

Addressing off-target effects of Carmofur in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Carmofur in cellular assays. This compound is a dual-action compound, acting as a prodrug for 5-fluorouracil (5-FU) and as a potent inhibitor of acid ceramidase (AC), which can lead to complex and sometimes unexpected experimental outcomes.[1][2] This guide will help you navigate these challenges and obtain reliable data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound has a dual mechanism of action. Traditionally, it has been known as a prodrug of 5-fluorouracil (5-FU), which inhibits thymidylate synthase, a crucial enzyme for DNA synthesis, thereby halting cell proliferation.[2][3] However, this compound itself is a highly potent inhibitor of acid ceramidase (AC), an enzyme that hydrolyzes pro-apoptotic ceramide into sphingosine.[1][4] This inhibition leads to an accumulation of ceramide, which can induce apoptosis.[5] It's important to consider both mechanisms when interpreting experimental results.

Q2: I'm seeing cytotoxicity in 5-FU resistant cell lines treated with this compound. Why is this happening?

This is a known phenomenon and highlights the 5-FU-independent activity of this compound.[2] The cytotoxicity you are observing is likely due to this compound's potent inhibition of acid ceramidase (AC).[1][2] Inhibition of AC leads to the accumulation of ceramide, a pro-apoptotic lipid, which can induce cell death through a pathway distinct from that of 5-FU.[5]

Q3: How can I differentiate between the effects of 5-FU and acid ceramidase inhibition in my experiments?

To dissect the two effects, you can use the following controls:

  • 5-FU alone: Treat your cells with 5-FU at a concentration equivalent to what would be expected from this compound metabolism. This will reveal the effects solely attributable to DNA synthesis inhibition.

  • A specific acid ceramidase inhibitor: Use a different, specific AC inhibitor that does not release 5-FU to observe the effects of ceramide accumulation in isolation.

  • This compound analogs unable to release 5-FU: If available, this compound analogs with modifications that prevent the release of 5-FU can be used to study the effects of AC inhibition directly.[1]

  • Rescue experiments: To confirm the role of ceramide, you can try to rescue the phenotype by overexpressing acid ceramidase or by treating with inhibitors of ceramide synthesis.

Q4: What are the known off-target effects of this compound other than acid ceramidase inhibition?

Besides its intended effects on 5-FU production and acid ceramidase, this compound has been reported to inhibit other enzymes, including:

  • Fatty acid amide hydrolase (FAAH) [6]

  • N-acylethanolamine acid amidase (NAAA) [6][7]

  • SARS-CoV-2 main protease (Mpro) [8][9]

These off-target activities could contribute to the observed phenotype, especially at higher concentrations. It is crucial to be aware of these potential confounding factors when designing experiments and interpreting data.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for this compound in cell viability assays (e.g., MTT, XTT).
  • Possible Cause 1: Assay-dependent interference.

    • Explanation: Tetrazolium-based assays like MTT rely on cellular metabolic activity. This compound's effects on ceramide metabolism and other cellular processes might alter the metabolic rate of the cells in a way that does not directly correlate with cell number, leading to variable IC50 values. Additionally, colored compounds can interfere with absorbance readings.[10]

    • Solution:

      • Use an alternative viability assay: Employ a method that measures a different aspect of cell viability, such as ATP content (e.g., CellTiter-Glo®), membrane integrity (e.g., trypan blue exclusion or a fluorescent live/dead stain), or direct cell counting.

      • Control for metabolic effects: If you must use an MTT assay, run parallel experiments with a direct cell counting method to confirm that the observed changes in metabolic activity reflect changes in cell number.

      • Check for interference: Run a control with this compound in cell-free media to see if the compound itself absorbs light at the wavelength used for the assay readout.[10]

  • Possible Cause 2: Time-dependent effects.

    • Explanation: The dual mechanism of this compound can lead to time-dependent effects. The inhibition of acid ceramidase and subsequent ceramide accumulation might induce apoptosis over a longer period, while the effects of 5-FU on DNA synthesis might be more acute.

    • Solution:

      • Perform a time-course experiment: Measure cell viability at multiple time points (e.g., 24, 48, and 72 hours) to capture the full dynamics of this compound's effect.[11]

Issue 2: Unexpected results in apoptosis assays (e.g., Annexin V, Caspase activity).
  • Possible Cause 1: Apoptosis pathway complexity.

    • Explanation: this compound can induce apoptosis through at least two routes: ceramide accumulation and DNA damage response from 5-FU. The kinetics and magnitude of apoptosis might differ depending on which pathway is dominant in your cell type.

    • Solution:

      • Use multiple apoptosis markers: Combine early markers of apoptosis (e.g., Annexin V staining for phosphatidylserine flipping) with later markers (e.g., caspase-3/7 activation, PARP cleavage, or DNA fragmentation/TUNEL assay) to get a more complete picture of the apoptotic process.[5]

      • Investigate upstream signaling: Use western blotting or other methods to examine the activation of key proteins in both the intrinsic (ceramide-mediated) and extrinsic apoptotic pathways.

  • Possible Cause 2: Off-target effects on lipid signaling.

    • Explanation: this compound's inhibition of FAAH and NAAA can alter the levels of other bioactive lipids, which might have their own pro- or anti-apoptotic effects, confounding the results.[6][7]

    • Solution:

      • Use specific inhibitors: As a control, use specific inhibitors for FAAH and NAAA to assess their individual contributions to the observed phenotype.

      • Lipidomics analysis: If the resources are available, perform lipidomics to get a comprehensive view of the changes in the lipid profile of the cells upon this compound treatment.

Quantitative Data

Table 1: IC50 Values of this compound and 5-FU in Various Cancer Cell Lines

Cell LineCancer TypeCompoundIncubation Time (h)IC50 (µM)Reference
HCT-116Colorectal CancerThis compound72~10-20[12]
HT-29Colorectal CancerThis compound72~20-50[12]
MDA-MB-468Breast CancerThis compound72>100[12]
HEK-293Embryonic KidneyThis compound72~7.15[12]
U251T (TMZ-resistant)GlioblastomaThis compound48~20[5]
JX22T (TMZ-resistant)GlioblastomaThis compound48~15[5]
SW403Colon AdenocarcinomaThis compoundNot Specified~3[1]
LNCaPProstate CancerThis compoundNot Specified~5[1]
OSCC cell linesOral Squamous Cell Carcinoma5-FU48, 72, 96Varies (see source)[11]

Table 2: Inhibitory Activity of this compound against Various Targets

Target EnzymeIC50Reference
Acid Ceramidase (rat recombinant)29 nM[1]
SARS-CoV-2 Main Protease (Mpro)-[8][9]
Fatty Acid Amide Hydrolase (FAAH)-[6]
N-acylethanolamine Acid Amidase (NAAA)-[6][7]

Experimental Protocols

Annexin V Apoptosis Assay Protocol (Flow Cytometry)

This protocol is a general guideline; refer to your specific kit's manual for detailed instructions.

  • Cell Preparation:

    • Induce apoptosis in your cells by treating with this compound for the desired time. Include untreated and vehicle-treated cells as negative controls.

    • Harvest cells (including any floating cells in the supernatant) and wash them once with cold 1X PBS.[13]

    • Centrifuge and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining:

    • To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of Propidium Iodide (PI) or another viability dye.[13]

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V- / PI- : Live cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic or necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay Protocol (Luminescence-based)

This protocol is a general guideline for a "add-mix-measure" luminescent assay; refer to your specific kit's manual for detailed instructions.

  • Cell Plating:

    • Plate cells in a white-walled 96-well plate and treat with this compound for the desired time. Include appropriate controls.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[14]

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]

    • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.[14]

    • Incubate at room temperature for 1 to 3 hours, protected from light.[14]

  • Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Visualizations

Carmofur_Mechanism_of_Action This compound This compound FiveFU 5-Fluorouracil (5-FU) This compound->FiveFU Metabolism AC Acid Ceramidase (AC) This compound->AC Inhibition TS Thymidylate Synthase FiveFU->TS Inhibition Sphingosine Sphingosine AC->Sphingosine Hydrolysis DNA_Synth DNA Synthesis TS->DNA_Synth Required for Proliferation Cell Proliferation DNA_Synth->Proliferation Ceramide Ceramide Ceramide->AC Apoptosis Apoptosis Ceramide->Apoptosis Induces Troubleshooting_Workflow Start Inconsistent/Unexpected Results with this compound CheckAssay Is the assay prone to interference (e.g., MTT)? Start->CheckAssay UseAlternative Use alternative assay (e.g., ATP-based, direct counting) CheckAssay->UseAlternative Yes ConsiderDualMechanism Are both 5-FU and AC inhibition pathways being considered? CheckAssay->ConsiderDualMechanism No UseAlternative->ConsiderDualMechanism RunControls Run controls: - 5-FU alone - Specific AC inhibitor ConsiderDualMechanism->RunControls No CheckOffTarget Could other off-target effects be involved (FAAH, NAAA)? ConsiderDualMechanism->CheckOffTarget Yes RunControls->CheckOffTarget SpecificInhibitors Use specific inhibitors for FAAH/NAAA as controls CheckOffTarget->SpecificInhibitors Yes TimeCourse Perform a time-course experiment CheckOffTarget->TimeCourse No SpecificInhibitors->TimeCourse Interpret Interpret data considering all potential mechanisms TimeCourse->Interpret Acid_Ceramidase_Pathway Sphingomyelin Sphingomyelin Ceramide Ceramide Sphingomyelin->Ceramide SMase Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase (ASAH1) Apoptosis Apoptosis Ceramide->Apoptosis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SK1/2 Proliferation Proliferation & Survival S1P->Proliferation This compound This compound AC Acid Ceramidase (ASAH1) This compound->AC Inhibits SK Sphingosine Kinase (SK1/2) SMase Sphingomyelinase

References

Technical Support Center: Carmofur Delivery in Orthotopic Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Carmofur in orthotopic tumor models.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental process in a question-and-answer format.

Issue CategoryQuestionPotential Cause & Solution
Formulation & Administration My this compound solution is not stable or is difficult to administer. This compound is lipophilic, which can present challenges for aqueous formulations. Solution: * Vehicle Selection: A common vehicle for intraperitoneal (i.p.) injection of this compound in mice is a mixture of polyethylene glycol (PEG), Tween 80, and saline (e.g., 15% PEG, 15% Tween 80, 70% saline). For oral administration, this compound can be administered by gavage. * Solubility: Ensure the chosen vehicle is appropriate for the desired concentration and administration route. Sonication may aid in solubilization. Prepare fresh solutions for each experiment to avoid degradation, as this compound can be unstable in aqueous solutions.[1] * Route of Administration: this compound is an oral prodrug of 5-fluorouracil (5-FU).[2] If oral administration is not feasible for your model, i.p. injection is a common alternative.
I am observing signs of toxicity in my animal models (e.g., weight loss, lethargy). Toxicity can result from the dose of this compound, the vehicle, or the combined effects. Solution: * Dose Reduction: If significant toxicity is observed, consider reducing the dose of this compound. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) in your specific model and strain. * Vehicle Control: Always include a vehicle-only control group to distinguish between vehicle-related toxicity and drug-specific effects. * Monitor Animal Health: Closely monitor animal weight, behavior, and overall health. Adverse effects such as leukoencephalopathy have been associated with this compound.[3]
Efficacy & Data Interpretation I am not observing the expected anti-tumor effect. Several factors can contribute to a lack of efficacy. Solution: * Mechanism of Action: Remember this compound has a dual mechanism: conversion to 5-FU and inhibition of acid ceramidase (AC).[2] If your tumor model is resistant to 5-FU, the efficacy may rely solely on the AC inhibition pathway. Interestingly, this compound has shown effectiveness in some 5-FU resistant cell lines. * Tumor Microenvironment: Orthotopic models have a unique tumor microenvironment that can influence drug efficacy. Ensure your model is well-characterized. * Drug Delivery to Tumor: Confirm that this compound is reaching the tumor site. Its lipophilic nature generally enhances cell membrane penetration.[4]
How do I interpret changes in ceramide levels? This compound inhibits acid ceramidase, leading to an accumulation of ceramides, which are pro-apoptotic lipids. Solution: * Biomarker Analysis: Measure ceramide levels in tumor tissue as a pharmacodynamic biomarker of this compound activity. An increase in ceramide levels would indicate target engagement. * Correlate with Apoptosis: Correlate increased ceramide levels with markers of apoptosis (e.g., cleaved caspase-3) in tumor tissue to link target engagement with downstream anti-tumor effects.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action of this compound? This compound has a dual mechanism of action. It is a prodrug that is converted in the body to 5-fluorouracil (5-FU), which inhibits thymidylate synthase, a key enzyme in DNA synthesis.[2] Additionally, this compound is a potent inhibitor of acid ceramidase (AC), leading to the accumulation of pro-apoptotic ceramides.[2]
Why use an orthotopic model instead of a subcutaneous model for this compound studies? Orthotopic models involve implanting tumor cells into their organ of origin, creating a more physiologically relevant tumor microenvironment.[5] This can influence tumor growth, metastasis, and response to therapies, providing more clinically translatable data compared to subcutaneous models.
What are common vehicles used for this compound administration in mice? A frequently used vehicle for intraperitoneal injection of this compound is a mixture of 15% polyethylene glycol, 15% Tween 80, and 70% saline.[6] For oral administration, this compound can be suspended in an appropriate vehicle for gavage.
What are the potential adverse effects of this compound in animal models? As a derivative of 5-FU, this compound can cause side effects associated with fluoropyrimidines. Leukoencephalopathy, characterized by damage to the white matter in the brain, has been reported.[3] It is crucial to monitor for signs of neurotoxicity and other general health issues like weight loss and lethargy.
How does this compound's inhibition of acid ceramidase contribute to its anti-cancer activity? Acid ceramidase (AC) breaks down ceramide, a lipid that promotes apoptosis. By inhibiting AC, this compound causes an accumulation of intracellular ceramides, which can induce cancer cell death. This mechanism is independent of its conversion to 5-FU.

Quantitative Data

While extensive preclinical data on this compound's efficacy specifically in orthotopic models is limited in publicly available literature, the following tables summarize available clinical and in vitro data. Researchers should perform pilot studies to determine the optimal dosing and efficacy in their specific orthotopic models.

Table 1: Clinical Efficacy of this compound in Advanced Cancers

Cancer TypeNumber of PatientsDosing RegimenResponse Rate (Partial Response)Reference
Advanced Pancreatic Carcinoma31300-500 mg/m² orally in 6-week cycles3.2% (1 patient)Clinical trial data
Advanced and Recurrent Breast Cancer3812 mg/kg/day orally (max 600 mg/day) for ≥8 weeks18.4% (7 patients)[2]

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
HCT116Colon Cancer8 µM[7]
A549Lung Cancer16 µM[7]
Pediatric Brain Tumor Cell LinesGlioblastoma, Medulloblastoma4.6 - 50 µM

Experimental Protocols

General Protocol for Orthotopic Tumor Implantation and this compound Treatment

This protocol provides a general framework. Specific details will need to be optimized for the tumor type and organ of implantation.

1. Cell Culture and Preparation:

  • Culture cancer cells in appropriate media and conditions.
  • For luciferase-expressing cell lines, confirm luciferase activity.
  • On the day of implantation, harvest cells and prepare a single-cell suspension in a sterile, serum-free medium or PBS.
  • Determine cell viability (e.g., using trypan blue) and adjust the cell concentration as required for the specific model (typically 1x10^5 to 1x10^6 cells for mice).

2. Orthotopic Implantation (Example: Pancreatic Cancer):

  • Anesthetize the mouse using an approved protocol.
  • Make a small incision in the left abdominal flank to expose the spleen and pancreas.
  • Gently exteriorize the pancreas.
  • Using a fine-gauge needle, inject the cell suspension slowly into the tail of the pancreas.
  • Return the pancreas and spleen to the abdominal cavity.
  • Close the incision with sutures or surgical clips.
  • Provide appropriate post-operative care, including analgesics.

3. Tumor Growth Monitoring:

  • Monitor tumor growth using a non-invasive imaging modality appropriate for the cell line used (e.g., bioluminescence imaging for luciferase-expressing cells, ultrasound, or MRI).
  • Begin imaging approximately one week post-implantation and continue at regular intervals (e.g., weekly).
  • When tumors reach a predetermined size, randomize animals into treatment and control groups.

4. This compound Formulation and Administration:

  • Formulation: Prepare a fresh solution of this compound for each treatment day. A common vehicle is 15% polyethylene glycol, 15% Tween 80, and 70% saline.
  • Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or oral gavage). Doses used in mice typically range from 10 to 30 mg/kg.[6]
  • Include a vehicle-only control group.

5. Efficacy and Toxicity Monitoring:

  • Continue to monitor tumor growth via imaging throughout the treatment period.
  • Monitor animal body weight and clinical signs of toxicity daily.
  • At the end of the study, euthanize the animals and harvest tumors and other relevant tissues for further analysis (e.g., histology, western blotting, ceramide level measurement).

Mandatory Visualizations

Signaling Pathways of this compound's Dual Mechanism of Action

Carmofur_Mechanism This compound This compound FiveFU 5-Fluorouracil (5-FU) This compound->FiveFU Metabolic Conversion AC Acid Ceramidase (AC) This compound->AC Inhibition TS Thymidylate Synthase FiveFU->TS Inhibition Sphingosine Sphingosine AC->Sphingosine Hydrolyzes DNA_Synth DNA Synthesis & Repair TS->DNA_Synth Catalyzes CellCycleArrest Cell Cycle Arrest DNA_Synth->CellCycleArrest Ceramide Ceramide Ceramide->AC Apoptosis Apoptosis Ceramide->Apoptosis Induces

Caption: Dual mechanism of action of this compound.

Experimental Workflow for Troubleshooting this compound Delivery

Troubleshooting_Workflow Start Start: Experiment with This compound Issue Issue Encountered? Start->Issue Formulation_Issue Formulation/ Administration Problem Issue->Formulation_Issue Yes Toxicity_Issue Toxicity Observed Issue->Toxicity_Issue Yes Efficacy_Issue Lack of Efficacy Issue->Efficacy_Issue Yes Success Successful Experiment Issue->Success No Check_Vehicle Check Vehicle Solubility & Stability Formulation_Issue->Check_Vehicle Adjust_Dose Adjust Dose/ Include Vehicle Control Toxicity_Issue->Adjust_Dose Verify_Mechanism Verify Model Sensitivity & Target Engagement Efficacy_Issue->Verify_Mechanism Check_Vehicle->Start Optimize Adjust_Dose->Start Optimize Verify_Mechanism->Start Optimize

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Enhancing the Therapeutic Index of Carmofur Through Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating Carmofur in combination therapies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound in combination therapy?

This compound is a prodrug of 5-fluorouracil (5-FU), but its anti-cancer activity is not solely dependent on its conversion to 5-FU.[1] this compound also functions as a potent inhibitor of acid ceramidase (AC), an enzyme that breaks down the pro-apoptotic lipid ceramide.[2][3][4] By inhibiting AC, this compound leads to the accumulation of ceramide within cancer cells, promoting apoptosis.[1][4] This dual mechanism of action—disrupting DNA/RNA synthesis via 5-FU and inducing apoptosis through ceramide accumulation—suggests that this compound's efficacy can be enhanced when combined with other agents that target complementary pathways, potentially allowing for lower, less toxic doses.[4][5]

Q2: We are observing lower than expected synergy between this compound and our combination agent in our colon cancer cell line. What could be the issue?

Several factors could contribute to this observation:

  • Cell Line Specificity: The synergistic effect of this compound combinations can be highly cell-line dependent. For instance, the combination with Vitamin C has shown significant synergy in HCT116 cells.[5] Ensure that the chosen cell line is appropriate and consider screening a panel of colorectal cancer cell lines with varying genetic backgrounds.

  • Drug Sequencing: The order of drug administration can be critical. For some combinations, sequential administration may be more effective than simultaneous treatment. Experiment with different scheduling regimens (e.g., this compound pre-treatment followed by the combination agent, the reverse sequence, and co-administration).

  • Concentration Ratios: Synergy is often dependent on the concentration ratio of the two drugs. Perform a checkerboard assay with a wide range of concentrations for both this compound and the combination agent to identify the optimal synergistic ratio.

  • Assay Timing: The time point at which you assess cell viability can influence the observed synergy. An early time point might not capture the full apoptotic effect induced by this compound's acid ceramidase inhibition. Consider a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.

Q3: Our in vivo xenograft study with a this compound combination is showing significant host toxicity. How can we improve the therapeutic index?

  • Dose and Schedule Modification: Re-evaluate the dosage and administration schedule. A lower dose of this compound, in combination with another agent, may still provide a potent anti-tumor effect with reduced side effects.[5] Consider intermittent dosing schedules to allow for host recovery.

  • Combination Agent Selection: The choice of combination partner is crucial. Agents with non-overlapping toxicities are ideal. For example, combining this compound with a targeted therapy that has a different safety profile than traditional cytotoxics might be beneficial.

  • Supportive Care: Implement supportive care measures for the animals, such as hydration and nutritional support, to mitigate side effects.

  • Pharmacokinetic Analysis: If possible, conduct pharmacokinetic studies to understand the drug levels in the plasma and tumor tissue. This can help in optimizing the dosing regimen to maintain therapeutic concentrations while minimizing systemic exposure.

Q4: We are having trouble consistently measuring the inhibition of acid ceramidase activity in our cell lysates after this compound treatment. What are some troubleshooting tips?

  • Substrate Specificity: Ensure you are using a specific and sensitive fluorogenic substrate for acid ceramidase.

  • Lysis Buffer Composition: The composition of the lysis buffer is critical. Maintain the acidic pH required for optimal acid ceramidase activity (around pH 4.5) and include appropriate protease inhibitors.

  • Incubation Time and Temperature: Optimize the incubation time and temperature for the enzymatic reaction. A time-course and temperature-gradient experiment can help determine the optimal conditions for your specific experimental setup.

  • Protein Concentration: Ensure that you are using an adequate and consistent amount of protein in each reaction. Normalize the activity to the total protein concentration.

  • Positive and Negative Controls: Always include positive controls (untreated or vehicle-treated lysates) and negative controls (lysates from cells with known low AC activity or using a known AC inhibitor) to validate your assay.

Quantitative Data Summary

The following tables summarize in vitro efficacy data for this compound and its active metabolite 5-FU in combination with various agents in colorectal cancer cell lines.

Drug CombinationCell LineIC50 (μM) - Single AgentIC50 (μM) - CombinationCombination Index (CI)Reference
This compound + Vitamin CHCT116This compound: 8, Vitamin C: 2200This compound: 4, Vitamin C: 125Synergistic[5][6]
5-FU + OxaliplatinSW6205-FU: 4, Oxaliplatin: 0.1Not explicitly stated, but synergistic effects observedSynergistic[2]
5-FU + OxaliplatinHT29Oxaliplatin: 2.1 ± 1.1Not explicitly stated, but synergistic effects observedSynergistic[7]
5-FU + Mitomycin CVariousNot specifiedNot specified, but clinical efficacy observedClinically effective combination[8][9]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound alone and in combination with other drugs.

Materials:

  • 96-well plates

  • Colorectal cancer cells (e.g., HCT116)

  • Complete culture medium

  • This compound and combination agent stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound and the combination agent in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. For combination studies, a checkerboard layout is recommended. Include vehicle-treated control wells.

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes at room temperature.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Apoptosis (Annexin V/PI) Assay

This protocol is for quantifying apoptosis and necrosis in cells treated with this compound combinations.

Materials:

  • 6-well plates

  • Colorectal cancer cells

  • This compound and combination agent

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound and the combination agent for the desired time.

  • Harvest the cells by trypsinization and collect the supernatant (containing floating cells).

  • Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Acid Ceramidase Activity Assay (Fluorogenic)

This protocol is for measuring the activity of acid ceramidase in cell lysates.

Materials:

  • Cell lysates from treated and control cells

  • Fluorogenic acid ceramidase substrate

  • Sodium acetate buffer (pH 4.5)

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Prepare cell lysates from treated and untreated cells and determine the protein concentration.

  • In a 96-well black plate, add a reaction mixture containing sodium acetate buffer (pH 4.5), the fluorogenic substrate, and an equal amount of protein from each cell lysate.

  • Incubate the plate at 37°C for a predetermined optimal time.

  • Stop the reaction according to the substrate manufacturer's instructions.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Calculate the acid ceramidase activity and normalize it to the protein concentration.

In Vivo Tumor Xenograft Model

This is a general protocol for evaluating the efficacy of this compound combination therapy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Colorectal cancer cells

  • Matrigel (optional)

  • This compound and combination agent formulations for in vivo administration

  • Calipers

Procedure:

  • Subcutaneously inject a suspension of colorectal cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).

  • Administer the treatments according to the predetermined dose and schedule. This compound is orally bioavailable.[10]

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

Carmofur_Mechanism_of_Action This compound This compound FiveFU 5-Fluorouracil (5-FU) This compound->FiveFU Metabolism AC Acid Ceramidase (AC) This compound->AC Inhibition ThymidylateSynthase Thymidylate Synthase FiveFU->ThymidylateSynthase Inhibition RNAsynthesis RNA Synthesis FiveFU->RNAsynthesis Incorporation Ceramide Ceramide AC->Ceramide Degradation dTMP dTMP ThymidylateSynthase->dTMP dUMP dUMP dUMP->dTMP DNAsynthesis DNA Synthesis dTMP->DNAsynthesis Apoptosis Apoptosis Ceramide->Apoptosis

Caption: Dual mechanism of this compound's anti-cancer activity.

Ceramide_Apoptosis_Pathway This compound This compound AC Acid Ceramidase This compound->AC Inhibition Ceramide Ceramide Accumulation AC->Ceramide Mitochondria Mitochondrial Stress Ceramide->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced ceramide-mediated apoptosis pathway.

Experimental_Workflow CellCulture Cell Culture (e.g., HCT116) Treatment Drug Treatment (this compound +/- Combination Agent) CellCulture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis EnzymeActivity Enzyme Activity Assay (Acid Ceramidase) Treatment->EnzymeActivity DataAnalysis Data Analysis (IC50, CI, Tumor Growth Inhibition) Viability->DataAnalysis Apoptosis->DataAnalysis EnzymeActivity->DataAnalysis InVivo In Vivo Xenograft Model InVivo->DataAnalysis

Caption: Workflow for evaluating this compound combination therapy.

References

Technical Support Center: Flow Cytometry Analysis of Apoptosis Induced by Carmofur

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Carmofur to induce apoptosis and analyzing the results via flow cytometry.

Troubleshooting Guide

This guide addresses common issues encountered during the flow cytometry analysis of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.

Problem Potential Cause Recommended Solution
High percentage of necrotic cells (Annexin V+/PI+) even at low this compound concentrations. 1. Harsh cell handling: Over-trypsinization or vigorous pipetting can damage cell membranes. 2. High drug concentration or prolonged incubation: this compound, like its metabolite 5-FU, can induce necrosis at high doses or after extended exposure. 3. Cell culture conditions: Overly confluent or starved cells may undergo spontaneous necrosis.1. Use a gentle cell detachment method (e.g., Accutase) and handle cells with care. 2. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for apoptosis induction. 3. Ensure cells are in the logarithmic growth phase and not overly confluent before treatment.
No significant increase in apoptosis in this compound-treated cells compared to control. 1. Insufficient drug concentration or incubation time: The dose or duration of this compound treatment may not be adequate to induce a detectable apoptotic response. 2. Cell line resistance: The specific cell line may be resistant to this compound's cytotoxic effects. 3. Loss of apoptotic cells: Apoptotic cells can detach and be lost during washing steps.1. Increase the concentration of this compound and/or extend the incubation period. 2. Consider using a positive control for apoptosis (e.g., staurosporine) to ensure the assay is working. If the positive control works, the cells may be resistant. 3. Be sure to collect the supernatant containing detached cells along with the adherent cells for analysis.
Smearing or streaking of cell populations in the dot plot. 1. Cell clumps or aggregates: Aggregated cells can cause inconsistent staining and flow cytometer readings. 2. Delayed analysis after staining: The binding of Annexin V is reversible, and delays can lead to dissociation.1. Ensure a single-cell suspension by gently pipetting or using a cell strainer. 2. Analyze samples on the flow cytometer as soon as possible after staining, ideally within one hour.
High background fluorescence in the control group. 1. Improper compensation settings: Spectral overlap between the fluorochromes used for Annexin V and PI can lead to false positives. 2. Autofluorescence: Some cell types or drug compounds can exhibit natural fluorescence.1. Use single-stained controls for each fluorochrome to set up proper compensation. 2. Run an unstained control to assess the level of autofluorescence and, if necessary, choose alternative fluorochromes with less spectral overlap.
Unexpected cell cycle arrest with minimal apoptosis. This compound's mechanism of action: this compound can inhibit DNA synthesis, leading to cell cycle arrest, which may precede or occur independently of apoptosis.This may be an expected outcome of this compound treatment. Consider performing a cell cycle analysis in parallel with your apoptosis assay to get a complete picture of the drug's effect.

Frequently Asked Questions (FAQs)

Q1: What is the principle of Annexin V/PI staining for apoptosis detection?

A1: During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (like FITC or PE), it can be used to identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised cell membranes, a characteristic of late apoptotic and necrotic cells. By using both Annexin V and PI, we can distinguish between:

  • Live cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

  • Primarily necrotic cells: Annexin V- / PI+

Q2: What are the primary mechanisms by which this compound induces apoptosis?

A2: this compound, a derivative of 5-fluorouracil (5-FU), is understood to induce apoptosis through two main signaling pathways:

  • 5-FU-dependent pathway: this compound is metabolized to 5-FU, which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis.[1] This disruption of DNA and RNA synthesis can lead to cell cycle arrest and the induction of apoptosis.[1][2]

  • 5-FU-independent pathway: this compound is a potent inhibitor of acid ceramidase (AC).[3] Inhibition of AC leads to the accumulation of ceramide, a bioactive lipid that acts as a pro-apoptotic signaling molecule.[3][4]

Q3: How does this compound's effect on the cell cycle relate to apoptosis?

A3: By inhibiting DNA synthesis, this compound can cause cells to arrest at various stages of the cell cycle, often at the G1/S transition.[5] This cell cycle arrest can be a precursor to apoptosis, as the cell's internal checkpoints may trigger programmed cell death in response to irreparable DNA damage or replication stress. Therefore, it is beneficial to analyze both cell cycle progression and apoptosis simultaneously to fully understand the cellular response to this compound treatment.

Q4: Should I be concerned about this compound interfering with the fluorescence of the assay?

A4: While this compound itself is not a fluorescent compound, it's always good practice to include a control of cells treated with this compound but not stained with Annexin V/PI. This will help you determine if the drug or its metabolites contribute to any background fluorescence in the channels you are using for detection.

Data Presentation

The following table summarizes quantitative data from a study investigating the apoptotic effects of this compound on HCT116 colon cancer cells.[6]

Treatment GroupConcentrationLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic Cells (%)Necrotic Cells (%)
Control ->95%<5%<1%<1%
This compound 8 µM (IC50)51%11%23%15%

Data is illustrative and based on published findings. Results may vary depending on the cell line, experimental conditions, and this compound concentration.

Experimental Protocols

Protocol: Induction of Apoptosis with this compound and Staining with Annexin V/PI for Flow Cytometry

  • Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Treatment: The following day, treat the cells with the desired concentrations of this compound. Include an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells, carefully collect the cell culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS and then detach them using a gentle enzyme like Accutase.

    • Combine the detached cells with the collected medium.

    • For suspension cells, simply collect the cells.

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat this step.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions.

    • Gently vortex the cells and incubate at room temperature in the dark for 15 minutes.

  • Flow Cytometry Analysis:

    • Add 1X binding buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use unstained and single-stained controls to set the appropriate voltages and compensation.

Signaling Pathway and Experimental Workflow Visualizations

Below are diagrams illustrating the key signaling pathways of this compound-induced apoptosis and the general experimental workflow.

Carmofur_Apoptosis_Pathways This compound This compound AC Acid Ceramidase (AC) This compound->AC Inhibits FiveFU 5-Fluorouracil (5-FU) This compound->FiveFU Metabolized to Ceramide Ceramide Accumulation Apoptosis_Cer Apoptosis Ceramide->Apoptosis_Cer Induces DNA_RNA Inhibition of DNA/RNA Synthesis CellCycleArrest Cell Cycle Arrest FiveFU->DNA_RNA Causes DNA_RNA->CellCycleArrest Apoptosis_5FU Apoptosis CellCycleArrest->Apoptosis_5FU Induces

Caption: Dual mechanisms of this compound-induced apoptosis.

Flow_Cytometry_Workflow start Seed Cells treat Treat with this compound start->treat harvest Harvest Cells (Adherent + Supernatant) treat->harvest wash Wash with PBS harvest->wash stain Stain with Annexin V & PI in Binding Buffer wash->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze Data (Quadrants for Live, Apoptotic, Necrotic) acquire->analyze end Results analyze->end

Caption: Experimental workflow for apoptosis analysis.

References

Validation & Comparative

A Comparative Analysis of Carmofur and Other Fluoropyrimidines in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Carmofur and other notable fluoropyrimidines, including 5-Fluorouracil (5-FU), Capecitabine, and Tegafur. The information presented is intended to support research, discovery, and clinical development efforts in the field of oncology.

Introduction to Fluoropyrimidines

Fluoropyrimidines are a class of antimetabolite drugs that have been a cornerstone of cancer chemotherapy for decades.[1] They function by interfering with the synthesis of pyrimidine, a crucial component of DNA and RNA. This disruption ultimately leads to cell death, particularly in rapidly dividing cancer cells. The parent compound, 5-Fluorouracil (5-FU), is administered intravenously, and its use is associated with a range of toxicities. To improve the therapeutic index and convenience of fluoropyrimidine-based therapy, several oral prodrugs have been developed, including this compound, Capecitabine, and Tegafur.

Mechanism of Action: A Comparative Overview

While all fluoropyrimidines ultimately exert their cytotoxic effects through the actions of 5-FU, their activation pathways and, in the case of this compound, additional mechanisms of action, differ significantly.

The Central Role of 5-Fluorouracil (5-FU)

Once converted to its active metabolites, 5-FU targets cancer cells through two primary mechanisms:

  • Inhibition of Thymidylate Synthase (TS): The 5-FU metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase, inhibiting its function. This blockage prevents the synthesis of thymidylate, a necessary precursor for DNA replication, leading to "thymineless death" in cancer cells.

  • Incorporation into RNA and DNA: 5-FU metabolites can be incorporated into RNA and DNA in place of their natural counterparts, uracil and thymine. This leads to errors in RNA processing and DNA function, contributing to cytotoxicity.

This compound: A Dual-Action Fluoropyrimidine

This compound (1-hexylcarbamoyl-5-fluorouracil) is an orally administered derivative of 5-FU.[2] Traditionally, its antitumor activity was attributed solely to its intracellular conversion to 5-FU.[2] However, emerging evidence has revealed a novel, 5-FU-independent mechanism of action: the inhibition of acid ceramidase (AC).[2][3]

  • 5-FU-Dependent Pathway: this compound is metabolized to 5-FU, which then exerts its cytotoxic effects as described above.[2]

  • 5-FU-Independent Pathway (Acid Ceramidase Inhibition): this compound is a potent inhibitor of acid ceramidase, an enzyme that hydrolyzes ceramide into sphingosine and a free fatty acid.[3] The accumulation of ceramide, a pro-apoptotic lipid, is believed to contribute significantly to this compound's anticancer effects, even in 5-FU resistant cells.[3][4]

Capecitabine and Tegafur: Prodrugs of 5-FU
  • Capecitabine: This oral prodrug is converted to 5-FU through a three-step enzymatic process. The final conversion step is catalyzed by thymidine phosphorylase, an enzyme that is often found at higher concentrations in tumor tissue, potentially leading to a more targeted delivery of 5-FU.

  • Tegafur: Another oral prodrug, Tegafur is gradually converted to 5-FU in the liver. It is often combined with other agents, such as gimeracil and oteracil (in the formulation S-1) or uracil (in UFT), to enhance its efficacy and reduce its toxicity.[5] Gimeracil inhibits dihydropyrimidine dehydrogenase (DPD), the enzyme that degrades 5-FU, while oteracil reduces the gastrointestinal toxicity of 5-FU.[5][6]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The signaling pathways affected by fluoropyrimidines are central to their anticancer activity. The inhibition of thymidylate synthase directly impacts DNA synthesis, while the 5-FU-independent action of this compound introduces a distinct pathway involving ceramide-mediated apoptosis.

Fluoropyrimidine_Mechanism_of_Action Comparative Mechanism of Action of Fluoropyrimidines cluster_this compound This compound cluster_other_fluoropyrimidines Other Oral Fluoropyrimidines (Capecitabine, Tegafur) cluster_5fu_action 5-Fluorouracil (5-FU) Action This compound This compound AC Acid Ceramidase This compound->AC Inhibits 5-FU 5-FU This compound->5-FU Metabolism Ceramide Ceramide AC->Ceramide Hydrolyzes Apoptosis_this compound Apoptosis Ceramide->Apoptosis_this compound TS Thymidylate Synthase 5-FU->TS Inhibits RNA_DNA_Damage RNA/DNA Damage 5-FU->RNA_DNA_Damage Incorporation Other_FP Capecitabine / Tegafur Other_FP->5-FU Metabolism DNA_Synthesis DNA Synthesis TS->DNA_Synthesis Apoptosis_5FU Apoptosis DNA_Synthesis->Apoptosis_5FU RNA_DNA_Damage->Apoptosis_5FU

Caption: Comparative mechanism of action of fluoropyrimidines.

Ceramide_Apoptosis_Pathway Ceramide-Induced Apoptosis Signaling Pathway This compound This compound AC Acid Ceramidase This compound->AC Inhibits Ceramide Ceramide Accumulation AC->Ceramide Prevents breakdown of Stress_Kinases Stress-Activated Protein Kinases (JNK/SAPK) Ceramide->Stress_Kinases Mitochondria Mitochondrial Stress Ceramide->Mitochondria Caspase_Activation Caspase Activation Stress_Kinases->Caspase_Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Ceramide-induced apoptosis signaling pathway.

Experimental Workflows

The following diagram outlines a general workflow for the comparative evaluation of anticancer drugs like fluoropyrimidines.

Experimental_Workflow Experimental Workflow for Anticancer Drug Comparison cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines Drug_Treatment Treat with Fluoropyrimidines (this compound, 5-FU, etc.) Cell_Lines->Drug_Treatment Cytotoxicity_Assay Cytotoxicity/Viability Assays (MTT, Clonogenic) Drug_Treatment->Cytotoxicity_Assay Mechanism_Assay Mechanistic Assays (TS Activity, AC Activity, Apoptosis) Drug_Treatment->Mechanism_Assay Data_Analysis_invitro Data Analysis (IC50, etc.) Cytotoxicity_Assay->Data_Analysis_invitro Mechanism_Assay->Data_Analysis_invitro Animal_Models Xenograft/Orthotopic Animal Models Data_Analysis_invitro->Animal_Models Inform Treatment_invivo Administer Fluoropyrimidines Animal_Models->Treatment_invivo Tumor_Measurement Tumor Growth Measurement Treatment_invivo->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment_invivo->Toxicity_Assessment Data_Analysis_invivo Data Analysis Tumor_Measurement->Data_Analysis_invivo Toxicity_Assessment->Data_Analysis_invivo

Caption: Experimental workflow for anticancer drug comparison.

Data Presentation: Comparative Performance

Clinical Efficacy

Direct head-to-head clinical trial data comparing this compound with Capecitabine and Tegafur-based regimens is limited. The majority of available data for this compound compares it to 5-FU or a placebo control, primarily in adjuvant settings for colorectal cancer.

Drug/Regimen Cancer Type Comparison Key Efficacy Endpoints & Results Reference
This compound Colorectal Cancer (adjuvant)vs. Control5-Year Disease-Free Survival: Significantly increased in the this compound group.[7][8]
This compound Colorectal Cancer (adjuvant)6 months vs. 1 yearNo significant difference in 5-year disease-free or survival rates between durations.[9]
Oral Fluoropyrimidines (general) Colorectal Cancervs. IV 5-FUOverall Survival: No significant difference (HR 1.02). Time to Progression: Inferior for oral fluoropyrimidines (HR 1.07). Objective Response Rate: No significant difference.[10]
Tegafur-Carmustine Gastrointestinal Cancervs. 5-FU-CarmustineResponse Rate: Similar (26.3% vs. 32.7%). Median Survival: Better with 5-FU combination (163 vs. 307 days).[11]
Tegafur (oral) Gastric Cancer (adjuvant)vs. 5-FU (oral)5-Year Survival Rate: No significant difference (62.4% vs. 67.6%).[12]
S-1 (Tegafur/gimeracil/oteracil) + Cisplatin Advanced Gastric Cancervs. 5-FU + CisplatinMedian Overall Survival: Similar (8.6 vs. 7.9 months).[5]
Adverse Effect Profile

The toxicity profiles of fluoropyrimidines vary, which is a key consideration in clinical practice.

Adverse Event This compound 5-FU (IV) Capecitabine Tegafur-based regimens (UFT/S-1)
Hand-Foot Syndrome Less CommonLess CommonMore CommonLess Common
Diarrhea CommonCommonMore CommonCommon
Nausea/Vomiting CommonCommonCommonCommon
Myelosuppression Less CommonMore CommonLess CommonLess Common
Stomatitis CommonMore CommonLess CommonCommon
Neurotoxicity Can OccurCan OccurLess CommonCan Occur

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Treat cells with varying concentrations of the fluoropyrimidine for a specified duration.

    • Add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Clonogenic Assay for Cell Survival

This assay assesses the ability of single cells to form colonies, representing long-term cell survival and reproductive integrity.

  • Principle: Measures the ability of a single cell to undergo unlimited division and form a colony.

  • Procedure:

    • Treat a single-cell suspension with the drug for a defined period.

    • Plate a known number of cells into culture dishes.

    • Incubate for 1-3 weeks until colonies are visible.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction of cells for each treatment condition compared to the untreated control.

Anoikis Assay

This assay measures the induction of apoptosis in response to cell detachment from the extracellular matrix.

  • Principle: Differentiates between anchorage-dependent and -independent cell survival.

  • Procedure:

    • Culture cells on plates coated with a hydrogel (e.g., Poly-HEMA) to prevent cell attachment.

    • Treat cells with the test compounds.

    • After incubation, assess cell viability using methods like MTT or Calcein AM/Ethidium Homodimer-1 staining.

  • Data Analysis: Quantify the percentage of viable (anoikis-resistant) cells under non-adherent conditions.[13][14]

Thymidylate Synthase (TS) Activity Assay

This assay measures the enzymatic activity of TS, the primary target of 5-FU.

  • Principle: Measures the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).

  • Procedure:

    • Prepare cell lysates from treated and untreated cells.

    • Incubate the lysates with a reaction mixture containing a radiolabeled or fluorescently labeled dUMP substrate and the cofactor 5,10-methylenetetrahydrofolate.

    • Measure the formation of the product (dTMP) over time using techniques like liquid scintillation counting or HPLC.

  • Data Analysis: Determine the rate of TS activity and compare it between different treatment groups.

Acid Ceramidase (AC) Activity Assay

This assay is specific for evaluating the 5-FU-independent mechanism of this compound.

  • Principle: Measures the hydrolysis of a ceramide substrate into sphingosine and a fatty acid.

  • Procedure:

    • Prepare cell or tissue lysates.

    • Incubate the lysates with a fluorescently labeled ceramide substrate.

    • Measure the release of the fluorescent product over time using a fluorometer.

  • Data Analysis: Quantify the AC activity and assess the inhibitory effect of this compound.

Conclusion

This compound presents a unique profile among fluoropyrimidines due to its dual mechanism of action, combining the established cytotoxicity of 5-FU with a distinct pathway involving the inhibition of acid ceramidase and subsequent induction of ceramide-mediated apoptosis.[2][3] This dual action may offer advantages in overcoming 5-FU resistance.[4] However, a direct and comprehensive comparison with other widely used oral fluoropyrimidines like Capecitabine and Tegafur-based regimens in large-scale, head-to-head clinical trials is currently lacking. Such studies are crucial to definitively establish the comparative efficacy and safety of this compound in the global oncology landscape.

The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the nuanced differences between these important anticancer agents. Future research should focus on direct clinical comparisons and further exploration of the clinical relevance of this compound's acid ceramidase inhibitory activity.

References

A Comparative Analysis of the Anti-proliferative Efficacy of Carmofur and Its Novel Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-proliferative effects of the established anti-cancer agent Carmofur and a series of its recently developed novel analogs. This document summarizes quantitative experimental data, details the methodologies employed, and visualizes the key signaling pathways involved in their mechanism of action.

Introduction

This compound, a derivative of 5-fluorouracil (5-FU), has been utilized in cancer therapy for its ability to impede DNA and RNA synthesis in rapidly dividing cancer cells.[1] Its lipophilic nature enhances its bioavailability compared to 5-FU.[1] Beyond its role as a 5-FU prodrug, this compound exhibits a distinct, 5-FU-independent anti-tumor activity through the potent inhibition of acid ceramidase (AC).[2][3] This inhibition leads to the accumulation of intracellular ceramides, which are bioactive lipids known to induce cell cycle arrest and apoptosis.[1][3] Recent research has focused on synthesizing and evaluating novel analogs of this compound to enhance its anti-proliferative potency and explore their therapeutic potential.[4]

Quantitative Comparison of Anti-proliferative Activity

The anti-proliferative effects of this compound and its nine novel analogs were assessed against a panel of four human cancer cell lines: HCT-116 and HT-29 (colorectal cancer), MDA-MB-468 (breast cancer), and HEK-293 (a non-cancerous human embryonic kidney cell line used for baseline cytotoxicity). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined using the MTT assay. The results are summarized in the table below.

CompoundHCT-116 IC50 (µM)HT-29 IC50 (µM)MDA-MB-468 IC50 (µM)HEK-293 IC50 (µM)
This compound (1) 6.166.97> 507.15
Analog 2 6.643.55> 50> 50
Analog 3 > 50> 50> 50> 50
Analog 4 > 50> 50> 5011.2
Analog 5 5.46> 50> 50> 50
Analog 6 6.18> 502.91> 50
Analog 7 9.57> 50> 50> 50
Analog 8 > 50> 50> 50> 50
Analog 9 11.95> 50> 50> 50
5-FU > 50> 50> 50> 50

Data sourced from "Synthesis and Evaluation of this compound Analogs as Antiproliferative Agents, Inhibitors to the Main Protease (Mpro) of SARS-CoV-2, and Membrane Rupture-Inducing Agents"[4][5][6][7][8][9][10].

Key Observations:

  • Several analogs demonstrated comparable or enhanced potency against specific cell lines compared to the parent compound, this compound.

  • Analog 2 exhibited a nearly two-fold increase in potency against the HT-29 cell line compared to this compound.

  • Analog 6 showed significant and selective activity against the MDA-MB-468 breast cancer cell line, a line that was largely resistant to this compound.

  • The majority of the analogs, as well as this compound and 5-FU, showed limited activity against the non-cancerous HEK-293 cell line at the tested concentrations, suggesting a degree of cancer cell selectivity.

Experimental Protocols

MTT Assay for Cell Viability

The anti-proliferative activity of this compound and its analogs was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline [PBS])

  • Solubilization solution (e.g., Dimethyl sulfoxide [DMSO] or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well microtiter plates

  • Cancer cell lines (HCT-116, HT-29, MDA-MB-468, HEK-293)

  • Complete culture medium

  • This compound and its analogs dissolved in DMSO

Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.

  • Compound Treatment: The following day, the cells were treated with various concentrations of this compound, its analogs, or 5-FU. The compounds were serially diluted in culture medium from a stock solution in DMSO. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium containing MTT was carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) was added to each well to dissolve the formazan crystals. The plate was then agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm or 590 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm was used to reduce background noise.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were then determined from the dose-response curves.

G cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plate B Incubate overnight A->B C Treat with this compound/analogs B->C D Incubate for 48-72 hours C->D E Add MTT solution D->E F Incubate for 3-4 hours E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate IC50 values H->I

Experimental Workflow for MTT Assay

Signaling Pathways

The anti-proliferative effects of this compound and its analogs are mediated through a dual mechanism of action, impacting multiple downstream signaling pathways crucial for cancer cell survival and proliferation.

Inhibition of Thymidylate Synthase (5-FU Dependent Pathway)

This compound acts as a prodrug, being metabolized intracellularly to 5-fluorouracil (5-FU). 5-FU is a potent inhibitor of thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component for DNA replication and repair. The disruption of this pathway leads to cell cycle arrest and apoptosis.

G cluster_pathway This compound's 5-FU Dependent Pathway This compound This compound FiveFU 5-Fluorouracil (5-FU) This compound->FiveFU Metabolism TS Thymidylate Synthase FiveFU->TS Inhibits dTMP dTMP TS->dTMP dUMP dUMP dUMP->dTMP Catalyzed by TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to G cluster_pathway This compound's 5-FU Independent Pathway via Acid Ceramidase Inhibition cluster_downstream Downstream Effects of Ceramide Accumulation This compound This compound / Analogs AC Acid Ceramidase (AC) This compound->AC Inhibits Sphingosine Sphingosine AC->Sphingosine Ceramide Ceramide Ceramide->Sphingosine Hydrolysis by AC PI3K_AKT PI3K/AKT Pathway Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition promotes MAPK MAPK Pathway (p38, JNK) MAPK->Apoptosis Activation promotes Wnt_BetaCatenin Wnt/β-catenin Pathway Wnt_BetaCatenin->Apoptosis Modulation contributes to Ceramide_effect Ceramide Accumulation Ceramide_effect->PI3K_AKT Inhibits Ceramide_effect->MAPK Activates Ceramide_effect->Wnt_BetaCatenin Modulates

References

Carmofur Bypasses 5-FU Resistance in Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Carmofur and 5-Fluorouracil (5-FU) in the context of acquired cancer cell resistance. Experimental data highlights this compound's potential to overcome common 5-FU resistance mechanisms, offering a promising alternative for chemotherapy.

A significant challenge in cancer therapy is the development of resistance to frontline chemotherapeutic agents like 5-Fluorouracil (5-FU). This compound (HCFU), a derivative of 5-FU, has demonstrated efficacy in cancer cells that have become resistant to 5-FU, suggesting a distinct mechanism of action that circumvents these resistance pathways.

Quantitative Comparison of Drug Efficacy

Studies have shown that cancer cell lines with acquired resistance to 5-FU display little to no cross-resistance to this compound. This indicates that this compound retains its cytotoxic effects even when the cellular machinery has adapted to evade the action of 5-FU.

Cell LineDrugParental IC50 (µM)5-FU Resistant IC50 (µM)Fold ResistanceReference
DLD-1 (Colon Cancer) 5-FU~0.15>6.15>41[1]
This compoundNot specifiedMinimal cross-resistance notedLow[2]
NUGC-3 (Stomach Cancer) 5-FUNot specifiedResistant-[2]
This compoundNot specifiedMinimal cross-resistance notedLow[2]
HCT116 (Colon Cancer) 5-FU23.4157.83~2.5[3]
MCF-7 (Breast Cancer) 5-FU6.41219.9~34.3[4]
MDA-MB-231 (Breast Cancer) 5-FU7.95157.3~19.8[4]

Note: The table synthesizes data from multiple sources. Direct head-to-head IC50 values for this compound in these specific 5-FU resistant lines were not available in a single publication. The "Fold Resistance" is calculated as the ratio of the IC50 of the resistant cell line to the parental cell line for 5-FU. The notation of "Minimal cross-resistance" for this compound is based on qualitative findings from the cited study.[2]

Overcoming Resistance: Divergent Mechanisms of Action

The ability of this compound to act on 5-FU-resistant cells stems from its unique dual mechanism of action. While it is a prodrug of 5-FU, its primary antitumor effect in resistant cells is attributed to its function as a potent inhibitor of acid ceramidase (AC).

5-FU's Mechanism and Resistance: 5-FU exerts its anticancer effects primarily by inhibiting thymidylate synthase (TS) and by being misincorporated into RNA and DNA. Resistance to 5-FU often arises from:

  • Alterations in metabolic enzymes: Reduced activity of enzymes that activate 5-FU (e.g., orotate phosphoribosyltransferase) or increased activity of enzymes that catabolize it (e.g., dihydropyrimidine dehydrogenase).[1]

  • Upregulation of signaling pathways: Activation of pathways like Wnt/β-catenin has been strongly implicated in promoting 5-FU resistance.[5]

This compound's Alternative Pathway: this compound's lipophilic nature allows for better cell membrane penetration.[6] Crucially, it inhibits acid ceramidase, leading to the accumulation of ceramide, a sphingolipid that acts as a tumor-suppressor molecule by inducing apoptosis (programmed cell death). This mechanism is independent of the metabolic pathways that 5-FU relies on, thus bypassing the common resistance mechanisms.

Signaling Pathways

The signaling pathways involved in 5-FU resistance and this compound's unique mechanism of action are distinct, providing a clear rationale for the lack of cross-resistance.

five_fu_resistance_pathway cluster_5FU 5-FU Action & Resistance 5FU 5FU Metabolic_Activation Metabolic Activation (e.g., OPRT) 5FU->Metabolic_Activation Active_Metabolites Active Metabolites (FdUMP, FUTP) Metabolic_Activation->Active_Metabolites TS_Inhibition Thymidylate Synthase Inhibition Active_Metabolites->TS_Inhibition DNA_RNA_Damage DNA/RNA Damage Active_Metabolites->DNA_RNA_Damage Apoptosis Apoptosis TS_Inhibition->Apoptosis DNA_RNA_Damage->Apoptosis Resistance Resistance Mechanisms Resistance->Apoptosis Inhibits Wnt_Signaling Wnt/β-catenin Activation Wnt_Signaling->Resistance Reduced_Activation Reduced Metabolic Activation Reduced_Activation->Resistance

Caption: 5-FU Resistance Pathway.

carmofur_pathway cluster_this compound This compound's Dual Mechanism This compound This compound Acid_Ceramidase Acid Ceramidase (AC) This compound->Acid_Ceramidase Inhibits 5FU_release Slow release of 5-FU This compound->5FU_release Ceramide Ceramide Accumulation Acid_Ceramidase->Ceramide Prevents breakdown of Apoptosis_this compound Apoptosis Ceramide->Apoptosis_this compound TS_Inhibition_this compound Thymidylate Synthase Inhibition 5FU_release->TS_Inhibition_this compound TS_Inhibition_this compound->Apoptosis_this compound

Caption: this compound's Mechanism of Action.

Experimental Protocols

The determination of cross-resistance is primarily conducted through in vitro cell viability and cytotoxicity assays. Below are summarized methodologies for key experiments.

Establishment of 5-FU Resistant Cell Lines
  • Cell Culture: Parental cancer cell lines (e.g., DLD-1, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Exposure: Cells are continuously exposed to gradually increasing concentrations of 5-FU over a period of several months.[3][4]

  • Selection: The surviving cell populations, which can proliferate in the presence of high concentrations of 5-FU, are selected and maintained in a medium containing a maintenance dose of 5-FU to retain their resistant phenotype.[3]

  • Verification: The resistance of the established cell line is confirmed by comparing its IC50 value for 5-FU with that of the parental cell line using a cell viability assay.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Parental and 5-FU-resistant cells are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with serial dilutions of this compound or 5-FU for a specified period (e.g., 72 hours).

  • MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) is determined by plotting cell viability against drug concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for a cross-resistance study.

experimental_workflow Start Start Parental_Cells Parental Cancer Cell Line Start->Parental_Cells Establish_Resistance Establish 5-FU Resistant Cell Line Parental_Cells->Establish_Resistance MTT_Assay Perform MTT Assay with This compound and 5-FU Parental_Cells->MTT_Assay Treat with This compound & 5-FU Resistant_Cells 5-FU Resistant Cell Line Establish_Resistance->Resistant_Cells Resistant_Cells->MTT_Assay Treat with This compound & 5-FU Determine_IC50 Determine IC50 Values MTT_Assay->Determine_IC50 Compare_Data Compare IC50 Values and Calculate Fold Resistance Determine_IC50->Compare_Data Analyze_Mechanisms Analyze Mechanisms of Resistance and Action Compare_Data->Analyze_Mechanisms End End Analyze_Mechanisms->End

Caption: Cross-Resistance Study Workflow.

References

A Comparative Meta-Analysis of Carmofur as Adjuvant Therapy in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of Carmofur (1-hexylcarbamoyl-5-fluorouracil, HCFU), an oral 5-fluorouracil (5-FU) derivative, with alternative adjuvant therapies for colorectal cancer, based on available meta-analyses of clinical trials. The data presented is intended to offer an objective overview for researchers, scientists, and professionals in drug development.

This compound vs. Surgery Alone: A Meta-Analysis of Individual Patient Data

Multiple meta-analyses of individual patient data from randomized controlled trials have consistently demonstrated the benefit of oral this compound as an adjuvant chemotherapy for patients with curatively resected colorectal cancer when compared to surgery alone.[1][2][3][4]

Key Efficacy Data

A significant advantage in both overall survival (OS) and disease-free survival (DFS) has been observed in patients treated with this compound.[2] One meta-analysis pooling data from three clinical trials with a total of 2152 patients showed that at 5 years, the overall survival rate was 80.4% in the this compound group versus 76.4% in the surgery-alone group.[2][4] The 5-year disease-free survival rates were 76.9% and 71.0% for the this compound and surgery-alone groups, respectively.[2][4]

Another individual patient data meta-analysis involving 614 patients from three trials also reported a statistically significant benefit in survival and disease-free survival for those receiving this compound.[1][3] Specifically, the 5-year overall survival was 79.2% for the this compound group compared to 73.1% for the control group, and the 7-year survival rates were 76.1% and 67.8%, respectively.[3] In terms of disease-free survival, the 5-year rates were 75.6% for the this compound group and 67% for the controls, with 7-year rates of 71.2% and 63.9%, respectively.[3]

The benefit of this compound was particularly pronounced in patients with Dukes' C stage colon cancer, showing a highly significant advantage in both disease-free survival and overall survival.[1][3]

OutcomeThis compound GroupSurgery Alone/Control GroupPooled Hazard Ratio (95% CI)P-valueReference
5-Year Overall Survival80.4%76.4%0.82 (0.68 - 0.99)0.043[2]
5-Year Disease-Free Survival76.9%71.0%0.77 (0.65 - 0.91)0.003[2]
5-Year Overall Survival79.2%73.1%-0.032[3]
5-Year Disease-Free Survival75.6%67.0%-0.021[3]

Table 1: Summary of Survival Data from Meta-Analyses of this compound vs. Surgery Alone.

Experimental Protocols

The clinical trials included in these meta-analyses generally enrolled patients with curatively resected colorectal adenocarcinoma.[3] Patients with severe complications or other contraindications for chemotherapy were typically excluded.[3]

This compound Treatment Regimens: The dosage and duration of this compound administration varied across the trials. Common regimens included:

  • 8 mg/kg per day for 12 months[3]

  • 300 mg/day for 12 months[3]

  • 600 mg/day for 3 to 12 months[3]

Control Groups: The control groups in these trials consisted of patients who underwent surgery alone or received a short course of induction therapy without subsequent long-term adjuvant treatment.[3]

Endpoints: The primary endpoints were typically overall survival (OS) and disease-free survival (DFS).[2]

Indirect Comparison with Other Oral Fluoropyrimidines

Uracil-Tegafur (UFT)

A meta-analysis of studies comparing UFT to 5-FU as adjuvant therapy for Stage II and III colon cancer found similar efficacy in terms of disease-free and overall survival.[5][6] However, UFT was associated with a significantly lower incidence of leucopenia.[5]

Doxifluridine

A prospective randomized trial comparing oral doxifluridine with intravenous 5-FU for advanced rectal cancer showed comparable therapeutic efficacy.[7][8] The doxifluridine group reported a better quality of life and a different toxicity profile, with less leukopenia and alopecia but more diarrhea.[7][8]

Signaling Pathway and Experimental Workflow

Mechanism of Action of this compound

This compound is a prodrug that is converted in the body to 5-fluorouracil (5-FU), the active cytotoxic agent.[4] 5-FU exerts its anticancer effects through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA.

Carmofur_Mechanism_of_Action This compound This compound (Oral Administration) Conversion Metabolic Conversion (Enzymatic/Non-enzymatic) This compound->Conversion FiveFU 5-Fluorouracil (5-FU) Conversion->FiveFU FdUMP FdUMP FiveFU->FdUMP FUTP FUTP FiveFU->FUTP FdUTP FdUTP FiveFU->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition RNA_Incorp RNA Incorporation FUTP->RNA_Incorp DNA_Incorp DNA Incorporation FdUTP->DNA_Incorp Apoptosis Cell Cycle Arrest & Apoptosis RNA_Incorp->Apoptosis Damage DNA_Incorp->Apoptosis Damage

Caption: Mechanism of action of this compound.

Meta-Analysis Workflow

The process of conducting an individual patient data meta-analysis involves several key steps, from study identification to data synthesis and analysis.

Meta_Analysis_Workflow Identification Study Identification (MEDLINE, PDQ, etc.) Selection Study Selection (Randomized Controlled Trials) Identification->Selection Data_Collection Individual Patient Data Collection Selection->Data_Collection Data_Synthesis Data Synthesis & Pooling Data_Collection->Data_Synthesis Analysis Statistical Analysis (Survival, Hazard Ratios) Data_Synthesis->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: Workflow for an individual patient data meta-analysis.

Conclusion

The available meta-analyses strongly suggest that adjuvant therapy with oral this compound provides a significant survival benefit for patients with curatively resected colorectal cancer compared to surgery alone, particularly for those with Dukes' C stage disease.[1][2][3] While direct comparative meta-analyses with other oral fluoropyrimidines are lacking, indirect evidence suggests that agents like UFT and doxifluridine offer similar efficacy to 5-FU with potentially more favorable toxicity profiles.[5][7] The choice of adjuvant therapy will ultimately depend on individual patient factors, including tumor stage, overall health, and potential treatment-related toxicities. Further research, including head-to-head trials of different oral fluoropyrimidines, is warranted to establish the optimal adjuvant treatment strategy for colorectal cancer.

References

A Comparative Guide to the Differential Gene Expression in Response to Carmofur vs. 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the differential gene expression and affected signaling pathways in response to two key chemotherapeutic agents: Carmofur and 5-Fluorouracil (5-FU). While both drugs are central to cancer therapy, particularly for colorectal cancer, their mechanisms of action and consequent impact on gene expression exhibit notable differences. This document summarizes available experimental data, outlines relevant experimental protocols, and visualizes key pathways to aid in research and drug development.

Introduction to this compound and 5-Fluorouracil

5-Fluorouracil (5-FU) is a pyrimidine analog that has been a cornerstone of chemotherapy for decades. Its primary mechanism of action involves the inhibition of thymidylate synthase (TS), leading to the depletion of deoxythymidine triphosphate (dTTP) and subsequent disruption of DNA synthesis and repair. 5-FU can also be incorporated into both DNA and RNA, triggering cellular stress and apoptosis.

This compound, a derivative of 5-FU, was initially developed as an oral prodrug of 5-FU, offering improved gastrointestinal stability and potentially superior anti-proliferative activity.[1][2] However, recent research has unveiled a dual mechanism of action for this compound. In addition to its conversion to 5-FU, this compound independently acts as a potent inhibitor of acid ceramidase (ASAH1), an enzyme involved in sphingolipid metabolism.[1][3][4] This 5-FU-independent activity contributes to its unique pharmacological profile and suggests that its effects on gene expression may differ significantly from those of 5-FU alone. Some studies suggest this compound's efficacy in 5-FU resistant cells, hinting at its distinct anti-tumor mechanisms.[5][6]

Comparative Analysis of Differential Gene Expression

Direct comparative transcriptomic studies (e.g., RNA-sequencing or microarray) profiling the global gene expression changes induced by this compound versus 5-FU in the same cancer cell line are limited in the public domain. Therefore, this guide presents a synthesis of findings from separate studies to highlight the key differences in their molecular responses.

This compound: The unique aspect of this compound's action is its inhibition of acid ceramidase (ASAH1). This leads to an accumulation of ceramides, which are pro-apoptotic lipids. The downstream effects on gene expression are linked to the induction of apoptosis and cell cycle arrest.

5-Fluorouracil: The gene expression changes induced by 5-FU are predominantly associated with the cellular response to DNA and RNA damage. Genes involved in cell cycle checkpoints, DNA repair, and apoptosis are significantly modulated. Resistance to 5-FU is often linked to the upregulation of genes that circumvent its cytotoxic effects.

The following table summarizes the key genes and pathways known to be differentially regulated by this compound and 5-FU.

FeatureThis compound5-Fluorouracil
Primary Mechanism Prodrug of 5-FU; Acid Ceramidase (ASAH1) inhibitor[1][3][4]Thymidylate Synthase (TS) inhibitor; Incorporation into DNA/RNA
Key Affected Pathways Sphingolipid metabolism[4][7], Cell Cycle Control[8], Apoptosis[8]DNA damage response, RNA damage response, Cell cycle regulation, Apoptosis
Upregulated Genes Pro-apoptotic genes (due to ceramide accumulation)p53 target genes (e.g., CDKN1A/p21), DNA repair genes (e.g., GADD45), Pro-inflammatory genes (e.g., IL-6, TNFα)[9]
Downregulated Genes E2F8 (in TMZ-resistant glioblastoma)[8], Anti-apoptotic genesGenes involved in cell cycle progression (e.g., Cyclins, CDKs), Thymidylate Synthase (TYMS) (in sensitive cells)
Genes Associated with Resistance Overexpression of ASAH1 may confer resistance[3]Upregulation of TYMS, DPYD (dihydropyrimidine dehydrogenase), and genes in the Wnt, JAK/STAT, and Notch signaling pathways[10]

Signaling Pathways and Molecular Mechanisms

The differential effects of this compound and 5-FU can be visualized through their impact on distinct signaling pathways.

This compound's Dual Mechanism of Action

This compound exerts its effects through two primary routes: conversion to 5-FU and direct inhibition of acid ceramidase. The inhibition of ASAH1 is a key differentiator, leading to increased intracellular ceramide levels, which in turn can trigger apoptosis and alter gene expression related to cell survival and proliferation.

G This compound This compound FiveFU 5-Fluorouracil This compound->FiveFU Metabolic Conversion ASAH1 Acid Ceramidase (ASAH1) This compound->ASAH1 Inhibition DNA_RNA_Damage DNA/RNA Damage FiveFU->DNA_RNA_Damage Ceramide Ceramide ASAH1->Ceramide Hydrolysis Apoptosis Apoptosis Ceramide->Apoptosis Gene_Expression Differential Gene Expression Apoptosis->Gene_Expression DNA_RNA_Damage->Gene_Expression

This compound's dual mechanism of action.
5-Fluorouracil's Canonical Pathway

The classical mechanism of 5-FU involves its conversion into active metabolites that disrupt DNA and RNA synthesis, leading to a robust cellular stress response and activation of apoptotic pathways.

G FiveFU 5-Fluorouracil FdUMP FdUMP FiveFU->FdUMP FUTP FUTP FiveFU->FUTP FdUTP FdUTP FiveFU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibition RNA_Processing RNA Processing FUTP->RNA_Processing Incorporation DNA_Synthesis DNA Synthesis FdUTP->DNA_Synthesis Incorporation TS->DNA_Synthesis DNA_Damage DNA Damage DNA_Synthesis->DNA_Damage Apoptosis Apoptosis RNA_Processing->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

The canonical pathway of 5-Fluorouracil action.

Experimental Protocols

The following provides a generalized workflow for a comparative study of this compound and 5-FU on gene expression in cancer cell lines.

Experimental Workflow

G cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Gene Expression Analysis cluster_3 Data Analysis A Cancer Cell Line Seeding B Treatment with this compound, 5-FU, or Vehicle Control A->B C Cell Lysis & RNA Extraction B->C D RNA Quality Control (e.g., Bioanalyzer) C->D E Library Preparation (for RNA-seq) or cDNA Synthesis & Labeling (for Microarray) D->E F High-Throughput Sequencing or Microarray Hybridization E->F G Data Acquisition F->G H Data Preprocessing & Normalization G->H I Identification of Differentially Expressed Genes (DEGs) H->I J Pathway & Gene Ontology Analysis I->J K Validation of DEGs (e.g., qRT-PCR) I->K

Workflow for comparative gene expression analysis.
Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Lines: Select appropriate cancer cell lines (e.g., colorectal cancer lines like HCT116 or SW480).

  • Culture Conditions: Maintain cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells to achieve 70-80% confluency at the time of treatment. Treat cells with equimolar concentrations of this compound, 5-FU, or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48 hours). The concentrations should be based on previously determined IC50 values.

2. RNA Extraction and Quality Control:

  • RNA Isolation: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol. Include a DNase treatment step to remove genomic DNA contamination.

  • Quality Assessment: Evaluate the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Samples with high-quality RNA (RIN > 8) should be used for downstream applications.

3. Gene Expression Profiling (RNA-Sequencing):

  • Library Preparation: Prepare sequencing libraries from total RNA using a stranded mRNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: Perform high-throughput sequencing on a platform such as the Illumina NovaSeq. Aim for a sufficient sequencing depth to detect differentially expressed genes with statistical confidence.

4. Data Analysis:

  • Data Preprocessing: Perform quality control on the raw sequencing reads and trim adapter sequences and low-quality bases.

  • Alignment and Quantification: Align the processed reads to a reference genome using a splice-aware aligner (e.g., STAR). Quantify gene expression levels as read counts or transcripts per million (TPM).

  • Differential Expression Analysis: Use statistical packages (e.g., DESeq2 or edgeR in R) to identify genes that are significantly upregulated or downregulated between the treatment groups (this compound vs. control, 5-FU vs. control, and this compound vs. 5-FU).

  • Functional Annotation and Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG or Reactome databases) on the lists of differentially expressed genes to identify the biological processes and signaling pathways that are most significantly affected by each drug.

  • Validation: Validate the expression changes of a subset of key genes using quantitative real-time PCR (qRT-PCR).

Conclusion

This compound and 5-FU, while related, exhibit distinct mechanisms of action that translate to different patterns of gene expression. The 5-FU-independent activity of this compound as an acid ceramidase inhibitor introduces a layer of complexity to its biological effects, potentially offering therapeutic advantages, especially in the context of 5-FU resistance. Further direct comparative transcriptomic studies are warranted to fully elucidate the differential gene expression profiles of these two important anticancer agents and to identify novel therapeutic strategies and biomarkers for personalized medicine.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Carmofur for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemotherapeutic agents like Carmofur are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe management and disposal of this compound waste, aligning with best practices and regulatory requirements.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, toxic if swallowed, and is suspected of causing reproductive harm.[1][2][3] Therefore, strict adherence to safety protocols during handling is crucial. Always consult the Safety Data Sheet (SDS) for this compound before use.[1][2][4][5][6]

Personal Protective Equipment (PPE):

  • Gloves: Wear double pairs of chemotherapy-grade nitrile gloves.[4]

  • Gown: A disposable, lint-free, solid-front gown is required.

  • Eye Protection: Use safety glasses or a face shield.[4]

  • Respiratory Protection: When handling this compound powder, work within a certified chemical fume hood or a Class II, Type B2 biological safety cabinet to prevent inhalation.[4]

This compound Waste Classification and Segregation

Proper segregation of this compound waste is critical for compliant disposal. Chemotherapy waste is generally categorized into two types: trace waste and bulk waste.[2][6]

Waste TypeDescriptionDisposal Container
Trace Waste Items contaminated with less than 3% by weight of the original amount of this compound (e.g., empty vials, used gloves, gowns, absorbent pads).[2]Yellow Container
Bulk Waste Unused or expired this compound, partially filled containers, and materials used to clean up significant spills. This is considered RCRA hazardous waste.[2][6][7]Black Container

Note: Regulations regarding the classification of chemotherapy waste can vary by state and locality. Always adhere to the most stringent guidelines applicable to your facility.[6]

Step-by-Step Disposal Procedures

1. Waste Collection at the Point of Generation:

  • Have the appropriate color-coded waste containers readily available in the area where this compound is being used.[6][8]

  • Immediately dispose of contaminated materials into the correct container to prevent cross-contamination.

2. Managing Trace this compound Waste:

  • Place all disposable items with trace contamination, such as used PPE and empty packaging, into a designated yellow chemotherapy waste container.[2][6]

  • Sharps contaminated with trace amounts of this compound should be placed in a yellow, puncture-resistant sharps container specifically labeled for chemotherapy waste.[8][9]

3. Managing Bulk this compound Waste:

  • All bulk this compound waste, including unused or expired product and visibly contaminated spill cleanup materials, must be disposed of as RCRA hazardous waste in a designated black container.[2][6][7]

  • These containers must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department.[1]

4. Container Management and Labeling:

  • Keep all waste containers securely closed when not in use.

  • Ensure containers are labeled in accordance with your institution's and local regulations. This typically includes the words "Chemotherapy Waste" or "Hazardous Waste" and the biohazard symbol if applicable.[8]

5. Final Disposal:

  • This compound waste must not be disposed of in regular trash or down the drain.[8]

  • The standard and required method for the final disposal of both trace and bulk chemotherapy waste is incineration by a licensed and certified hazardous waste management company.[7][10]

  • Contact your institution's EH&S department to arrange for the pickup and disposal of this compound waste.

Spill Management

In the event of a this compound spill, immediate and proper cleanup is essential:

  • Alert personnel in the area and restrict access.

  • Wear appropriate PPE, including double gloves, a gown, and eye protection. For larger spills, respiratory protection may be necessary.[4][5]

  • Use a chemotherapy spill kit to absorb the spill.

  • Clean the area with a detergent solution followed by water.[5]

  • All materials used for spill cleanup must be disposed of as bulk chemotherapy waste in a black container.[6]

Important Considerations
  • Chemical Inactivation: There are no widely accepted and validated chemical deactivation or degradation protocols for this compound that can be safely performed in a standard laboratory setting. Do not attempt to neutralize this compound with other chemicals. Such actions can be dangerous and may violate disposal regulations.

  • Regulatory Compliance: The disposal of this compound is regulated by federal, state, and local authorities, including the Environmental Protection Agency (EPA). The generating facility is responsible for ensuring full compliance.[1][6]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste in a laboratory setting.

Carmofur_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Waste Assessment cluster_trace Trace Waste Pathway cluster_bulk Bulk Waste Pathway cluster_disposal Final Disposal Carmofur_Waste This compound Waste Generated Is_Bulk Is it bulk waste? (>3% residual, unused, spill cleanup) Carmofur_Waste->Is_Bulk Is_Sharp_Trace Is it a sharp? Is_Bulk->Is_Sharp_Trace No (Trace Waste) Bulk_Container Place in Black RCRA Hazardous Waste Container Is_Bulk->Bulk_Container Yes Trace_Container Place in Yellow Chemotherapy Waste Container EHS_Pickup Arrange for Pickup by EH&S or Licensed Vendor Trace_Container->EHS_Pickup Trace_Sharps Place in Yellow Chemotherapy Sharps Container Trace_Sharps->EHS_Pickup Is_Sharp_Trace->Trace_Container No Is_Sharp_Trace->Trace_Sharps Yes Bulk_Container->EHS_Pickup Incineration Incineration at a Regulated Facility EHS_Pickup->Incineration

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carmofur
Reactant of Route 2
Reactant of Route 2
Carmofur

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.